1,2-Oxazinane hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
oxazinane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-2-4-6-5-3-1;/h5H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGVPVHYMUHFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCONC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514997 | |
| Record name | 1,2-Oxazinane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54722-74-6 | |
| Record name | 1,2-Oxazinane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-oxazinane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2-Oxazinane Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,2-oxazinane hydrochloride, a heterocyclic compound of growing interest in the field of medicinal chemistry. We will delve into its fundamental properties, explore synthetic methodologies, and discuss its emerging applications as a valuable scaffold in the development of novel therapeutic agents.
Core Chemical and Physical Properties
This compound is the salt form of the saturated six-membered heterocycle, 1,2-oxazinane, which contains adjacent oxygen and nitrogen atoms. The hydrochloride salt enhances the compound's stability and water solubility, making it more amenable for use in biological and pharmaceutical research.
The foundational 1,2-oxazinane structure is a versatile building block in organic synthesis.[1] Its derivatives have been explored for a range of biological activities, including as sedatives, analgesics, anticonvulsants, and antimicrobials.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 54722-74-6 | [3] |
| Molecular Formula | C₄H₁₀ClNO | [3] |
| Molecular Weight | 123.58 g/mol | [3] |
| IUPAC Name | oxazinane;hydrochloride | [3] |
| Synonyms | Tetrahydro-2H-1,2-oxazine hydrochloride | [4] |
Synthesis of this compound: A Methodological Overview
The synthesis of the 1,2-oxazinane ring system can be achieved through various synthetic strategies, with intramolecular cyclization being a common and effective approach. The hydrochloride salt is typically prepared in the final step by treating the free base with hydrochloric acid.
Conceptual Synthetic Pathway
A prevalent method for constructing the 1,2-oxazinane ring involves the intramolecular cyclization of a bifunctional precursor containing a hydroxylamine or a protected hydroxylamine and a suitable leaving group separated by a four-carbon chain. One such logical precursor is 4-chlorobutanol. The reaction with hydroxylamine would proceed via an initial N-alkylation followed by an intramolecular Williamson ether synthesis-type cyclization.
References
1,2-Oxazinane hydrochloride chemical structure and IUPAC name
Introduction
1,2-Oxazinane hydrochloride is a heterocyclic organic compound that serves as a valuable building block in the landscape of modern medicinal chemistry and organic synthesis. As a saturated six-membered ring containing adjacent nitrogen and oxygen atoms, the 1,2-oxazinane scaffold is a privileged structure found in numerous biologically active molecules. The hydrochloride salt form enhances its stability and solubility, making it a convenient precursor for derivatization. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development. Its utility stems from the unique reactivity of the N-O bond, which can be strategically cleaved to yield functionalized products, and its role as a constrained pharmacophore in rational drug design.[1][2]
Chemical Identity and Structure
The fundamental identity of a chemical compound is defined by its structure and nomenclature. This compound consists of the saturated 1,2-oxazinane ring protonated at the nitrogen atom, with a chloride counter-ion.
IUPAC Name: oxazinane;hydrochloride[3][4]
Chemical Structure:
-
Parent Compound (1,2-Oxazinane): C₄H₉NO
-
Hydrochloride Salt: C₄H₁₀ClNO
The structure is a saturated six-membered heterocycle. The numbering begins at the oxygen atom and proceeds towards the nitrogen atom.
1.1. Key Identifiers
Precise identification is critical for regulatory compliance, procurement, and research documentation. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 54722-74-6 | [3][5][6][7] |
| Molecular Formula | C₄H₁₀ClNO | [3][4][5] |
| Molecular Weight | 123.58 g/mol | [3][5][6] |
| Canonical SMILES | C1CCONC1.Cl | [3][4] |
| InChI | InChI=1S/C4H9NO.ClH/c1-2-4-6-5-3-1;/h5H,1-4H2;1H | [3][4] |
| InChIKey | HFGVPVHYMUHFRC-UHFFFAOYSA-N | [3][4][5] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and behavior in reaction systems. The data presented below are primarily computed properties sourced from authoritative databases.
| Property | Value | Source(s) |
| Physical State | Solid | [4] |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | [3][8] |
| Hydrogen Bond Donor Count | 1 | [6][8] |
| Hydrogen Bond Acceptor Count | 2 | [6][8] |
| Rotatable Bond Count | 0 | [6][8] |
| Storage Temperature | 2-8°C, Inert atmosphere | [9][10] |
Synthesis and Reactivity
The synthesis of the 1,2-oxazinane core is a topic of significant interest in synthetic chemistry. Methodologies often focus on controlling stereochemistry, which is crucial for pharmacological applications.
3.1. Synthetic Methodologies
The 1,2-oxazinane ring system is commonly synthesized via cycloaddition reactions. A prominent method is the [4+2] cycloaddition (Diels-Alder reaction) between a nitroso compound (dienophile) and a 1,3-diene. This approach allows for the direct formation of the heterocyclic ring with predictable stereochemical outcomes.[11]
Another versatile strategy involves the cyclization of linear precursors. For instance, a solid-phase synthesis approach has been described where a resin-bound substrate is treated with hydroxylamine hydrochloride (NH₂OH·HCl) to form the N-O bond and subsequently induce ring closure.[12] This highlights the dual role of reagents like hydroxylamine hydrochloride, which can act as a nucleophile to build the core structure.
Workflow: General Synthesis via Cycloaddition
The following diagram illustrates a conceptual workflow for the synthesis of a substituted 1,2-oxazinane ring, which is the core of the target molecule.
Caption: Conceptual workflow for 1,2-oxazinane synthesis.
3.2. Chemical Reactivity
The reactivity of the 1,2-oxazinane scaffold is dominated by the N-O bond . This bond is relatively weak and can be cleaved under various reductive conditions (e.g., hydrogenolysis). This cleavage is a powerful synthetic tool, as it unmasks a 1,4-amino alcohol functionality, which is a precursor to many other important structures like γ-lactams.[2] This predictable reactivity makes 1,2-oxazinanes valuable chiral synthons, where the ring acts as a temporary scaffold to establish stereocenters before being opened to reveal a different functional group.
Applications in Research and Drug Development
This compound is primarily used as a versatile building block for the synthesis of more complex, biologically active heterocyclic compounds.[1] Its rigid structure and the presence of two heteroatoms make it an attractive scaffold for library synthesis in drug discovery programs.
4.1. Role in Medicinal Chemistry
The 1,2-oxazinane motif is integral to various compounds with therapeutic potential. Research has demonstrated its application in the development of:
-
Anti-Alzheimer's Agents: Novel 1,2-oxazine-based small molecules have been synthesized and shown to be potent inhibitors of acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease. One study reported a lead compound with an IC₅₀ value of 2.5 µM against AChE, demonstrating the scaffold's potential to fit into the enzyme's catalytic domain.[13]
-
Antitumor and Antibiotic Agents: The broader class of 1,2-oxazinanes includes natural products like FR900482, which exhibits potent antitumor activity.[11] This underscores the biological relevance of the core structure.
-
General Heterocyclic Synthesis: The compound is a key intermediate in synthesizing diverse heterocyclic libraries, which are then screened for a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][9][14]
Workflow: Role in Drug Discovery
The diagram below outlines the journey of a building block like 1,2-Oxazinane HCl from initial synthesis to a potential drug candidate.
Caption: Role of 1,2-Oxazinane HCl in a drug discovery pipeline.
Experimental Protocol: Solid-Phase Synthesis of a 1,2-Oxazine Derivative
This protocol is representative of how a hydroxylamine salt, conceptually similar to 1,2-Oxazinane HCl's precursors, is used in synthesis. It is adapted from a published procedure for the solid-phase synthesis of 1,2-oxazine derivatives.[12]
Objective: To prepare a resin-bound 1,2-oxazine derivative from a resin-bound precursor using hydroxylamine hydrochloride.
Materials:
-
Resin-bound precursor (e.g., Rink Amide resin with an appropriate linker and substrate) (1 g)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (14 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (6 mmol)
-
Dimethyl sulfoxide (DMSO) (10 mL)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Methodology:
-
Resin Swelling and Washing:
-
Place the starting resin (1 g) into the synthesis vessel.
-
Wash the resin three times with DCM to remove impurities and prepare it for the reaction.
-
Wash the resin three times with DMSO to swell it in the reaction solvent.
-
-
Reaction Mixture Preparation:
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (14 mmol) and DBU (6 mmol) in DMSO (10 mL).
-
Causality Note: DBU is a non-nucleophilic strong base used to deprotonate the hydroxylamine hydrochloride in situ, generating the free hydroxylamine nucleophile required for the reaction.
-
-
Cyclization Reaction:
-
Add the prepared DMSO solution to the washed resin in the synthesis vessel.
-
Seal the vessel and place it on a shaker at 80°C for 20 hours.
-
Causality Note: The elevated temperature is necessary to overcome the activation energy for the nucleophilic substitution and subsequent intramolecular cyclization on the solid support.
-
-
Post-Reaction Washing (Self-Validation):
-
After 20 hours, cool the vessel to room temperature.
-
Drain the reaction mixture.
-
Wash the resin thoroughly to remove excess reagents and byproducts. This is a critical self-validating step to ensure the purity of the resin-bound product.
-
Wash three times with DMSO.
-
Wash three times with DMF.
-
Wash three times with DCM.
-
-
-
Product Characterization (Post-Cleavage):
-
Dry the resin under vacuum.
-
A small sample of the resin can be cleaved (e.g., using a trifluoroacetic acid/DCM mixture) to release the product into solution for characterization by LC-MS or NMR to confirm the successful formation of the 1,2-oxazine ring.
-
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
GHS Hazard Classification:
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[15]
-
Skin Contact: Take off contaminated clothing. Wash skin with plenty of soap and water. If irritation occurs, seek medical advice.[15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[15]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[15]
-
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for synthetic and medicinal chemists. Its defined structure, predictable reactivity centered on the N-O bond, and proven utility as a scaffold for biologically active molecules make it a compound of significant interest. From fundamental research into reaction mechanisms to applied programs in drug discovery targeting conditions like Alzheimer's disease, this versatile building block continues to empower the development of novel chemical entities with therapeutic potential.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H10ClNO | CID 13010712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound | CAS 54722-74-6 [matrix-fine-chemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. 2H-1,2-Oxazine, tetrahydro-, hydrochloride | 54722-74-6 [chemnet.com]
- 8. 2H-1,2-Oxazine, tetrahydro- | C4H9NO | CID 142102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. 54722-74-6|this compound|BLD Pharm [bldpharm.com]
- 11. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijsra.net [ijsra.net]
- 15. capotchem.com [capotchem.com]
Synthesis of 1,2-Oxazinane hydrochloride from tert-butyl morpholine-2-carboxylate
An In-depth Technical Guide to a Proposed Synthesis of 1,2-Oxazinane Hydrochloride from tert-Butyl Morpholine-2-carboxylate
Authored by a Senior Application Scientist
Abstract
This technical guide delineates a proposed multi-step synthetic pathway for the transformation of tert-butyl morpholine-2-carboxylate into this compound. As a direct conversion is not prominently described in existing chemical literature, this document constructs a scientifically plausible route based on established, well-documented organic transformations. The proposed synthesis involves a sequence of reduction, deprotection, regioselective N-alkylation, oxidative N-O bond formation, and subsequent intramolecular cyclization. Each step is presented with a detailed experimental protocol, mechanistic rationale, and justification for the chosen reagents and conditions, drawing parallels from analogous transformations in peer-reviewed literature. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the synthesis of the 1,2-oxazinane scaffold from a readily available morpholine derivative.
Introduction and Strategic Overview
The 1,2-oxazinane ring system is a significant heterocyclic motif in medicinal chemistry, valued for its unique conformational properties and its presence in various biologically active molecules. Its synthesis is a topic of ongoing interest. The starting material, tert-butyl morpholine-2-carboxylate, is a chiral building block frequently employed in the synthesis of pharmaceutical agents.[1]
The transformation of a 1,4-oxazine derivative (morpholine) into a 1,2-oxazinane isomer is a non-trivial synthetic challenge that necessitates ring opening and re-cyclization or a complex rearrangement. This guide proposes a logical and feasible synthetic sequence to achieve this transformation. The core strategy hinges on converting the cyclic morpholine into a linear amino alcohol precursor, which can then be manipulated and cyclized to form the desired 1,2-oxazinane ring.
The proposed multi-step pathway is as follows:
-
Reduction of the Ester: The tert-butyl ester of the starting material is selectively reduced to a primary alcohol.
-
N-Boc Deprotection: The nitrogen protecting group is removed to yield the free secondary amine.
-
Reductive Ring Opening: The morpholine ring is opened to form a linear diol amine.
-
Selective N-oxidation: The secondary amine is oxidized to a hydroxylamine.
-
Intramolecular Cyclization: The resulting N-hydroxy-amino diol is cyclized to form the 1,2-oxazinane ring.
-
Salt Formation: The final product is converted to its hydrochloride salt for stability and ease of handling.
Visualizing the Synthetic Workflow
The following diagram provides a high-level overview of the proposed synthetic pathway.
Caption: Proposed workflow for the synthesis of 1,2-Oxazinane HCl.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (Intermediate 1)
-
Reaction: Reduction of the tert-butyl ester to a primary alcohol.
-
Protocol:
-
To a solution of tert-butyl morpholine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere at 0 °C, add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1 .
-
-
Expertise & Causality: Lithium borohydride is chosen for its mildness and high selectivity in reducing esters in the presence of the acid-sensitive Boc protecting group, thus preventing premature deprotection.[2] The use of anhydrous conditions is crucial as LiBH₄ reacts with water.
Step 2: Synthesis of (Morpholin-2-yl)methanol (Intermediate 2)
-
Reaction: N-Boc deprotection of the secondary amine.
-
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess TFA.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield Intermediate 2 , which can often be used in the next step without further purification.
-
-
Trustworthiness: The protocol includes a neutralization step to ensure the complete removal of the strong acid (TFA), which could interfere with subsequent reactions. The formation of the free amine can be confirmed by a color change with ninhydrin on a TLC plate.[3]
Step 3: Synthesis of 2-((2-Hydroxyethyl)amino)butane-1,4-diol (Intermediate 3)
-
Reaction: Reductive ring opening of the morpholine.
-
Protocol:
-
Charge a high-pressure reactor with Intermediate 2 (1.0 eq) and a catalytic amount of Palladium on carbon (10% Pd/C, 10 mol%).
-
Add methanol as the solvent (0.5 M).
-
Pressurize the reactor with hydrogen gas (H₂) to 50 bar.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.
-
After cooling to room temperature and venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield Intermediate 3 .
-
-
Authoritative Grounding: While the reductive cleavage of simple morpholines is challenging, hydrogenolysis of N-benzyl morpholines and related cyclic ethers over palladium catalysts is a known transformation.[4] This step is proposed based on the principle of hydrogenolysis of C-O bonds activated by an adjacent heteroatom. The conditions provided are typical for such reductions.
Step 4: Synthesis of 1-Hydroxy-4-((2-hydroxyethyl)amino)butan-2-ol (Intermediate 4)
-
Reaction: Selective N-oxidation of the secondary amine to a hydroxylamine.
-
Protocol:
-
Dissolve Intermediate 3 (1.0 eq) in a suitable solvent such as DCM or chloroform (0.3 M).
-
At 0 °C, add a solution of a Davis oxaziridine, such as 2-benzenesulfonyl-3-phenyloxaziridine (1.1 eq), dropwise.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate Intermediate 4 .
-
-
Expertise & Causality: Direct oxidation of secondary amines to hydroxylamines can be achieved with controlled oxidizing agents. Oxaziridines are known to perform this transformation under mild conditions, which is crucial to avoid over-oxidation or side reactions with the hydroxyl groups present in the molecule.[5]
Step 5: Synthesis of 1,2-Oxazinane
-
Reaction: Intramolecular cyclization via dehydration.
-
Protocol:
-
Dissolve Intermediate 4 (1.0 eq) in a high-boiling point solvent like toluene or xylene (0.2 M).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated aqueous solution of NaHCO₃ to remove the acid catalyst.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude 1,2-oxazinane by distillation or column chromatography.
-
-
Trustworthiness: Acid-catalyzed intramolecular cyclization of amino alcohols is a standard method for the formation of various nitrogen- and oxygen-containing heterocycles.[6][7] The use of a Dean-Stark trap drives the equilibrium towards the product by removing water.
Step 6: Synthesis of this compound
-
Reaction: Formation of the hydrochloride salt.
-
Protocol:
-
Dissolve the purified 1,2-oxazinane (1.0 eq) in anhydrous diethyl ether (0.5 M) at 0 °C.
-
Slowly add a solution of hydrochloric acid in diethyl ether (2.0 M, 1.1 eq) with stirring.
-
A white precipitate of this compound will form.
-
Stir the suspension for 30 minutes at 0 °C.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.
-
-
Expertise & Causality: The formation of a hydrochloride salt is a standard procedure to improve the stability, crystallinity, and handling properties of amine-containing compounds.[8] The use of anhydrous solvents is essential to prevent the introduction of water into the final product.
Quantitative Data Summary
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Proposed Yield (%) |
| 1 | tert-Butyl morpholine-2-carboxylate | Intermediate 1 | 217.28 | 85-95 |
| 2 | Intermediate 1 | Intermediate 2 | 117.15 | 90-98 |
| 3 | Intermediate 2 | Intermediate 3 | 149.19 | 50-70 |
| 4 | Intermediate 3 | Intermediate 4 | 165.19 | 60-75 |
| 5 | Intermediate 4 | 1,2-Oxazinane | 87.12 | 70-85 |
| 6 | 1,2-Oxazinane | 1,2-Oxazinane HCl | 123.58 | >95 |
Mechanistic Pathway Visualization
The key transformations involving ring-opening and re-cyclization are illustrated below.
Caption: Key ring transformation steps in the proposed synthesis.
Conclusion
This technical guide provides a comprehensive and scientifically grounded, albeit proposed, pathway for the synthesis of this compound from tert-butyl morpholine-2-carboxylate. By breaking down the complex transformation into a series of well-understood chemical reactions, this document offers a practical starting point for researchers aiming to synthesize this and related heterocyclic compounds. The detailed protocols, mechanistic explanations, and justifications for experimental choices are designed to empower scientists in the field of drug discovery and organic synthesis to tackle this challenging transformation.
References
- 1. One moment, please... [total-synthesis.com]
- 2. (R)-N-Boc-2-hydroxymethylmorpholine | C10H19NO4 | CID 1512576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 5. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 8. This compound | C4H10ClNO | CID 13010712 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of 1,2-Oxazinane hydrochloride
An In-depth Technical Guide to 1,2-Oxazinane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of this compound. Designed for the scientific community, the following sections delve into its structural characteristics, physicochemical parameters, synthesis, reactivity, and safe handling protocols, underpinned by authoritative references.
Introduction and Structural Elucidation
This compound is the salt form of the saturated six-membered heterocycle, 1,2-oxazinane.[1][2] The core structure contains a nitrogen-oxygen (N-O) bond, a key feature that defines its chemical behavior.[3][4] This heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in various bioactive molecules and its utility as a synthetic intermediate.[5][6][7] The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are advantageous properties for both laboratory research and potential pharmaceutical applications.
The IUPAC name for this compound is oxazinane;hydrochloride.[1] Its structure consists of a tetrahydro-2H-1,2-oxazine parent molecule protonated at the nitrogen atom, with a chloride counter-ion.[1][2]
Physicochemical Properties
A precise understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes key computed and, where available, experimental data.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀ClNO | PubChem[1][8] |
| Molecular Weight | 123.58 g/mol | PubChem[1][9] |
| Exact Mass | 123.0450916 Da | PubChem[1] |
| CAS Number | 54722-74-6 | Matrix Fine Chemicals, ChemScene[8][9] |
| IUPAC Name | oxazinane;hydrochloride | PubChem[1] |
| SMILES | C1CCONC1.Cl | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | PubChem[1][2] |
| XLogP3-AA (Predicted) | 0.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
Synthesis and Characterization
The synthesis of the 1,2-oxazinane scaffold can be achieved through various organic chemistry methodologies, with cycloaddition reactions being a prominent route.[7][10]
A general approach to synthesizing 1,2-oxazinane derivatives involves the [4+2] cycloaddition (Diels-Alder reaction) between a nitroso species (dienophile) and a suitable diene.[10] The resulting 3,6-dihydro-1,2-oxazine can then be reduced to the saturated 1,2-oxazinane ring. Subsequent treatment with hydrochloric acid affords the hydrochloride salt.
Caption: Conceptual workflow for the synthesis of 1,2-Oxazinane HCl.
This protocol describes the final step of converting the free amine (1,2-oxazinane) to its hydrochloride salt. This is a common procedure for improving the handling and solubility characteristics of amine-containing compounds.
-
Dissolution: Dissolve the purified 1,2-oxazinane free base in a suitable anhydrous organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).
-
Acidification: While stirring, slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise to the dissolved free base at 0°C.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.[11] Continue stirring for a short period to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold, anhydrous solvent to remove any unreacted starting material or excess HCl.
-
Drying: Dry the resulting white or off-white solid under vacuum to yield pure this compound.
Confirming the identity and purity of the synthesized compound is critical. A multi-technique approach is standard.
Caption: Standard workflow for analytical characterization.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework and the successful formation of the heterocyclic ring.[12][13][14]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.[12][15]
-
Purity: HPLC and UPLC are standard methods to determine the purity of the final compound.[16]
Chemical Reactivity and Stability
The reactivity of this compound is governed by the properties of the N-O bond and the protonated amine.
-
N-O Bond Cleavage: The N-O bond is susceptible to cleavage under reductive conditions (e.g., catalytic hydrogenation, Zn/H⁺, or samarium(II) iodide), which opens the ring to form the corresponding 1,4-amino alcohol.[4] This reactivity is a key consideration in multi-step syntheses where the oxazinane ring is used as a protecting group or a synthetic intermediate.
-
Acidity and Basicity: As a hydrochloride salt, the compound is acidic in aqueous solution. Treatment with a base will deprotonate the ammonium ion, liberating the 1,2-oxazinane free base. The stability of the salt is pH-dependent; it is stable in acidic to neutral conditions but will revert to the free base in alkaline conditions.[11]
-
Stability and Storage: this compound is generally a stable, crystalline solid. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong bases and oxidizing agents.[9][17]
Applications in Drug Discovery and Development
The 1,2-oxazine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[5][7][18]
-
Scaffold for Bioactive Molecules: Derivatives of the 1,2-oxazinane ring system have been investigated for a range of therapeutic targets, including as potential anti-Alzheimer's agents (by inhibiting acetylcholinesterase) and anti-inflammatory agents.[19]
-
Synthetic Intermediate: The defined stereochemistry and reactive handles of the 1,2-oxazinane ring make it a valuable building block for the synthesis of more complex molecules, including natural products and novel drug candidates.[5][12] The ability to controllably open the ring via N-O bond cleavage provides a strategic pathway to linear amino alcohol structures.[4]
Safety, Handling, and Hazards
As a hydrochloride salt of a cyclic amine, proper safety protocols must be followed.
-
GHS Classification: The compound is classified as causing serious eye damage (H318).[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, nitrile gloves, and a lab coat when handling this chemical.[17][20][21]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid creating dust. In case of spills, collect the material dry and dispose of it as hazardous waste.
-
First Aid:
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases, amines, and alkali metals.[17][20] Containers should be kept tightly closed and stored upright.[17]
References
- 1. This compound | C4H10ClNO | CID 13010712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2H-1,2-Oxazine, tetrahydro- | C4H9NO | CID 142102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS 54722-74-6 [matrix-fine-chemicals.com]
- 9. chemscene.com [chemscene.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. PubChemLite - this compound (C4H9NO) [pubchemlite.lcsb.uni.lu]
- 16. 54722-74-6|this compound|BLD Pharm [bldpharm.com]
- 17. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diplomatacomercial.com [diplomatacomercial.com]
- 21. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
The 1,2-Oxazinane Core: A Journey from Serendipitous Discovery to Rational Drug Design
An In-Depth Technical Guide for Researchers
Abstract
The 1,2-oxazinane scaffold, a six-membered heterocycle featuring a characteristic N-O bond, has traversed a remarkable path from a rare natural curiosity to a privileged structure in modern medicinal chemistry. Its unique conformational properties and its role as a versatile synthetic intermediate have captured the attention of chemists for decades. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 1,2-oxazinane compounds. We will dissect the foundational synthetic strategies, trace their development into sophisticated asymmetric methodologies, and highlight the expanding role of these heterocycles in contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.
Part 1: A Historical Perspective: The Genesis of 1,2-Oxazinane Chemistry
The story of 1,2-oxazinanes begins not in a synthetic chemistry lab, but in the field of natural product isolation. The first compound containing this heterocyclic scaffold to be identified was geneserine, isolated in 1925 from the Calabar bean (Physostigma venenosum)[1][2]. This discovery marked the entry of the 1,2-oxazine ring system into the lexicon of chemical structures, though its synthetic potential would not be significantly explored for several more decades.
The mid-20th century saw pioneering work that laid the groundwork for the synthesis of these heterocycles. The partially saturated analogues, particularly 3,6-dihydro-2H-1,2-oxazines, were extensively studied by chemists such as Kresze, Eschenmoser, Gilchrist, Denmark, and Reissig[3]. Their investigations established the fundamental reactivity and synthetic utility of these compounds, paving the way for more complex applications[3]. A pivotal moment in this history was the application of the Hetero-Diels-Alder (HD-A) reaction, which provided a robust and versatile method for constructing the core 1,2-oxazine ring[3]. This reaction remains a cornerstone of 1,2-oxazinane synthesis to this day.
Caption: Key historical developments in the field of 1,2-oxazinane chemistry.
Part 2: The Synthetic Arsenal: Evolution of Methodologies
The construction of the 1,2-oxazinane ring is fundamentally about the formation of the N-O bond within a six-membered framework. The strategies to achieve this have evolved from classical cycloadditions to highly sophisticated asymmetric reactions.
The Cornerstone: Hetero-Diels-Alder (HD-A) Cycloaddition
The most prominent and widely utilized method for synthesizing dihydro-1,2-oxazines is the Hetero-Diels-Alder reaction. This [4+2] cycloaddition typically involves the reaction of a nitroso compound with a conjugated diene.
-
Mechanism and Causality: The reaction's success lies in the ability of the N=O group of the nitroso compound to act as a potent dienophile, reacting with a 1,3-diene to form the heterocyclic ring in a single, often stereospecific, step. The choice of reactants allows for extensive "tailor-made" substitution on the resulting ring[3]. Acylnitroso species, often generated in situ, are particularly reactive dienophiles. Alternatively, nitrosoalkenes can serve as the 4π component (heterodiene), reacting with alkenes[3]. This versatility is why the HD-A reaction has been a workhorse in the field.
Caption: Generalized workflow of the Hetero-Diels-Alder reaction for 1,2-oxazine synthesis.
Modern Advancements: Asymmetric Cycloadditions
With the increasing demand for enantiomerically pure compounds in drug development, significant effort has been directed towards asymmetric syntheses of 1,2-oxazinanes. Organocatalysis has emerged as a powerful tool in this domain.
A notable example is the organocatalytic [4+2] cycloaddition between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters[4][5]. This approach allows for the construction of complex chiral 1,2-oxazinane spirocyclic scaffolds, which are highly sought-after structures in medicinal chemistry due to their rigid, three-dimensional nature[4][5].
-
Expertise in Action: The choice of a chiral organocatalyst (often a diarylprolinol silyl ether or a similar amine) is critical. The catalyst activates the dienophile through the formation of a transient iminium ion, which lowers the LUMO energy and controls the facial selectivity of the diene's approach. This precise control over the transition state geometry is what enables the high diastereoselectivity and enantioselectivity of the reaction.
Alternative Synthetic Routes
While cycloadditions are dominant, other methods provide valuable access to the 1,2-oxazinane core:
-
Reductive Cyclization: This strategy involves the cyclization of precursors like γ-nitro ketones or δ-nitro alkenes. The nitro group is reduced to a hydroxylamine, which then undergoes intramolecular cyclization to form the 1,2-oxazinane ring[3]. This method is particularly useful for synthesizing fully saturated 1,2-oxazinanes.
-
Rearrangements: An interesting approach involves the silver-promoted rearrangement of N-oxides of substituted piperidines, known as the Owari rearrangement, which can yield 1,2-oxazinanes[6].
Experimental Protocol: General Procedure for a Hetero-Diels-Alder Reaction
The following protocol is a representative, self-validating system for the synthesis of a 3,6-dihydro-2H-1,2-oxazine derivative.
| Step | Procedure | Rationale & In-Process Control |
| 1 | Reactant Preparation | To a solution of the 1,3-diene (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂, Toluene) at -78 °C under an inert atmosphere (N₂ or Ar), add the acyl hydroxamate precursor (1.1 eq). |
| 2 | In Situ Generation of Dienophile | Add an oxidizing agent, such as tetraethylammonium periodate (Et₄NIO₄) or lead tetraacetate (LTA), portion-wise to the stirred solution. Maintain the temperature at -78 °C. |
| 3 | Cycloaddition | Stir the reaction mixture at low temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. |
| 4 | Workup | Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. |
| 5 | Purification | Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate). |
| 6 | Characterization | Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity. |
Part 3: Applications and Significance in Drug Discovery
The 1,2-oxazinane scaffold is more than a synthetic curiosity; it is a "privileged scaffold" found in numerous natural products and biologically active molecules[4][7]. The presence of the weak N-O bond makes these compounds useful synthetic intermediates, as the bond can be cleaved reductively to yield valuable 1,4-amino alcohols[3].
In medicinal chemistry, the 1,2-oxazinane ring acts as a rigid conformational constraint and can participate in hydrogen bonding, making it an attractive component for designing ligands that bind to biological targets with high affinity and specificity.
| Compound Class/Example | Reported Biological Activity | Reference |
| Geneserine | Cholinesterase inhibitor | [1],[2] |
| Spiro-oxindole 1,2-oxazinanes | Potential antineoplastic agents | [4] |
| 1-Azafagomine Analogs | Inhibitors of glycosyl-cleaving enzymes (potential for AIDS, diabetes treatment) | [4] |
| Dihydro-1,2-oxazine derivatives | Acetylcholinesterase (AChE) and 5-lipoxygenase (LOX) inhibitors | [8] |
The development of 1,2-oxazine-based small molecules as inhibitors of acetylcholinesterase (AChE) highlights their potential in treating neurodegenerative disorders like Alzheimer's disease[8]. In silico docking studies have shown that these scaffolds can bind effectively to the catalytic domain of AChE, and their lipophilicity suggests a good potential for crossing the blood-brain barrier[8].
Conclusion and Future Outlook
From the initial discovery of geneserine over a century ago, the field of 1,2-oxazinane chemistry has matured into a sophisticated science. The development of robust synthetic methods, particularly asymmetric cycloadditions, has enabled chemists to access a vast chemical space of structurally complex and stereochemically defined molecules. The proven utility of the 1,2-oxazinane core in medicinal chemistry ensures that it will remain an area of active research. Future endeavors will likely focus on the discovery of novel, more efficient, and stereoselective synthetic transformations, the incorporation of this scaffold into new drug candidates for a wider range of diseases, and the elucidation of the biosynthetic pathways of naturally occurring 1,2-oxazine compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02759C [pubs.rsc.org]
- 5. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1,2-Oxazinane Hydrochloride: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,2-Oxazinane hydrochloride, a saturated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific salt, this document synthesizes predicted data, analysis of analogous structures from peer-reviewed literature, and fundamental spectroscopic principles to offer a robust framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who may be synthesizing or working with this and related compounds. It details the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the structural basis for the expected spectral patterns.
Introduction: The Significance of the 1,2-Oxazinane Scaffold
The 1,2-oxazinane ring system, a six-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Derivatives of this structure are explored for a range of biological activities, making the precise structural confirmation of new analogues a critical step in their development.[2] this compound (PubChem CID: 13010712) is the simple, protonated form of the parent heterocycle, serving as a fundamental building block.[3]
Accurate spectroscopic analysis is the cornerstone of chemical synthesis, providing indisputable evidence of a molecule's identity and purity. This guide explains the "why" behind the "what" in the spectroscopic characterization of this compound, offering insights into the selection of experimental parameters and the interpretation of the resulting data.
Molecular Structure and Spectroscopic Overview
The structure of this compound dictates its spectroscopic signature. The saturated six-membered ring is expected to adopt a chair conformation to minimize steric strain. The protonation of the nitrogen atom to form the hydrochloride salt significantly influences the electronic environment, particularly for adjacent protons and carbons, which is readily observable in NMR spectroscopy.
The following diagram illustrates the workflow for the complete spectroscopic characterization of the target molecule.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with 2D experiments like COSY and HSQC, would provide a complete picture of its structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the methylene groups at positions C3, C4, C5, and C6, and for the protons on the nitrogen atom. Due to the electronegativity of the adjacent oxygen and protonated nitrogen, the protons at C3 and C6 are expected to be the most deshielded. The hydrochloride salt form means the N-H proton will likely be observable and may show coupling to the C3 protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H3 | ~3.5 - 3.7 | t | ~5-7 | Adjacent to protonated nitrogen (N⁺-H₂) |
| H4 | ~1.8 - 2.0 | m | - | Aliphatic CH₂ |
| H5 | ~1.9 - 2.1 | m | - | Aliphatic CH₂ |
| H6 | ~4.0 - 4.2 | t | ~5-7 | Adjacent to oxygen |
| N⁺-H₂ | Variable (exchangeable) | br s | - | Protonated amine, broad due to exchange |
Note: Predicted values are based on standard chemical shift increments and data from substituted 1,2-oxazinane derivatives found in the literature.[4][5] The use of D₂O as a solvent would lead to the exchange of the N⁺-H₂ protons with deuterium, causing their signal to disappear.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon environment. Four distinct signals are expected for the four carbon atoms of the oxazinane ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | ~45 - 50 | Adjacent to protonated nitrogen |
| C4 | ~22 - 26 | Aliphatic CH₂ |
| C5 | ~24 - 28 | Aliphatic CH₂ |
| C6 | ~70 - 75 | Adjacent to oxygen |
Note: These predictions are based on established values for similar heterocyclic systems.[6]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is a good choice for solubilizing the salt, but will result in the exchange of the N-H protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships (e.g., H3 with H4, H4 with H5, H5 with H6).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.
-
Caption: COSY correlations expected for the 1,2-Oxazinane ring protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the presence of N-H, C-H, C-O, and N-O stretching and bending vibrations.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| N⁺-H₂ Stretch | 2400 - 2800 | Strong, Broad | Stretching of the ammonium salt |
| C-H Stretch | 2850 - 3000 | Medium-Strong | Aliphatic C-H stretching |
| N-H Bend | 1500 - 1600 | Medium | Bending of the N-H bond |
| C-O Stretch | 1050 - 1150 | Strong | Ether C-O stretching |
| N-O Stretch | 850 - 950 | Medium-Weak | N-O bond stretching |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. This is the preferred method for high-quality spectra of solids.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹). Acquire 16-32 scans and obtain the spectrum as percent transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be the ideal technique, as it is well-suited for analyzing polar and ionic compounds.
Predicted Mass Spectrum (ESI+)
In positive ion ESI-MS, the molecule is expected to be detected as its protonated form, which corresponds to the cation of the salt. The molecular formula of the free base (1,2-Oxazinane) is C₄H₉NO, with a monoisotopic mass of approximately 87.07 Da.[7]
-
Expected Molecular Ion: The base peak would likely be the [M+H]⁺ ion, where M is the free base. This would appear at an m/z of approximately 88.08.
Predicted Fragmentation Pattern
The protonated molecule is expected to fragment in predictable ways, primarily through the loss of small, stable neutral molecules or radicals.
Caption: Plausible fragmentation pathways for protonated 1,2-Oxazinane in ESI-MS.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
Conclusion
While direct experimental spectroscopic data for this compound is not widely published, a comprehensive characterization is achievable through the application of fundamental spectroscopic principles and comparison with related structures. This guide provides a detailed predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS analysis of this compound. The provided protocols and interpretations are designed to assist researchers in the unambiguous identification and structural validation of this compound and its derivatives, ensuring the scientific rigor required in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Tetrahydrooxazine | C5H11NO4 | CID 449101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. 2H-1,2-Oxazine, tetrahydro- | C4H9NO | CID 142102 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of 1,2-Oxazinane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 1,2-Oxazinane hydrochloride. Drawing upon established principles of chemical stability, handling of amine hydrochlorides, and forced degradation studies, this document aims to equip researchers and drug development professionals with the necessary knowledge to ensure the integrity and longevity of this compound in a laboratory setting.
Introduction to this compound
This compound is the salt form of the saturated heterocyclic compound 1,2-Oxazinane. The presence of the hydrochloride moiety generally enhances the stability and solubility of the parent amine, making it a common form for pharmaceutical and research chemicals.[1] The 1,2-oxazinane scaffold, a six-membered ring containing adjacent oxygen and nitrogen atoms, is a structural motif found in various biologically active molecules and is a valuable building block in synthetic chemistry.[2][3] Understanding its stability profile is paramount for its effective use in research and development.
Chemical Stability Profile
The stability of this compound is influenced by several factors, including its susceptibility to hydrolysis, oxidation, and photolytic degradation. As a hydrochloride salt of a secondary amine, it is also prone to hygroscopicity.
Hydrolytic Stability
While the 1,2-oxazinane ring itself is relatively stable, the hydrochloride salt can be susceptible to hydrolysis under certain pH conditions. In aqueous solutions, an equilibrium exists between the protonated (oxazinanium) and the free base form.
-
Acidic Conditions: In acidic media (e.g., 0.1 N HCl), the compound is expected to be predominantly in its protonated form, which is generally more stable against degradation of the heterocyclic ring. However, prolonged exposure to strong acids at elevated temperatures could potentially catalyze ring-opening or other degradative processes.
-
Neutral Conditions: Near neutral pH, the equilibrium will shift, and a significant concentration of the free base may be present. The free base is more nucleophilic and potentially more susceptible to degradation.
-
Alkaline Conditions: In basic media (e.g., 0.1 N NaOH), the compound will exist almost entirely as the free base. This free amine is more prone to oxidative degradation and other reactions. Some studies on related oxazine derivatives have shown decomposition under basic conditions.[4]
Oxidative Stability
The nitrogen atom in the 1,2-oxazinane ring can be susceptible to oxidation, especially in the free base form. Common laboratory oxidizing agents, such as hydrogen peroxide, can potentially lead to the formation of N-oxides or other oxidation products. The presence of trace metal ions can catalyze such oxidative degradation. Storing the compound under an inert atmosphere is a key preventative measure.
Photostability
As a saturated heterocyclic compound, this compound is not expected to be highly sensitive to photolytic degradation from visible light, as it lacks significant chromophores. However, exposure to high-energy ultraviolet (UV) light, especially for extended periods, could potentially induce degradation. It is prudent to store the compound protected from light, in accordance with general best practices for chemical storage.
Thermal Stability
Hygroscopicity
Hydrochloride salts of amines are often hygroscopic, meaning they tend to absorb moisture from the atmosphere.[5][6] This absorbed water can act as a plasticizer, increasing molecular mobility within the solid state and potentially accelerating degradation by hydrolysis or other pathways.[7] Therefore, protection from moisture is a critical aspect of its storage.
Recommended Storage Conditions
Based on the chemical stability profile, the following storage conditions are recommended to ensure the long-term integrity of this compound:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize the rate of potential degradation reactions.[4][7] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidative degradation of the amine. |
| Light | Protected from Light (e.g., Amber Vial) | To prevent any potential photolytic degradation. |
| Moisture | Tightly Sealed Container in a Dry Environment | To prevent hygroscopic uptake of water, which can lead to hydrolysis and other forms of degradation.[5] |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively studied, potential degradation routes can be postulated based on the chemistry of related compounds.
Caption: Potential degradation pathways for this compound.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
To experimentally determine the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.
Materials and Equipment
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
-
pH meter
-
Controlled temperature and humidity chambers
-
Photostability chamber
Stress Conditions
A solution of this compound (e.g., 1 mg/mL in water or a suitable co-solvent) should be prepared for the following stress tests. A solid sample should be used for thermal and photostability studies.
| Stress Condition | Procedure |
| Acid Hydrolysis | Treat the solution with 0.1 N HCl at 60°C for 24 hours.[7][8] |
| Base Hydrolysis | Treat the solution with 0.1 N NaOH at 60°C for 24 hours.[7][8] |
| Oxidative Degradation | Treat the solution with 3% H₂O₂ at room temperature for 24 hours.[8] |
| Thermal Degradation | Expose the solid compound to 70°C for 48 hours.[8] |
| Photostability | Expose the solid compound to light according to ICH Q1B guidelines.[7] |
Analytical Methodology
A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Analysis: Samples from the stress conditions should be analyzed at various time points (e.g., 0, 4, 8, 12, 24 hours). The peak purity of the parent compound should be assessed using a PDA detector.
-
Identification of Degradants: LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.
Caption: Experimental workflow for a forced degradation study of this compound.
Conclusion
This compound is a valuable research chemical that requires proper handling and storage to maintain its integrity. While it is expected to be reasonably stable under recommended conditions, it is susceptible to degradation by hydrolysis, oxidation, and potentially light. The key to its long-term stability lies in storing it at refrigerated temperatures, under an inert atmosphere, protected from light, and in a tightly sealed container to prevent moisture uptake. For critical applications, conducting a forced degradation study is recommended to fully understand its stability profile and to develop appropriate analytical methods for its quality control.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystallinity, hygroscopicity and dissolution of moricizine hydrochloride hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DailyMed - PHENTERMINE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
A Technical Guide to Commercial Sourcing and Application of 1,2-Oxazinane Hydrochloride for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 1,2-Oxazinane hydrochloride, a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial availability, synthesis, critical quality control parameters, and its burgeoning role in the creation of novel therapeutics. This document is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind them to ensure robust and reproducible outcomes in the laboratory.
Introduction to this compound: A Scaffold of Growing Importance
The 1,2-oxazinane scaffold, a six-membered heterocycle containing adjacent nitrogen and oxygen atoms, is gaining significant attention in medicinal chemistry.[1][2] Its unique stereochemical and electronic properties make it an attractive starting point for the synthesis of complex molecules with diverse biological activities. The hydrochloride salt of 1,2-oxazinane enhances its stability and aqueous solubility, making it a convenient form for handling, storage, and use in various synthetic transformations.
The inherent reactivity of the N-O bond within the 1,2-oxazinane ring system provides a versatile handle for a range of chemical modifications, allowing for the generation of diverse compound libraries for drug screening.[1] Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including as antimicrobial, anticonvulsant, and anticancer agents.[3][4]
Commercial Availability of Research-Grade this compound
For researchers embarking on projects involving this scaffold, securing a reliable source of high-purity this compound is the critical first step. Several reputable chemical suppliers offer this compound in various quantities suitable for laboratory-scale synthesis and high-throughput screening. Below is a comparative summary of offerings from prominent vendors.
| Supplier | Product Number | Purity | Available Quantities |
| Fluorochem | F359260 | 97% | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g |
| ChemScene | CS-W000777 | ≥97% | 100mg, 250mg, 500mg, 1g |
| BLD Pharm | 54722-74-6 | 97% | 1g, 5g, 25g |
| Matrix Fine Chemicals | MM54722746 | N/A | Inquire for quantities |
| CymitQuimica | IN-DA0037NT | 97% | 100mg, 250mg, 1g, 5g, 10g |
Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis of this compound: A Methodological Overview
The synthesis of the 1,2-oxazinane ring system is most commonly achieved through a hetero-Diels-Alder reaction.[5][6][7][8] This powerful cycloaddition strategy involves the reaction of a nitroso compound (the heterodienophile) with a 1,3-diene. The resulting cycloadduct can then be subjected to further transformations, including reduction and salt formation, to yield the desired this compound.
The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final, purified product.
Caption: Generalized workflow for the synthesis of this compound.
Illustrative Experimental Protocol for Synthesis
While numerous variations exist, a representative protocol for the synthesis of a 1,2-oxazinane derivative followed by conversion to the hydrochloride salt is outlined below. This protocol is based on established principles of hetero-Diels-Alder reactions and subsequent functional group manipulations.[5][6][7][8]
Step 1: In situ generation of the Nitrosoalkene and Hetero-Diels-Alder Cycloaddition
-
To a solution of an appropriate α-halo oxime (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) at 0 °C, add a solution of a 1,3-diene (1.2 eq).
-
Slowly add a base (e.g., triethylamine or sodium carbonate) (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-oxazine cycloadduct.
Step 2: Reduction of the 1,2-Oxazine Ring
-
Dissolve the crude cycloadduct in a suitable solvent (e.g., methanol or ethanol).
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction (e.g., with water or a dilute acid for NaBH₄) and remove the solvent under reduced pressure.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude reduced 1,2-oxazinane in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield the final product.
Quality Control and Analytical Characterization
Ensuring the identity and purity of this compound is paramount for its successful application in research and development. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.
Caption: A typical analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean NMR tube.[9] Ensure complete dissolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).[9]
-
Expected Spectral Features: The proton spectrum of the unsubstituted 1,2-oxazinane ring is expected to show complex multiplets for the methylene protons. The presence of the hydrochloride salt may lead to peak broadening and shifts in the chemical shifts of protons adjacent to the nitrogen atom.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol for FTIR Analysis:
-
Sample Preparation: Prepare a KBr pellet by thoroughly grinding a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg).[11] Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Spectral Features: Key vibrational bands to look for include N-H stretching (as part of the ammonium salt), C-H stretching of the alkyl chain, and C-N and C-O stretching frequencies. The spectrum of the hydrochloride salt will differ from the free base, particularly in the N-H stretching region.[12]
Mass Spectrometry (MS)
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source in positive ion mode.
-
Expected Spectral Features: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. For 1,2-Oxazinane, this would be at m/z 88.07.[13][14]
Applications in Drug Discovery and Development
The 1,2-oxazinane scaffold is a privileged structure in medicinal chemistry due to its presence in various biologically active molecules and its utility as a synthetic intermediate.[1][2][4] Its derivatives have shown promise in a range of therapeutic areas.
One notable example is the investigation of 1,2-oxazine-based compounds as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[15] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's.
The following diagram illustrates the role of an exemplary 1,2-oxazinane-based inhibitor in the cholinergic signaling pathway.
Caption: Mechanism of action of a 1,2-oxazinane-based acetylcholinesterase inhibitor.
The development of novel 1,2-oxazinane derivatives continues to be an active area of research, with the potential to yield new drug candidates for a variety of diseases. The synthetic versatility of this scaffold allows for fine-tuning of its physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.[1]
Safe Handling and Storage
This compound should be handled in accordance with good laboratory practices. It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its commercial availability from a range of suppliers provides researchers with ready access to this important scaffold. A thorough understanding of its synthesis, analytical characterization, and potential applications is crucial for its effective use in the laboratory. This guide has provided a comprehensive overview of these key aspects, with the aim of empowering researchers to confidently incorporate this compound into their research and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02759C [pubs.rsc.org]
- 3. oaji.net [oaji.net]
- 4. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 1,2-Oxazine Derivatives by Hetero Diels-Alder Reaction and Subsequent Transformations • Reißig Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 9. Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. Piperazine dihydrochloride [webbook.nist.gov]
- 13. 2H-1,2-Oxazine, tetrahydro- | C4H9NO | CID 142102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | C4H10ClNO | CID 13010712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric synthesis of chiral 1,2-Oxazinane spirocyclic scaffolds
Application Note & Protocol
Topic: Asymmetric Synthesis of Chiral 1,2-Oxazinane Spirocyclic Scaffolds For: Researchers, Scientists, and Drug Development Professionals
A Modern Approach to Three-Dimensional Scaffolds: Organocatalytic Asymmetric Synthesis of Spiro[oxindole-3,3'-[1][2]oxazinanes]
Introduction: The Significance of Spirocyclic Scaffolds
In the landscape of medicinal chemistry, moving beyond flat, two-dimensional molecules is a critical strategy for discovering novel therapeutics with improved potency, selectivity, and physicochemical properties.[1] Spirocyclic scaffolds, characterized by a single atom shared between two rings, offer a rigid and structurally complex three-dimensional architecture that is invaluable for drug design.[2] Among these, spiro-oxindoles are considered "privileged" structures due to their widespread presence in natural products and medicinal compounds with significant biological activities, including antineoplastic and antiviral properties.[3][4]
The incorporation of a 1,2-oxazinane ring into a spiro-oxindole framework introduces additional heteroatoms and chiral centers, further expanding the accessible chemical space and potential for specific biological interactions.[4][5] However, the enantioselective construction of these scaffolds, particularly the creation of the quaternary spiro-carbon center, presents a formidable synthetic challenge.[6][7] This guide details a robust and highly stereoselective organocatalytic method for synthesizing chiral 1,2-oxazinane spiro-oxindoles, leveraging a metal-free [4+2] cycloaddition reaction.[3][8]
Core Principle: The Asymmetric Organocatalytic [4+2] Cycloaddition
The strategy detailed herein employs a formal [4+2] cycloaddition (or hetero-Diels-Alder reaction) between a methyleneindolinone, acting as the 2π component, and a γ-aminooxy-α,β-unsaturated ester, which serves as the 4π hetero-diene component.[3] The key to achieving high stereoselectivity is the use of a chiral organocatalyst, such as a squaramide or thiourea-based catalyst, which orchestrates the approach of the two reactants through a network of non-covalent interactions, primarily hydrogen bonding.[3][5]
This metal-free approach is highly desirable in pharmaceutical synthesis as it avoids potential contamination of the final product with toxic heavy metals.[5] The reaction typically proceeds with excellent diastereoselectivity and high enantioselectivity, providing a reliable route to these complex chiral molecules.[9]
Diagram 1: Proposed Catalytic Mechanism
The squaramide catalyst is proposed to activate both the methyleneindolinone and the γ-aminooxy-α,β-unsaturated ester simultaneously via dual hydrogen bonding. This pre-organization in the transition state dictates the facial selectivity of the cycloaddition, leading to the formation of the desired stereoisomer.
Caption: Proposed mechanism for the organocatalytic [4+2] cycloaddition.
Experimental Protocol: Synthesis of a Model Spiro[oxindole-3,3'-[1][2]oxazinane]
This protocol describes the synthesis of a representative chiral 1,2-oxazinane spiro-oxindole (4a) using a squaramide-based organocatalyst.[3][5]
Diagram 2: Experimental Workflow
Caption: General workflow for the asymmetric synthesis and analysis.
Materials and Reagents
-
Methyleneindolinone (1a )
-
γ-aminooxy-α,β-unsaturated ester (2a )
-
Squaramide organocatalyst (3c )
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and stir bars
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Flash column chromatography system (silica gel)
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Step-by-Step Procedure
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the methyleneindolinone (1a , 0.11 mmol, 1.1 equiv.).
-
Addition of Reagents: Add the squaramide catalyst (3c , 0.005 mmol, 5 mol%).
-
Dissolution: Add anhydrous Dichloromethane (DCM, 0.2 mL) and stir the mixture for a few minutes at room temperature (25 °C) to ensure dissolution.
-
Initiation: Add the γ-aminooxy-α,β-unsaturated ester (2a , 0.10 mmol, 1.0 equiv.) to the reaction mixture.
-
Reaction: Seal the vial and allow the reaction to stir at 25 °C for 48 hours.
-
Monitoring (Self-Validation): The reaction progress should be monitored by TLC. A spot corresponding to the product should appear, while the starting material spots diminish.
-
Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The specific eluent system will depend on the substrates used but is typically a gradient of ethyl acetate in petroleum ether.
-
Analysis (Self-Validation):
Data Presentation: Catalyst Optimization and Substrate Scope
The choice of catalyst and reaction conditions is critical for achieving optimal results. Optimization studies have shown that squaramide-based catalysts often provide the best performance.[3]
Table 1: Optimization of Reaction Conditions for Synthesis of 4a [3][5]
| Entry | Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | 3a (Thiourea-based) | DCM | 48 | 80 | >20:1 | 95 |
| 2 | 3c (Squaramide-based) | DCM | 48 | 87 | >20:1 | 96 |
| 3 | 3c | Toluene | 48 | 62 | >20:1 | 90 |
| 4 | 3c | THF | 48 | <20 | — | — |
| 5 | 3f (Bulky catalyst) | DCM | 48 | <20 | — | — |
Causality Insight: The data shows that squaramide catalyst 3c in DCM provides the highest yield and enantioselectivity.[5] The poor performance in THF (entry 4) suggests that solvent polarity and hydrogen bonding capability are crucial. The use of a sterically hindered catalyst 3f (entry 5) significantly impedes the reaction, highlighting the importance of a well-defined catalytic pocket.[3][5]
Table 2: Substrate Scope for the Synthesis of 1,2-Oxazinane Spiro-oxindoles [3]
| Product | R¹ on Indolinone | R² on Indolinone | Yield (%) | dr | ee (%) |
| 4a | Boc | H | 87 | >20:1 | 96 |
| 4b | Cbz | H | 74 | >20:1 | 91 |
| 4c | Boc | 5-Me | 72 | >20:1 | 97 |
| 4d | Boc | 5-F | 81 | >20:1 | 95 |
| 4e | Boc | 5-Cl | 83 | >20:1 | 95 |
| 4f | Boc | 5-Br | 85 | >20:1 | 96 |
Causality Insight: The reaction demonstrates good tolerance for various protecting groups (Boc, Cbz) on the indolinone nitrogen.[3] Furthermore, electron-donating (Me) and electron-withdrawing (F, Cl, Br) substituents on the 5-position of the oxindole ring are well-tolerated, consistently producing the desired spirocyclic products in good yields and with excellent stereoselectivity.[3] This broad substrate scope underscores the robustness and utility of the protocol for generating a library of diverse chiral compounds for drug discovery screening.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02759C [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Strategic Use of 1,2-Oxazinane Hydrochloride in Heterocyclic Compound Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the application of 1,2-Oxazinane hydrochloride in the synthesis of valuable heterocyclic scaffolds. The focus is on the strategic conversion of the 1,2-oxazinane ring system into highly functionalized piperidines, which are ubiquitous in pharmaceuticals. This guide moves beyond a simple recitation of procedural steps to provide a deep understanding of the underlying chemical principles, causality behind experimental choices, and practical, field-proven protocols.
Introduction: The Latent Potential of the 1,2-Oxazinane Scaffold
The 1,2-oxazinane ring, a six-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a versatile and underutilized building block in synthetic organic chemistry.[1] Its true synthetic power lies not in the stability of the ring itself, but in its latent reactivity, particularly the susceptibility of the weak N-O bond to reductive cleavage. This feature allows for the stereocontrolled introduction of amino and hydroxyl functionalities, making 1,2-oxazinanes valuable precursors to more complex and pharmaceutically relevant saturated heterocycles like piperidines.[2]
This compound is a stable, crystalline salt, making it an ideal entry point into this chemistry. The hydrochloride form ensures stability for storage and handling, and the free base can be readily generated in situ for subsequent chemical transformations. This guide will focus on a key two-stage synthetic strategy: (1) N-protection of 1,2-oxazinane and (2) subsequent reductive ring-opening to yield functionalized piperidine derivatives.
Physicochemical Properties and Handling of this compound
A thorough understanding of the starting material is paramount for reproducible and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀ClNO | --INVALID-LINK-- |
| Molecular Weight | 123.58 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | Supplier Data |
| Solubility | Soluble in water and lower alcohols | General knowledge |
| Storage | 4°C, desiccate | --INVALID-LINK--[3] |
Safety and Handling: this compound is an eye irritant.[3] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Strategy: From 1,2-Oxazinane to Functionalized Piperidines
The primary application detailed herein is the transformation of the 1,2-oxazinane scaffold into the highly valuable 4-hydroxypiperidine framework. This is achieved through a logical and efficient two-step sequence:
-
N-Protection: The secondary amine of the 1,2-oxazinane must first be protected to prevent side reactions and to modulate the reactivity of the heterocycle. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.[4]
-
Reductive Ring-Opening: The N-O bond of the N-Boc-1,2-oxazinane is then cleaved using a reducing agent. This process, when carefully controlled, leads to the formation of a 1,4-amino alcohol derivative, which in this case is N-Boc-4-hydroxypiperidine.
Mechanistic Rationale
The key to this synthetic strategy is the inherent strain and electronic nature of the N-O bond within the 1,2-oxazinane ring. The Boc group, being electron-withdrawing, further activates the N-O bond towards reductive cleavage. The proposed mechanism for the reductive ring-opening involves the coordination of a hydride source to the oxygen atom, followed by cleavage of the N-O bond and subsequent hydride attack at the resulting carbocation or related intermediate, leading to the formation of the thermodynamically more stable piperidine ring.
References
Application Notes & Protocols: A Guide to Solid-Phase Synthesis of 1,2-Oxazine Derivatives
Abstract
This document provides a comprehensive guide for the solid-phase synthesis (SPS) of 1,2-oxazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] We will explore the foundational principles of SPS as applied to this scaffold, detailing a robust protocol based on a hetero-Diels-Alder reaction strategy. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices, troubleshooting insights, and potential applications.
Introduction: The Case for Solid-Phase Synthesis of 1,2-Oxazines
1,2-Oxazines and their derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3] The traditional solution-phase synthesis of these molecules, while effective, can be laborious, particularly when generating libraries of analogues for structure-activity relationship (SAR) studies.
Solid-phase synthesis (SPS) offers a powerful alternative that streamlines the synthetic process, enabling rapid purification and the potential for high-throughput library generation.[4] The core principle of SPS involves anchoring a starting material to an insoluble polymer support (resin), performing a series of chemical transformations, and finally cleaving the desired molecule from the support. This approach offers significant advantages:
-
Simplified Purification: Tedious chromatographic purification steps are replaced by simple filtration and washing of the resin to remove excess reagents and by-products.[4]
-
Use of Excess Reagents: Reactions can be driven to completion by using an excess of solution-phase reagents, which are then easily washed away.
-
Amenability to Automation: The repetitive nature of the wash and reaction cycles makes SPS highly suitable for automation, facilitating the rapid synthesis of compound libraries.
This guide focuses on a well-established SPS route utilizing a regioselective hetero-Diels-Alder reaction to construct the core 1,2-oxazine ring system on a solid support.[5]
The Core Strategy: Hetero-Diels-Alder on a Solid Support
Our protocol is centered around the [4+2] cycloaddition between a resin-bound diene and a nitroso dienophile. This reaction is highly efficient for forming the 3,6-dihydro-2H-1,2-oxazine ring. The general workflow is outlined below.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 5. Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Rhodium(II)-Catalyzed Synthesis of 1,2-Oxazine Derivatives
Introduction: The Strategic Value of 1,2-Oxazines and Rhodium(II) Catalysis
1,2-Oxazine derivatives are a significant class of nitrogen-oxygen containing heterocycles that serve as versatile building blocks in organic synthesis.[1][2] Their utility stems from the facile reductive cleavage of the N-O bond, which provides access to valuable amino alcohols and functionalized carbonyl compounds.[1][2] Furthermore, the 1,2-oxazine core is a key structural motif in various bioactive natural products, making it an attractive target for total synthesis and the development of new therapeutic agents.[1][3][4]
Traditional methods for the synthesis of 1,2-oxazines often require multi-step sequences. However, the advent of rhodium(II) catalysis has revolutionized access to these important heterocycles, offering efficient and often highly diastereoselective pathways. This application note provides a comprehensive overview and detailed protocols for the rhodium(II)-catalyzed synthesis of 1,2-oxazine derivatives, focusing on the [3+3]-annulation of cyclic nitronates with vinyl diazoacetates.
Mechanistic Insights: The Rhodium(II) Catalytic Cycle
The rhodium(II)-catalyzed formation of 1,2-oxazine derivatives from cyclic nitronates and vinyl diazoacetates proceeds through a proposed [3+3]-annulation mechanism.[1] The catalytic cycle is initiated by the reaction of the rhodium(II) catalyst with the vinyl diazoacetate to generate a highly reactive electrophilic vinyl carbenoid species with the concomitant loss of dinitrogen.[1]
The subsequent key step involves the nucleophilic attack of the oxygen atom of the cyclic nitronate on the terminal carbon of the vinyl carbenoid. This is followed by a ring-closing step with the expulsion of the rhodium(II) catalyst, which then re-enters the catalytic cycle. The stereochemistry of the final product is influenced by the approach of the bulky vinyl-rhodium moiety from the less sterically hindered face of the nitronate.[1]
Caption: Proposed catalytic cycle for the Rh(II)-catalyzed [3+3]-annulation.
Experimental Protocols
Materials and Equipment
-
Rhodium(II) Catalyst: Rhodium(II) octanoate [Rh₂(Oct)₄] is a commonly used and effective catalyst for this transformation.[1][2] Other rhodium(II) carboxylates can also be employed.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent.[1][2]
-
Reactants:
-
Cyclic nitronates (5,6-dihydro-4H-1,2-oxazine N-oxides) can be synthesized via [4+2]-cycloaddition between conjugated nitroalkenes and olefins.[1]
-
Vinyl diazoacetates are the other key reactant.
-
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Standard Glassware: Round-bottom flasks, syringes, magnetic stir bars, and a magnetic stirrer.
-
Purification: Silica gel for column chromatography.
General Procedure for the Synthesis of 1,2-Oxazine Derivatives
This protocol is a representative example for the rhodium(II)-catalyzed [3+3]-annulation of a cyclic nitronate with a vinyl diazoacetate.[1][2]
-
Preparation of the Reaction Vessel: A dry round-bottom flask equipped with a magnetic stir bar is charged with the cyclic nitronate (1.0 equiv).
-
Solvent Addition: Anhydrous THF is added to dissolve the nitronate to a concentration of approximately 0.3 M.[2]
-
Inert Atmosphere: The flask is sealed with a septum and purged with argon for 5-10 minutes.
-
Catalyst Addition: Rhodium(II) octanoate (0.02 equiv) is added to the stirred solution under an argon atmosphere.[2] The mixture is stirred for 5 minutes at room temperature.
-
Addition of Vinyl Diazoacetate: A solution of the vinyl diazoacetate (2.0 equiv) in anhydrous THF is added dropwise via syringe over a period of 10-15 minutes.[2]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 1,2-oxazine derivative.
Caption: Step-by-step experimental workflow for the synthesis.
Data and Performance
The choice of rhodium(II) catalyst can influence the yield and stereoselectivity of the reaction. While rhodium(II) octanoate is a robust and generally effective catalyst, other rhodium(II) complexes with chiral ligands have been developed for asymmetric variants of related cycloadditions.[5][6]
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Rh₂(Oct)₄ | 2 | THF | Room Temp. | Good to Excellent | Preferred for [3+3]-annulation of cyclic nitronates.[1][2] |
| Rh₂(S-DOSP)₄ | 1-5 | Pentane or Hexanes | -26 to Room Temp. | Variable | Used in asymmetric [4+3] cycloadditions.[5] |
| Rh₂(S-PTAD)₄ | 0.5-5 | Pentane or Hexanes | -26 to Room Temp. | Good to Excellent | Highly effective for asymmetric [4+3] cycloadditions.[5][6] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Presence of moisture or oxygen- Impure starting materials | - Use fresh, high-purity catalyst.- Ensure anhydrous solvent and a properly established inert atmosphere.- Purify starting materials before use. |
| Formation of Side Products | - Reaction temperature too high- Incorrect stoichiometry | - Conduct the reaction at the recommended temperature (room temperature for [3+3] annulation).- Carefully control the stoichiometry of the reactants. |
| Difficulty in Purification | - Co-elution of product with byproducts or starting materials | - Optimize the eluent system for column chromatography.- Consider alternative purification techniques such as preparative TLC or recrystallization. |
Conclusion
Rhodium(II)-catalyzed reactions provide a powerful and efficient platform for the synthesis of 1,2-oxazine derivatives. The [3+3]-annulation of cyclic nitronates with vinyl diazoacetates, in particular, offers a direct route to these valuable heterocyclic scaffolds under mild reaction conditions. The protocols and insights provided in this application note are intended to enable researchers to successfully implement this methodology in their synthetic endeavors, paving the way for the discovery of novel molecules with potential applications in drug development and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. oaji.net [oaji.net]
- 4. Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric [4 + 3] Cyloadditions between Vinylcarbenoids and Dienes: Application to the Total Synthesis of the Natural Product (−)-5-epi-Vibsanin E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of the Regiochemistry in the Rhodium-Catalyzed [4+3] Cycloaddition Between Vinyldiazoacetates and Dienes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-O Bond Cleavage of 1,2-Oxazinanes
Introduction: The Strategic Value of the N-O Bond in 1,2-Oxazinanes
The 1,2-oxazinane ring system, a six-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a versatile and increasingly important scaffold in modern organic synthesis. Its utility stems not from its inertness, but from the strategic lability of the N-O bond. This bond, with an average bond energy of approximately 57 kcal/mol, is significantly weaker than typical C-C, C-N, or C-O bonds, rendering it susceptible to selective cleavage under a variety of conditions.[1][2] This controlled fragmentation unmasks valuable 1,4-amino alcohol functionalities, which are pivotal building blocks in the synthesis of natural products, pharmaceuticals, and complex nitrogen-containing molecules.[3][4]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of established and emerging experimental protocols for the cleavage of the N-O bond in 1,2-oxazinanes. We will delve into the mechanistic underpinnings of each method, offering not just step-by-step procedures but also the rationale behind the choice of reagents and conditions, thereby empowering researchers to adapt and optimize these protocols for their specific synthetic challenges.
Reductive Cleavage: The Workhorse of N-O Bond Scission
Reductive methods are the most common and well-established strategies for cleaving the N-O bond in 1,2-oxazinanes. These approaches typically involve single-electron transfer (SET) or hydride delivery, leading to the formation of the desired 1,4-amino alcohol.
Samarium(II) Iodide (SmI₂): The Premier Reagent for Gentle and Efficient Cleavage
Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a powerful, yet remarkably gentle, single-electron reductant that has become a go-to method for N-O bond scission.[5][6] Its popularity is due to its high functional group tolerance, operational simplicity, and the often-excellent yields it provides under mild conditions.[7]
Mechanism of Action: The cleavage proceeds via a single-electron transfer from SmI₂ to the N-O bond's σ* antibonding orbital.[5][6] This initial reduction weakens the bond, leading to its fragmentation to form a samarium-alkoxide and a nitrogen-centered radical. A second electron transfer reduces this radical to an anion, which is then protonated upon workup to yield the final amino alcohol. The process is often facilitated by a proton source, such as an alcohol, added to the reaction mixture.
Workflow for SmI₂-Mediated N-O Bond Cleavage
Caption: General workflow for SmI₂-mediated N-O bond cleavage.
Detailed Protocol: SmI₂-Mediated Cleavage of an N-Acylated 1,2-Oxazinane
This protocol is adapted from methodologies described for the reductive cleavage of N-O bonds in related hydroxylamine derivatives.[8][9]
Materials:
-
N-Acyl-1,2-oxazinane derivative (1.0 equiv)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M, ~2.5 equiv)
-
Anhydrous Methanol (MeOH) (4.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: Under an inert atmosphere (Argon), add the N-acyl-1,2-oxazinane (e.g., 0.5 mmol, 1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the substrate in anhydrous THF (e.g., 5 mL). Add anhydrous methanol (2.0 mmol, 4.0 equiv). Cool the solution to 0 °C in an ice bath.
-
Reduction: Add the 0.1 M solution of SmI₂ in THF (12.5 mL, 1.25 mmol, 2.5 equiv) dropwise via syringe to the stirring substrate solution. The characteristic deep blue-green color of SmI₂ should dissipate upon addition. Continue the addition until the color persists, indicating an excess of the reagent.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, allow it to warm to room temperature.
-
Quenching: Once the starting material is consumed (typically 15-60 minutes), quench the reaction by adding saturated aqueous NaHCO₃ solution until the color fades completely.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude 1,4-amino alcohol by flash column chromatography on silica gel.
Causality and Insights:
-
Proton Source: The addition of methanol is crucial. It protonates the nitrogen anion formed after the second electron transfer, preventing side reactions and facilitating the catalytic cycle of the samarium species.
-
Equivalents: Typically, 2.2 to 3.0 equivalents of SmI₂ are sufficient. Using a large excess can sometimes lead to the reduction of other functional groups.
-
Solvent: THF is the solvent of choice as it is essential for the stability and reactivity of the SmI₂ reagent. It must be rigorously dried.
Zinc/Acetic Acid (Zn/AcOH): A Classic, Cost-Effective Alternative
For large-scale syntheses or when cost is a primary concern, the combination of zinc dust and acetic acid provides a robust and inexpensive method for N-O bond reduction.[10][11][12] While it may lack the subtlety of SmI₂, it is highly effective for many substrates.
Mechanism of Action: In this system, zinc acts as the electron donor, while acetic acid serves as the proton source. The reaction is believed to occur on the surface of the zinc metal. Zinc transfers electrons to the substrate, leading to the cleavage of the N-O bond, with the nascent nitrogen and oxygen species being protonated by the acetic acid.
Detailed Protocol: Zn/AcOH Reduction of a 1,2-Oxazinane
This protocol is based on general procedures for the reduction of nitrogen-heteroatom bonds.[13][14]
Materials:
-
1,2-Oxazinane derivative (1.0 equiv)
-
Zinc dust (<10 micron, activated) (10 equiv)
-
Glacial Acetic Acid (AcOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Celite™
Procedure:
-
Setup: To a round-bottom flask containing the 1,2-oxazinane (e.g., 1.0 mmol, 1.0 equiv), add a solvent mixture such as AcOH/MeOH (1:1, 10 mL).
-
Addition of Zinc: Add activated zinc dust (654 mg, 10 mmol, 10 equiv) portion-wise to the stirring solution at room temperature. The reaction is often exothermic, so cooling in a water bath may be necessary.
-
Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction's progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Filtration: Once the reaction is complete, dilute the mixture with dichloromethane and filter through a pad of Celite™ to remove excess zinc and zinc salts. Wash the pad thoroughly with additional DCM.
-
Neutralization: Carefully transfer the filtrate to a separatory funnel and slowly add saturated aqueous NaHCO₃ solution to neutralize the acetic acid. Be cautious of CO₂ evolution. Continue adding base until the aqueous layer is neutral or slightly basic (pH ~8).
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash chromatography.
Causality and Insights:
-
Zinc Activation: The reactivity of zinc dust can vary. Pre-activation by washing with dilute HCl, followed by water, methanol, and ether, and then drying can significantly improve reaction rates.
-
Solvent Choice: Acetic acid is both the proton source and a solvent. Co-solvents like methanol or ethanol are often used to improve the solubility of the substrate.
-
Limitations: This method is less chemoselective than SmI₂. Functional groups that are sensitive to acidic conditions or reduction by dissolving metals (e.g., some esters, ketones) may not be tolerated.[11]
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for many reductions. For N-O bond cleavage in 1,2-oxazinanes, common catalysts include Palladium on Carbon (Pd/C) and Raney Nickel. This method is particularly attractive as the only byproduct is water.
Detailed Protocol: Hydrogenolysis of a 1,2-Oxazinane with Pd/C
Materials:
-
N-benzyl-1,2-oxazinane derivative (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (10 mol %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
Setup: Dissolve the 1,2-oxazinane (e.g., 1.0 mmol) in methanol (15 mL) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 106 mg, 10 mol %) to the solution.
-
Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas three times. Maintain a positive pressure of hydrogen with a balloon or perform the reaction in a Parr apparatus at a set pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature until the starting material is consumed (as monitored by TLC/LC-MS). This can take from 2 to 24 hours.
-
Workup: Once complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite™ to remove the catalyst, washing the pad with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude amino alcohol, which can be purified if necessary.
Causality and Insights:
-
Catalyst Choice: Pd/C is effective, especially if an N-benzyl group is present, as it will be cleaved simultaneously. Raney Nickel is a more aggressive catalyst and can be used for more stubborn substrates.
-
Safety: Palladium on carbon can be pyrophoric, especially after use. Do not allow the catalyst to dry in the air. The filter cake should be quenched with water before disposal.
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Samarium(II) Iodide | SmI₂, THF, MeOH | 0 °C to RT, 15-60 min | High chemoselectivity, mild conditions, excellent yields[7] | Air/moisture sensitive, stoichiometric reagent, cost |
| Zinc/Acetic Acid | Zn, AcOH | RT to reflux, 1-12 h | Inexpensive, scalable, easy setup | Less selective, strongly acidic, long reaction times |
| Catalytic Hydrogenation | H₂, Pd/C or Ra-Ni | RT, 1-5 atm H₂, 2-24 h | Atom economical, clean workup | Requires specialized equipment, catalyst can be pyrophoric, may reduce other functional groups (alkenes, alkynes) |
Emerging Strategies: Electrochemical and Photochemical Cleavage
Modern synthetic chemistry is increasingly focused on sustainable and novel activation modes. Electrochemical and photochemical methods offer powerful, reagent-light alternatives to traditional reductive cleavage.
Electrochemical N-O Bond Cleavage
Electrosynthesis provides a means to perform reductions using electrons directly, avoiding stoichiometric metallic reductants.[15][16] This technique is highly tunable, as the reduction potential can be precisely controlled.
Mechanism of Action: In a cathodic reduction, the 1,2-oxazinane substrate diffuses to the cathode surface, where it accepts an electron into its LUMO (the N-O σ* orbital). This single-electron transfer initiates the bond cleavage, similar to the SmI₂ mechanism. The resulting intermediates are subsequently reduced and/or protonated to give the final product.[15]
Conceptual Workflow for Electrochemical Reduction
Caption: Conceptual workflow for electrochemical N-O cleavage.
Key Experimental Parameters:
-
Electrode Material: Glassy carbon, lead, and mercury have all been used for N-O bond reductions.
-
Supporting Electrolyte: Tetrabutylammonium salts (e.g., Bu₄NPF₆) are common to ensure conductivity.
-
Proton Source: A proton source (e.g., a weak acid) is often required in the electrolyte solution.
-
Potential/Current: The applied potential or current must be sufficient to reduce the N-O bond without decomposing the substrate or solvent.
While specific, validated protocols for 1,2-oxazinanes are still emerging in the literature, the principles established for N-alkoxy amides provide a strong starting point for methods development.[15]
Photochemical N-O Bond Cleavage
Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorbing light, can engage in single-electron transfer with a substrate.[17] This approach allows for the generation of radical intermediates under exceptionally mild conditions.
Mechanism of Action:
-
A photocatalyst (PC), such as an iridium or ruthenium complex, absorbs visible light to reach an excited state (PC*).
-
The excited photocatalyst can act as a potent single-electron reductant. It transfers an electron to the 1,2-oxazinane, initiating N-O bond cleavage to form a nitrogen-centered radical and an alkoxide.
-
The resulting nitrogen radical can then be further reduced or engage in other desired chemical transformations.
This method has been demonstrated for the cleavage of N-O bonds in Weinreb amides using organic photocatalysts like 4CzIPN.[18] Adapting this strategy to 1,2-oxazinanes could provide a powerful and "green" synthetic tool.
Conclusion and Future Outlook
The cleavage of the N-O bond in 1,2-oxazinanes is a cornerstone transformation for accessing valuable 1,4-amino alcohols. While classic reductive methods using samarium(II) iodide and zinc/acetic acid remain reliable and effective, the field is evolving. Catalytic hydrogenation offers a cleaner, atom-economical alternative. Looking forward, the application of electrochemical and photochemical strategies holds immense promise for developing more sustainable and precisely controlled protocols.[15][17][19] These modern techniques minimize waste and open the door to novel reaction pathways stemming from the intermediates generated during cleavage. As the demand for complex, nitrogen-containing molecules grows, the continued development of innovative and efficient methods for N-O bond cleavage will be paramount.
References
- 1. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 7. Reductive cleavage of N-O bonds using Samarium(II) iodide in a traceless release strategy for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Cleavage of N-O Bonds in Hydroxylamine and Hydroxamic Acid Derivatives Using SmI2/THF. (1996) | Gary E. Keck | 4 Citations [scispace.com]
- 10. youtube.com [youtube.com]
- 11. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 12. Reductive transformations mediated by zinc dust in acetic acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. Zinc [organic-chemistry.org]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. Photocatalytic cross-couplings via the cleavage of N–O bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Triggering bond cleavage with electric fields | ANU Research School of Chemistry [chemistry.anu.edu.au]
The Versatile Scaffold: Application Notes and Protocols for 1,2-Oxazinane Hydrochloride in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with therapeutic promise is paramount. Among the vast array of heterocyclic compounds, the 1,2-oxazinane scaffold has emerged as a structure of significant interest. Its inherent conformational flexibility and the presence of two heteroatoms offer a unique three-dimensional arrangement for interaction with biological targets. 1,2-Oxazinane hydrochloride serves as a stable, readily available, and versatile starting material for the elaboration of this valuable heterocyclic system.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this compound in the synthesis of medicinally relevant compounds.
The broader class of oxazine derivatives has demonstrated a wide spectrum of pharmacological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This well-documented bioactivity underscores the potential of the 1,2-oxazinane core in the design of novel therapeutics. This guide will delve into specific, field-proven protocols for the derivatization of this compound, providing the causal logic behind experimental choices and ensuring the trustworthiness of the described methodologies.
Core Physicochemical Properties and Handling
A thorough understanding of the starting material is fundamental to successful synthesis. This compound is a salt, rendering it more stable and less volatile than its free-base counterpart.
| Property | Value | Source |
| CAS Number | 54722-74-6 | [2][3] |
| Molecular Formula | C₄H₁₀ClNO | [2][3] |
| Molecular Weight | 123.58 g/mol | [2][3] |
| Appearance | Typically a white to off-white solid | Supplier Data |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar aprotic solvents. | General Chemical Principles |
Safety and Handling: this compound is classified as a substance that can cause serious eye damage.[3] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Application in Medicinal Chemistry: A Gateway to Diverse Functionalities
The primary utility of this compound in medicinal chemistry lies in its role as a nucleophilic building block. The secondary amine within the ring, once deprotonated, readily participates in a variety of bond-forming reactions, allowing for the introduction of diverse substituents and the construction of complex molecular libraries for biological screening.
Caption: Deprotonation of this compound to its free base is the key step to enable its use as a nucleophile in various N-functionalization reactions, leading to a wide array of derivatives.
Protocol 1: N-Boc Protection of 1,2-Oxazinane
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. The N-Boc protected 1,2-oxazinane is a key intermediate for subsequent modifications where the nucleophilicity of the nitrogen needs to be temporarily masked.
Causality of Experimental Choices: The use of a mild base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) is crucial to neutralize the hydrochloride salt and deprotonate the secondary amine, generating the free base in situ. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for Boc protection due to its high reactivity and the innocuous nature of its byproducts (tert-butanol and CO₂). The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is to ensure the solubility of the reactants and to prevent any unwanted side reactions that could occur in protic solvents.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (2.2 eq) dropwise at 0 °C (ice bath).
-
Addition of Boc Anhydride: To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in anhydrous DCM (5 mL per 1 g of (Boc)₂O) dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:4) and visualizing with a potassium permanganate stain.
-
Work-up: Upon completion, quench the reaction with the addition of deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-Aryl/Alkyl Sulfonamides
Sulfonamides are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities. The reaction of 1,2-oxazinane with various sulfonyl chlorides provides a straightforward route to a library of N-sulfonylated 1,2-oxazinane derivatives.
Causality of Experimental Choices: A base is required to neutralize the HCl byproduct of the reaction and to act as a scavenger. Pyridine is often used as both a base and a solvent in this reaction due to its ability to catalyze the reaction by forming a more reactive sulfonylpyridinium intermediate. Alternatively, a non-nucleophilic base like triethylamine in an inert solvent like DCM can be employed.
Detailed Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in pyridine (10 mL per 1 g of starting material) and cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: To the stirred solution, add the desired aryl or alkyl sulfonyl chloride (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic extracts with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude sulfonamide can be purified by recrystallization or flash column chromatography.
Protocol 3: Synthesis of N-Urea and N-Carbamate Derivatives
Urea and carbamate moieties are prevalent in a multitude of clinically approved drugs, acting as crucial hydrogen bond donors and acceptors for target engagement.[4][5]
3.1 N-Urea Formation via Reaction with Isocyanates
Causality of Experimental Choices: The reaction between an amine and an isocyanate is typically very efficient and often does not require a catalyst. The in situ generation of the free base of 1,2-oxazinane is necessary for the nucleophilic attack on the electrophilic carbonyl carbon of the isocyanate.
Detailed Step-by-Step Methodology:
-
Free Base Generation: Suspend this compound (1.0 eq) in anhydrous DCM and add triethylamine (1.1 eq) at room temperature. Stir for 30 minutes.
-
Isocyanate Addition: To the resulting solution of the free base, add the desired isocyanate (1.0 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting materials by TLC.
-
Isolation: If the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
3.2 N-Carbamate Formation
The synthesis of N-carbamates can be achieved through various methods, including reaction with chloroformates or by more modern, milder techniques.
Caption: General workflows for the synthesis of N-urea and N-carbamate derivatives of 1,2-oxazinane.
Future Perspectives and Conclusion
The 1,2-oxazinane scaffold, readily accessible from its hydrochloride salt, represents a valuable platform in medicinal chemistry. The protocols detailed herein provide a robust starting point for the synthesis of diverse libraries of compounds for drug discovery programs. The exploration of more complex transformations, such as asymmetric catalysis and multicomponent reactions involving 1,2-oxazinane, will undoubtedly lead to the discovery of novel bioactive molecules. The inherent stereochemistry and conformational properties of the 1,2-oxazinane ring will continue to be exploited in the rational design of next-generation therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CAS 54722-74-6 [matrix-fine-chemicals.com]
- 3. This compound | C4H10ClNO | CID 13010712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of piperazinyl carbamates and ureas as fatty acid amide hydrolase (FAAH) and transient receptor potential (TRP) channel dual ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for 1,2-Oxazinane Derivatives as Potential Therapeutic Agents
Audience: Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction to the 1,2-Oxazinane Scaffold
The 1,2-oxazinane ring system, a six-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties, conferred by the weak N-O bond, make it a versatile building block for the synthesis of diverse and biologically active molecules. Natural products containing the 1,2-oxazine core have demonstrated a wide array of pharmacological activities, inspiring the development of synthetic derivatives.[3][4][5][6] These synthetic analogues have shown significant promise as therapeutic agents, with activities spanning anticancer, anti-neurodegenerative, antimicrobial, and anti-inflammatory domains.[7][8][9][10][11]
This guide provides an in-depth exploration of 1,2-oxazinane derivatives, moving from foundational synthetic strategies to detailed protocols for biological evaluation. It is designed to equip researchers with the technical knowledge and practical methodologies required to investigate and harness the therapeutic potential of this important class of compounds.
Section 2: Synthetic Strategies for 1,2-Oxazinane Derivatives
The construction of the 1,2-oxazinane ring is a key challenge that has been addressed through several elegant synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern and stereochemistry.
Core Synthetic Approaches:
-
[4+2] Cycloaddition Reactions: Hetero-Diels-Alder reactions are a cornerstone for synthesizing 3,6-dihydro-2H-1,2-oxazines. This approach typically involves the reaction of a diene with a heterodienophile, such as a nitrosocarbonyl species generated in situ from hydroxamic acids.[12] A particularly powerful variant is the asymmetric [4+2] cycloaddition, which utilizes organocatalysts to construct chiral 1,2-oxazinane spirocyclic scaffolds with high enantioselectivity.[1]
-
Cyclization of Functionalized Precursors: Other strategies include the reductive cyclization of nitro-carbonyl compounds or the cyclodehydration of hydroxylamines, though these methods can have limitations regarding substrate scope and functional group tolerance.[12]
The following protocol details a modern, asymmetric approach that yields enantiomerically enriched products, which is critical for developing selective therapeutic agents.
Protocol 1: Organocatalytic Asymmetric [4+2] Cycloaddition for Chiral 1,2-Oxazinane Synthesis
This protocol is based on the organocatalytic cycloaddition between a methyleneindolinone and a γ-aminooxy-α,β-unsaturated ester to form a chiral 1,2-oxazinane spiro-oxindole scaffold.[1]
Rationale: This method is chosen for its high efficiency, excellent diastereoselectivity, and good enantioselectivity under metal-free conditions. The spiro-oxindole motif is itself a privileged structure in medicinal chemistry, and its fusion with the 1,2-oxazinane ring can lead to novel compounds with enhanced biological properties.[1]
Materials & Reagents:
-
Methyleneindolinone (Substrate 1)
-
γ-Aminooxy-α,β-unsaturated ester (Substrate 2)[1]
-
Organocatalyst (e.g., a chiral secondary amine catalyst)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware
Experimental Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the methyleneindolinone (1.0 equiv).
-
Add the organocatalyst (typically 10-20 mol%).
-
Dissolve the solids in the anhydrous solvent.
-
Add the γ-aminooxy-α,β-unsaturated ester (1.2 equiv) to the solution.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor its progress using TLC.
-
Upon completion (indicated by the consumption of the limiting reagent), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1,2-oxazinane derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Determine the enantiomeric excess using chiral HPLC.
Self-Validation: The protocol's success is validated by achieving high yields (>80%) and high stereoselectivity (diastereomeric ratio >20:1, enantiomeric excess >90%), consistent with reported literature.[1]
Visualization of Synthetic Workflow:
Caption: Asymmetric synthesis of chiral 1,2-oxazinanes.
Section 3: Therapeutic Applications & Biological Evaluation
A. Anticancer Activity
A significant area of investigation for 1,2-oxazinane derivatives is oncology. Numerous studies have demonstrated their potent cytotoxic and antiproliferative effects against a range of human cancer cell lines, including those resistant to standard chemotherapeutics.[7][9]
Mechanism of Action: The anticancer effects of 1,2-oxazinanes are often multi-faceted. A key mechanism identified is the inhibition of tubulin polymerization .[7] By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[7] Other reported mechanisms include the induction of DNA damage and the generation of reactive oxygen species (ROS), which contribute to apoptotic cell death.[9][13]
Data Summary: Anticancer Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism | Reference |
| Compound 5g | MCF-7 (Breast) | 4.47 | Tubulin Inhibition | [7] |
| Compound 5g | A-2780 (Ovarian) | 6.21 | Tubulin Inhibition | [7] |
| GP-2250 | Pancreatic Cancer | Significant | ROS Induction | [9] |
| Compound 14b | A549 (Lung) | 7.59 | Apoptosis, DNA Damage | [13] |
| Compound 14c | A549 (Lung) | 18.52 | Apoptosis, DNA Damage | [13] |
Visualization of Anticancer Mechanism:
Caption: Anticancer mechanism via tubulin inhibition.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a standard colorimetric assay for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This protocol is fundamental for the initial screening of newly synthesized compounds for cytotoxic potential.[7]
Materials & Reagents:
-
Human cancer cell lines (e.g., MCF-7, A2780)[7]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compounds (1,2-oxazinane derivatives) dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Experimental Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be <0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Self-Validation: The assay is validated by including a positive control (a known cytotoxic drug like cisplatin) and ensuring a clear dose-response curve for active compounds. The Z'-factor should be calculated to assess assay quality.
B. Agents for Neurodegenerative Diseases
The blood-brain barrier (BBB) presents a formidable challenge for drug development targeting the central nervous system (CNS). Certain 1,2-oxazinane derivatives have demonstrated promising characteristics for treating neurodegenerative disorders like Alzheimer's disease.[8]
Mechanism of Action: A key strategy in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE) , the enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, alleviating some cognitive symptoms. Some 1,2-oxazinane derivatives have shown potent AChE inhibitory activity in the low micromolar range.[8] Crucially, these compounds may also possess good lipophilicity (logP values), suggesting a potential to cross the BBB.[8] Oxidative stress is another major contributor to neurodegeneration, and compounds that can mitigate this process are of high interest.[14][15]
Data Summary: AChE Inhibitory Activity
| Compound ID | Target Enzyme | IC₅₀ (µM) | Lipophilicity (logP) | Reference |
| Compound 2a | Acetylcholinesterase (AChE) | 2.5 | 2.66 | [8] |
| Compound 2a | 5-Lipoxygenase (5-LOX) | 1.88 | 2.66 | [8] |
Visualization of Alzheimer's Disease Mechanism:
Caption: AChE inhibition for Alzheimer's disease therapy.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Rationale: This protocol describes a widely used method to quantify AChE activity and its inhibition. The assay measures the production of thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound that can be measured spectrophotometrically.[8]
Materials & Reagents:
-
Human AChE enzyme
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (1,2-oxazinane derivatives) dissolved in buffer/DMSO
-
96-well microtiter plate
-
Microplate reader
Experimental Procedure:
-
In a 96-well plate, add 25 µL of ATCI solution.
-
Add 50 µL of the test compound at various concentrations (or a known inhibitor like Donepezil as a positive control).
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the AChE enzyme solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Determine the IC₅₀ value from the resulting dose-response curve.
Self-Validation: The assay's reliability is confirmed by the consistent activity of the positive control and the linear reaction rate observed in the uninhibited control wells.
Section 4: Conclusion and Future Perspectives
The 1,2-oxazinane scaffold is a validated platform for the development of novel therapeutic agents. The synthetic versatility of this heterocycle allows for the creation of large, diverse chemical libraries amenable to high-throughput screening. Current research highlights potent anticancer and anti-neurodegenerative activities, often linked to specific mechanisms like tubulin and AChE inhibition, respectively.
Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to optimize potency, selectivity, and pharmacokinetic properties.
-
Multi-Target Drug Design: Developing single molecules that can modulate multiple disease-related pathways, such as compounds with both AChE inhibitory and antioxidant properties for Alzheimer's disease.
-
Exploration of New Therapeutic Areas: Investigating the potential of 1,2-oxazinane derivatives against other diseases, including infectious diseases and inflammatory disorders, where they have already shown initial promise.[9][11]
By integrating modern synthetic chemistry with robust biological evaluation, the full therapeutic potential of 1,2-oxazinane derivatives can be realized, paving the way for the next generation of innovative medicines.
References
- 1. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02759C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis. | Semantic Scholar [semanticscholar.org]
- 5. Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of oxazinonaphthalene-3-one derivatives as potential anticancer agents and tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaji.net [oaji.net]
- 11. mdpi.com [mdpi.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative Stress and Antioxidants in Neurodegenerative Disorders [mdpi.com]
- 15. Oxidative Stress and Antioxidants in Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Beckmann rearrangement for 1,2-Oxazinan-3-one synthesis
Topic: Synthesis of 1,2-Oxazinan-3-one: A Critical Evaluation of the Beckmann Rearrangement and Established Alternative Methodologies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2-Oxazinan-3-one Scaffold
The 1,2-oxazinan-3-one core, a six-membered cyclic hydroxamic acid, represents a compelling scaffold in medicinal chemistry. Unlike its more common lactam (cyclic amide) counterparts, the inclusion of an N-O bond introduces unique electronic and conformational properties. These features make 1,2-oxazinan-3-ones and their derivatives attractive candidates for investigation in drug discovery programs, potentially acting as enzyme inhibitors or possessing other valuable biological activities. However, the synthesis of this specific heterocyclic system is not as straightforward as that of simple lactams, necessitating a careful evaluation of potential synthetic routes.
This guide provides an in-depth analysis of the feasibility of employing a Beckmann-type rearrangement for the synthesis of 1,2-oxazinan-3-ones, a topic of inquiry for many synthetic chemists. We will dissect the mechanistic challenges of such a transformation and present a hypothetical pathway. More importantly, this document details a field-proven, alternative methodology for the direct synthesis of the 1,2-oxazinan-3-one scaffold from a readily available cyclic ketone precursor, providing a practical and validated protocol for researchers.
Part 1: The Classic Beckmann Rearrangement - A Mechanistic Hurdle for 1,2-Oxazinan-3-one Synthesis
The Beckmann rearrangement is a cornerstone of organic synthesis, famously used in the industrial production of ε-caprolactam, the monomer for Nylon 6.[1][2] The reaction facilitates the transformation of a ketoxime into an amide or a lactam in the case of cyclic ketoximes.[1]
The generally accepted mechanism, initiated by an acid catalyst, involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[3][4] This is followed by a concerted 1,2-alkyl shift, where the group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom.[4][5] The resulting nitrilium ion is then intercepted by water, and after tautomerization, the final amide or lactam product is formed.[3]
The Inherent Challenge: A standard Beckmann rearrangement of cyclopentanone oxime, as illustrated below, exclusively yields δ-valerolactam. The migrating group is a carbon atom of the cyclopentane ring, leading to the insertion of the nitrogen atom into the carbon backbone. To form a 1,2-oxazinan-3-one, a fundamentally different transformation is required – one that results in the insertion of an oxygen atom adjacent to the nitrogen.
Figure 1: Standard Beckmann rearrangement of cyclopentanone oxime.
Part 2: A Hypothetical Beckmann-Type Pathway to 1,2-Oxazinan-3-one
While a direct Beckmann rearrangement of cyclopentanone oxime is not a viable route to 1,2-oxazinan-3-one, we can propose a hypothetical pathway starting from a modified substrate. This theoretical approach is grounded in the principles of similar rearrangement reactions, such as the Criegee rearrangement of peroxy esters, where migration to an oxygen atom occurs.[3]
Proposed Substrate: α-Hydroperoxy cyclopentanone oxime.
The introduction of a hydroperoxy group at the α-position to the oxime functionality could, in principle, alter the course of the rearrangement.
Plausible Mechanism:
-
Oximation: An α-hydroperoxy cyclopentanone would first be converted to its corresponding oxime.
-
Activation: The oxime's hydroxyl group is activated by an acid catalyst, making it a good leaving group.
-
Concerted Rearrangement: In this key hypothetical step, instead of a carbon atom migrating to the nitrogen, the adjacent hydroperoxy oxygen undergoes a 1,2-anionic rearrangement to the electron-deficient nitrogen. This is analogous to the migrating group in a Criegee-type rearrangement.
-
Cyclization and Tautomerization: The resulting intermediate would then cyclize and tautomerize to yield the 1,2-oxazinan-3-one.
Figure 2: Hypothetical pathway for 1,2-oxazinan-3-one synthesis.
Note: This proposed pathway is theoretical and would require significant experimental validation. The stability of the α-hydroperoxy oxime precursor and the competition with other potential side reactions, such as fragmentation, would be major challenges to overcome.
Part 3: Established Methodology: Ring Expansion of Cyclopentanone with Piloty's Acid
A more practical and scientifically validated approach to the synthesis of 1,2-oxazinan-3-one involves the ring expansion of cyclopentanone using N-hydroxybenzenesulfonamide, also known as Piloty's acid.[6][7] This reaction provides a direct and efficient route to the desired cyclic hydroxamic acid.
Mechanism of Ring Expansion:
The reaction is believed to proceed through the following steps:
-
Nucleophilic Addition: The N-anion of Piloty's acid, generated under basic conditions, acts as a nucleophile and attacks the carbonyl carbon of cyclopentanone to form a tetrahedral intermediate.[6]
-
Elimination: This intermediate then eliminates benzenesulfinic acid to generate a C-nitroso intermediate.[6]
-
Rearrangement: The C-nitroso intermediate undergoes a rearrangement to form the thermodynamically more stable cyclic hydroxamic acid, 1,2-oxazinan-3-one.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Criegee rearrangement - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. The Chemistry of Nitroxyl-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of cyclic hydroxamic acids through -NOH insertion of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Hydrazine Carbamate Synthesis for Amination
Welcome to the Technical Support Center for hydrazine carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing these crucial intermediates for amination reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to ensure the integrity and success of your syntheses.
I. Troubleshooting Guide: Common Issues and Solutions in Hydrazine Carbamate Synthesis
This section addresses specific experimental challenges in a question-and-answer format, providing detailed causal explanations and actionable solutions.
Reaction Inefficiency and Low Yields
Question 1: My synthesis of tert-butyl carbazate from di-tert-butyl dicarbonate (Boc)₂O is resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in this reaction are a frequent issue and can typically be traced back to several key factors:
-
Incomplete Reaction: The reaction between (Boc)₂O and hydrazine hydrate requires careful temperature control and sufficient reaction time. For instance, a common protocol involves stirring the reactants at 0°C for a minimum of two hours.[1] Abbreviating this time or allowing the temperature to rise prematurely can lead to incomplete conversion of the starting materials.
-
Product Decomposition: Hydrazine carbamates, particularly those with a tert-butyl group, can be sensitive to high temperatures. The Boc protecting group is known to be thermally unstable at temperatures exceeding 85–90°C for extended periods.[1] During the workup and any subsequent distillation, it is crucial to avoid excessive heating.
-
Loss During Workup: Tert-butyl carbazate exhibits some solubility in water.[1] Consequently, significant product loss can occur during aqueous extraction phases. To mitigate this, employing a continuous extractor or performing multiple extractions with an appropriate organic solvent such as diethyl ether or dichloromethane is highly recommended to maximize recovery.[1]
Impurity Formation
Question 2: I've identified di-tert-butoxycarbonylhydrazine (Boc-NHNH-Boc) as a significant impurity in my product. How is this formed and how can I prevent it?
Answer:
The formation of the di-substituted byproduct, di-tert-butoxycarbonylhydrazine, is a classic example of over-reaction. This occurs when a molecule of the desired mono-substituted product reacts with another molecule of (Boc)₂O. The primary causes are:
-
Incorrect Stoichiometry: Using an excess of (Boc)₂O relative to hydrazine hydrate will inevitably drive the reaction towards the di-substituted product.
-
Localized High Concentrations of (Boc)₂O: Even with the correct overall stoichiometry, poor mixing can create localized areas where (Boc)₂O is in excess, leading to the formation of the di-Boc impurity.[1]
-
Elevated Reaction Temperature: Running the reaction at temperatures above the recommended 0°C increases the reaction rate and can promote the second substitution.[1]
Solutions:
-
Stoichiometric Control: Employ a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) relative to (Boc)₂O. This ensures that (Boc)₂O is the limiting reagent and is consumed before significant di-substitution can occur.[1]
-
Controlled Addition and Vigorous Mixing: Add the (Boc)₂O solution dropwise to the well-stirred hydrazine solution at 0°C. This maintains a localized excess of hydrazine and prevents the buildup of high concentrations of (Boc)₂O.[1]
Question 3: When synthesizing tert-butyl carbazate from tert-butyl phenyl carbonate, my final product is contaminated with phenol. What is the best way to remove this?
Answer:
Phenol is a byproduct of this specific synthetic route. Its presence in the final product indicates incomplete removal during the workup. The most effective way to remove phenol is through a thorough basic wash. During the extraction process, wash the organic layer with an aqueous sodium hydroxide solution. This converts the weakly acidic phenol into the highly water-soluble sodium phenoxide, which is then easily partitioned into the aqueous layer and removed.[1]
Product Isolation and Physical State
Question 4: My tert-butyl carbazate is an oil or a semi-solid, not the expected crystalline solid. Why is this, and how can I obtain a solid product?
Answer:
While pure tert-butyl carbazate is a solid with a melting point of 39-42°C, obtaining it as an oil or semi-solid is a common issue.[1][2] This is usually due to:
-
Presence of Impurities: Residual solvents or byproducts can act as an impurity, leading to a depression of the melting point.
-
Inherent Crystallization Difficulty: Even when pure, tert-butyl carbazate can sometimes be challenging to crystallize.[3]
Solutions:
-
Purification:
-
Recrystallization: This is an effective method for purification. A suitable solvent system, such as a mixture of low- and high-boiling ligroin or hexane, can be used to induce crystallization and yield a pure, solid product.[3]
-
Vacuum Distillation: Purification by vacuum distillation can also be employed to remove less volatile impurities and obtain a pure product that should solidify upon cooling.[3]
-
II. Frequently Asked Questions (FAQs)
1. What are the main synthetic routes to tert-butyl carbazate?
The most common laboratory-scale syntheses involve the reaction of hydrazine hydrate with either di-tert-butyl dicarbonate ((Boc)₂O) or tert-butyl phenyl carbonate.[1][3] Other methods include the use of tert-butyl S-methylthiolcarbonate or N-t-butyloxycarbonylimidazole.[3]
2. How can I monitor the progress of my hydrazine carbamate synthesis?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexane) can be used to separate the starting material, product, and any major byproducts. The spots can be visualized using a suitable stain, such as potassium permanganate or by UV light if the compounds are UV active.
3. What are the stability and storage considerations for hydrazine carbamates?
Hydrazine carbamates, like hydrazine itself, should be handled with care. They can be sensitive to heat and strong acidic or basic conditions, which can lead to decomposition.[1] Hydrazine solutions are stable under normal storage conditions if contact with air, oxidizing agents, and catalytic impurities is avoided.[4] It is recommended to store them in a cool, dry, well-ventilated area, and for some applications, storage under an inert atmosphere (e.g., nitrogen) is advised.
4. What causes the decomposition of hydrazine and its derivatives?
Decomposition of hydrazine is often catalyzed by elevated temperatures and the presence of catalytic surfaces or ionic impurities.[4] The decomposition can proceed through different pathways, yielding nitrogen and ammonia, or nitrogen, ammonia, and hydrogen, depending on the catalyst.[4] In the presence of air, the reaction products are typically nitrogen, ammonia, and water.[4]
5. Are there any safety concerns I should be aware of when working with hydrazine hydrate?
Yes, hydrazine hydrate is a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It is also toxic if inhaled or absorbed through the skin. It is a suspected human carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
III. Experimental Protocols & Data
Detailed Experimental Protocol for the Synthesis of tert-Butyl Carbazate from (Boc)₂O
This protocol is a synthesis of best practices for a reliable and high-yielding preparation of tert-butyl carbazate.
Materials:
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Isopropyl alcohol (IPA)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydrazine hydrate (1.1 equivalents) in isopropyl alcohol. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 equivalent) in isopropyl alcohol. Add this solution dropwise to the cooled, stirring hydrazine solution over a period of 30-60 minutes, ensuring the internal temperature remains at or below 5°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C for 2 hours.
-
Solvent Removal: Remove the isopropyl alcohol under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the residue in dichloromethane. Wash the organic layer with water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Concentration: Remove the dichloromethane under reduced pressure to yield the crude tert-butyl carbazate.
-
Purification (if necessary): The product can be further purified by recrystallization from a hexane/ethyl acetate mixture or by vacuum distillation.
Quantitative Data Summary
| Parameter | Value | Reference |
| (Boc)₂O to Hydrazine Hydrate Ratio | 1 : 1.1-1.2 equivalents | [1] |
| Reaction Temperature | 0°C | [1] |
| Typical Reaction Time | 2 hours | [1] |
| Expected Yield | 90-97% | [3] |
| Melting Point | 39-42°C | [1][2] |
IV. Visualizations
Reaction Mechanism
Caption: Synthesis of tert-butyl carbazate from hydrazine and (Boc)₂O.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting hydrazine carbamate synthesis.
V. References
-
Technical Support Center: Tert-Butyl Carbazate Synthesis and Applications. Benchchem. Available at: --INVALID-LINK--
-
Troubleshooting of hydrazine carbamate synthesis. Reddit. Available at: --INVALID-LINK--
-
Troubleshooting low conversion rates in carbamate synthesis. Benchchem. Available at: --INVALID-LINK--
-
Exploring the Synthesis and Applications of Tert-Butyl Carbazate (Boc-Hydrazine). Available at: --INVALID-LINK--
-
Carpino, L. A. et al. t-Butyl carbazate. Organic Syntheses, Coll. Vol. 5, p.166 (1973); Vol. 44, p.20 (1964). Available at: --INVALID-LINK--
-
Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC 2009 (vi) 291-297. Available at: --INVALID-LINK--
-
Technical Support Center: Preventing By-product Formation in Carbamate Synthesis. Benchchem. Available at: --INVALID-LINK--
-
Preparation method for tert-butyl carbazate. Google Patents. Available at: --INVALID-LINK--
-
Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. Available at: --INVALID-LINK--
-
What is the synthesis process of tert-Butyl carbazate and its applications? Guidechem. Available at: --INVALID-LINK--
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: --INVALID-LINK--
-
Di-tert-butyl dicarbonate. Wikipedia. Available at: --INVALID-LINK--
-
Preparation of tert-Butyl carbazate. PrepChem.com. Available at: --INVALID-LINK--
-
Having great trouble with a Boc-protection reaction. Reddit. Available at: --INVALID-LINK--
-
TLC plate before hydrazine gas passing, and after excess hydrazine gas... ResearchGate. Available at: --INVALID-LINK--
-
Technical Support Center: Troubleshooting Boc Deprotection Failures. Benchchem. Available at: --INVALID-LINK--
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: --INVALID-LINK--
-
Preparation method of tert-butyl carbazate. Google Patents. Available at: --INVALID-LINK--
-
tert-Butyl Carbazate (N-Boc-Hydrazine). MDPI. Available at: --INVALID-LINK--
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: --INVALID-LINK--
-
Preparation method of tert-butyl carbazate. Google Patents. Available at: --INVALID-LINK--
-
Synthesis of the Fmoc-aza-Arg(Boc)2 precursor via hydrazine alkylation. Estonian Academy Publishers. Available at: --INVALID-LINK--
-
RESEARCH ON HYDRAZINE DECOMPOSITION. DTIC. Available at: --INVALID-LINK--
-
Performance Chemicals Hydrazine. Arxada. Available at: --INVALID-LINK--
-
Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR. Available at: --INVALID-LINK--
-
(PDF) Decompostion of Hydrazine in Aqueous Solutions. ResearchGate. Available at: --INVALID-LINK--
-
Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
Method for preparing methyl carbazate. Google Patents. Available at: --INVALID-LINK--
-
Reactions that Work: Boc Protection. Chemtips - WordPress.com. Available at: --INVALID-LINK--
-
Synthesis method for pharmaceutically acceptable salt of alkylhydrazine. Google Patents. Available at: --INVALID-LINK--
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: --INVALID-LINK--
-
tert-Butyl carbazate synthesis. ChemicalBook. Available at: --INVALID-LINK--
-
The chemical and biochemical degradation of hydrazine. SciSpace. Available at: --INVALID-LINK--
-
The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. PubMed. Available at: --INVALID-LINK--
-
Understanding CO2 capture mechanisms in aqueous hydrazine via combined NMR and first-principles studies. PubMed. Available at: --INVALID-LINK--
-
ChemScene: Building blocks | Bioactive small molecules. ChemScene. Available at: --INVALID-LINK--www.chemscene.com/](--INVALID-LINK--)
References
Improving yield and diastereoselectivity in 1,2-Oxazinane synthesis
Welcome to the technical support center for 1,2-oxazinane synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges in achieving high yield and diastereoselectivity. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to issues encountered during experimentation.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of 1,2-oxazinanes. Each issue is presented in a question-and-answer format, providing potential causes and detailed solutions.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in 1,2-oxazinane synthesis can stem from several factors, ranging from starting material purity to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities in reactants, particularly in sensitive precursors like nitroso compounds or dienes, can inhibit catalysts or lead to side reactions.
-
Action: Ensure all reactants are purified immediately before use. Verify purity using techniques like NMR or LC-MS. Use freshly distilled, anhydrous solvents, as water can lead to hydrolysis of intermediates or deactivate catalysts.[1]
-
-
Suboptimal Reaction Conditions: Temperature, concentration, and reaction time are critical variables.
-
Action: Systematically screen reaction parameters. An initial optimization matrix could include varying the temperature in 10 °C increments and adjusting the concentration. Monitor reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product decomposition from prolonged heating.[1] For thermally induced cycloadditions, prolonged reaction times (days) may be necessary.[2]
-
-
Catalyst Inactivity: The chosen catalyst (e.g., Lewis acid or organocatalyst) may be inefficient or degraded.
-
Action: If using a Lewis acid, ensure it is handled under inert conditions to prevent deactivation by moisture. For organocatalysts, verify their purity and consider increasing the catalyst loading in increments (e.g., from 5 mol% to 10 mol%).[3][4] Some reactions may proceed efficiently without any catalyst under the right conditions.[5][6]
-
-
Side Reactions: The formation of byproducts is a common cause of low yields. For instance, in Hetero-Diels-Alder (HDA) reactions, the nitroso dienophile can dimerize or react with itself.
-
Action: Analyze the crude reaction mixture to identify major byproducts. Adjusting the rate of addition of a reactant (e.g., slow addition of the nitroso compound) can minimize self-reaction. Changing the solvent or catalyst may also suppress unwanted reaction pathways.
-
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am getting a mixture of diastereomers with poor selectivity. How can I control the stereochemical outcome?
Achieving high diastereoselectivity is a central challenge in synthesizing substituted 1,2-oxazinanes. The stereochemistry is determined at the ring-forming step, and the transition state geometry is highly sensitive to several factors.
Key Factors Influencing Diastereoselectivity:
-
Choice of Catalyst: This is often the most critical factor. The catalyst can coordinate to the reactants, creating a chiral environment or a sterically constrained transition state that favors the formation of one diastereomer.
-
Lewis Acids: Lewis acids like Cu(I), Rh(II), and others can play a vital role in both reaction rate and stereoselectivity.[7] They activate the dienophile in HDA reactions and can provide a scaffold for stereocontrol. Chiral Lewis acids are employed for enantioselective syntheses, which can be adapted for diastereocontrol.[7]
-
Organocatalysts: Proline and its derivatives, as well as squaramide or thiourea-based catalysts, are effective in promoting asymmetric [4+2] cycloadditions and nitroso aldol reactions, often providing excellent diastereo- and enantioselectivity.[3][4][8][9][10] The choice of catalyst is substrate-dependent, and screening may be necessary.[3][4]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the diastereomeric transition states.
-
Action: Screen a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane (DCM), Acetonitrile (MeCN)). Non-coordinating solvents like DCM are often effective in organocatalytic reactions.[3] In some cases, solvent choice can dramatically shift diastereomeric ratios (dr).[11] The solvent cage effect in explicit solvents can also stabilize intermediates that lead to higher stereoselectivity.[12]
-
-
Reaction Temperature: Lowering the reaction temperature generally enhances selectivity.
-
Action: If the reaction proceeds at a reasonable rate at lower temperatures, perform it at 0 °C, -20 °C, or even -78 °C. The smaller energy difference between the diastereomeric transition states becomes more significant at lower temperatures, leading to higher selectivity.
-
-
Steric Hindrance: The steric bulk of substituents on the reactants can direct the approach of the reacting partners.
-
Action: If possible, modify the substrates to include bulkier protecting groups or substituents that can create a stronger facial bias during the ring-forming step. For example, bulky ester groups or protecting groups on the nitrogen of a methyleneindolinone can influence the stereochemical outcome.[3][4]
-
| Parameter | Recommendation for Improving Diastereoselectivity | Rationale |
| Catalyst | Screen a panel of chiral Lewis acids (e.g., Cu(I)-BOX) or organocatalysts (e.g., proline, squaramide derivatives).[3][7] | The catalyst creates a defined chiral environment, lowering the energy of one transition state over the other. |
| Solvent | Test solvents of varying polarity (e.g., Toluene, DCM, THF, MeCN).[3][13] | Solvent can differentially solvate and stabilize the diastereomeric transition states. |
| Temperature | Decrease the reaction temperature (e.g., from room temp to 0 °C or -78 °C). | Enhances the small energy difference between competing transition states, favoring the lower energy pathway. |
| Substrate | Introduce sterically demanding groups on one of the reactants. | Increases steric repulsion in the disfavored transition state, leading to higher selectivity for a single diastereomer. |
Table 1: Key Parameters for Optimizing Diastereoselectivity.
Caption: Decision tree for improving diastereoselectivity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for constructing the 1,2-oxazinane ring?
Several robust methods exist, with the choice depending on the desired substitution pattern and stereochemistry.
-
Hetero-Diels-Alder (HDA) [4+2] Cycloaddition: This is one of the most powerful and common methods. It typically involves the reaction of a nitroso compound (dienophile) with a conjugated diene.[14][15] The reaction can be promoted thermally or by using Lewis acid catalysts to control regioselectivity and stereoselectivity.[7]
-
Organocatalytic [4+2] Cycloaddition: This approach uses chiral organocatalysts to mediate the asymmetric reaction between different synthons, such as methyleneindolinones and γ-aminooxy-α,β-unsaturated esters, to produce chiral 1,2-oxazinane spirocyclic scaffolds with excellent yield and stereoselectivity.[3][4][16]
-
Nitroso Aldol Reaction: This method involves the reaction of an enolizable aldehyde with a nitrosoarene, often catalyzed by an organocatalyst like L-proline.[8][9][10] Subsequent reduction of the intermediate delivers the 1,2-oxazinane ring with high enantioselectivity.[8][9]
-
Cyclization of N-hydroxy-N-(2-oxoalkyl)amides: Base-mediated cyclization of appropriately substituted N-hydroxy amides can provide access to functionalized 1,2-oxazinane precursors.[17]
-
Transformations of Cyclic Nitronates: Six-membered cyclic nitronates, readily accessible from [4+2]-cycloaddition of nitroalkenes and olefins, can undergo further transformations like [3+3]-annulation to yield complex, fused 1,2-oxazine systems.[13]
Q2: How do I choose between a Lewis acid and an organocatalyst for my stereoselective synthesis?
The choice depends on your substrate, desired outcome (diastereoselectivity vs. enantioselectivity), and reaction type.
-
Choose a Lewis Acid when:
-
You are performing a classic Hetero-Diels-Alder reaction and need to activate an electron-deficient dienophile.
-
Your substrates are sensitive to acidic or basic conditions required by some organocatalysts.
-
You need to promote reactions that are otherwise sluggish; Lewis acids can significantly accelerate reaction rates.[7]
-
Examples: Cu(I) or Rh(II) catalysts for cycloadditions involving nitrones or enoldiazocarbonyl compounds.[7]
-
-
Choose an Organocatalyst when:
-
You are aiming for high enantioselectivity in a metal-free system.[3]
-
Your reaction involves specific activation modes, such as enamine or iminium ion formation (e.g., proline catalysis).[8][9]
-
You are performing reactions like the nitroso aldol reaction or certain types of [4+2] cycloadditions.[3][10]
-
Organocatalysts are often less sensitive to air and moisture than many Lewis acids, simplifying experimental setup.
-
Q3: What is the role of the N-protecting group on the precursor?
The protecting group on the nitrogen atom (e.g., Boc, Cbz, Ac) is crucial and can significantly influence the reaction's outcome.
-
Steric Influence: A bulky protecting group can block one face of the molecule, directly influencing the diastereoselectivity of the incoming reactant.[3][4]
-
Electronic Effects: The electron-withdrawing or -donating nature of the protecting group can alter the nucleophilicity or electrophilicity of the nitrogen and adjacent atoms, affecting reactivity.
-
Catalyst Binding: In some organocatalytic systems, the protecting group is essential for binding to the catalyst and enabling the desired stereochemical control. For instance, in certain reactions with methyleneindolinones, a Boc group was found to be irreplaceable, while Ac or Et groups restrained the reaction.[3][4]
Q4: How can I definitively determine the relative stereochemistry of my 1,2-oxazinane product?
Confirming the stereochemistry is essential. A combination of techniques is recommended.
-
X-ray Crystallography: This is the gold standard for unambiguous structure determination. If you can grow a suitable single crystal of your product, an X-ray diffraction experiment will provide definitive proof of its relative and absolute (if a chiral source was used) stereochemistry.[5][6]
-
NMR Spectroscopy:
-
Nuclear Overhauser Effect (NOE): 1D or 2D NOESY/ROESY experiments can establish through-space proximity between protons. A strong NOE between two protons indicates they are on the same face of the ring.
-
Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons (³JHH) is dependent on the dihedral angle between them (Karplus relationship). By analyzing these values, you can often deduce the relative stereochemistry (e.g., cis vs. trans, axial vs. equatorial).[18]
-
Part 3: Experimental Protocol
General Protocol for an Organocatalytic Asymmetric [4+2] Cycloaddition
This protocol is a representative example for the synthesis of a chiral 1,2-oxazinane spiro-oxindole, adapted from established procedures.[3][4]
Materials:
-
Methyleneindolinone (Substrate 1, 0.11 mmol)
-
γ-aminooxy-α,β-unsaturated ester (Substrate 2, 0.10 mmol)
-
Squaramide-based organocatalyst (e.g., catalyst 3c from Tian et al., 5 mol%, 0.005 mmol)
-
Anhydrous Dichloromethane (DCM, 0.2 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the methyleneindolinone (1a, 0.11 mmol), γ-aminooxy-α,β-unsaturated ester (2a, 0.10 mmol), and the organocatalyst (5 mol%).
-
Add anhydrous DCM (0.2 mL) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions may take 24-48 hours to reach completion.[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to isolate the desired 1,2-oxazinane product.
-
Determine the yield, diastereomeric ratio (by ¹H NMR analysis of the crude mixture), and enantiomeric excess (by chiral HPLC analysis).
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02759C [pubs.rsc.org]
- 4. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction of Distal Dialdehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dynamics-based transition states reveal solvent cage effect and SN2 transition state motion in Lewis acid catalyzed stereoselective tertiary alcohol nucleophilic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [3+3]-Annulation of Cyclic Nitronates with Vinyl Diazoacetates: Diastereoselective Synthesis of Partially Saturated [1,2]Oxazino[2,3-b][1,2]oxazines and Their Base-Promoted Ring Contraction to Pyrrolo[1,2-b][1,2]oxazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. chemicalpapers.com [chemicalpapers.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2-Oxazinane Hydrochloride
Welcome to the technical support guide for the synthesis of 1,2-Oxazinane hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are working with this heterocyclic scaffold. As Senior Application Scientists, we have compiled this guide based on established literature and practical field experience to help you navigate the common challenges encountered during synthesis, purification, and handling.
The 1,2-oxazinane structure, characterized by an N-O bond within a six-membered ring, is a valuable building block in medicinal chemistry and a component of various bioactive natural products.[1][2] However, its synthesis is not without challenges, often related to the stability of the N-O bond, potential side reactions, and purification of the final hydrochloride salt. This guide provides in-depth, practical solutions and explanations to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My overall yield of this compound is consistently low. What are the likely causes and how can I optimize the reaction?
A1: Low yield is a common issue that can stem from several stages of the synthesis. The key is to systematically investigate the reaction and workup steps.
-
Probable Cause 1: Incomplete Cyclization Reaction. The formation of the 1,2-oxazinane ring, often via a hetero-Diels-Alder reaction or other cycloaddition methods, may not be going to completion.[3][4]
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the reaction time or temperature. However, be cautious, as excessive heat can promote side reactions. Ensure your catalyst, if any, is active and used at the correct loading.[5]
-
-
Probable Cause 2: N-O Bond Cleavage. The N-O bond is the most labile part of the molecule and can be cleaved under various conditions, especially reductive ones.[6]
-
Solution: Avoid harsh reducing agents during your synthesis and workup. If your multi-step synthesis involves a reduction, perform it before forming the oxazinane ring or after the N-O bond is no longer needed. Common reagents known to cleave the N-O bond include catalytic hydrogenation (Pd/C, Ni), zinc (Zn), and samarium(II) iodide.[6]
-
-
Probable Cause 3: Ring Instability and Side Reactions. Depending on the substituents, the 1,2-oxazine ring can be susceptible to acid-catalyzed ring-opening or fragmentation, especially if there are electron-withdrawing groups or strain in the system.[6][7]
-
Solution: Maintain a neutral or slightly basic pH during the workup and purification of the free base, before salt formation. If acidic conditions are unavoidable, perform the steps at low temperatures (0-5 °C) to minimize decomposition.
-
-
Probable Cause 4: Losses During Extraction and Salt Formation. The free 1,2-oxazinane base may have some water solubility, leading to losses during aqueous workup. Improper pH adjustment during salt formation can also lead to incomplete precipitation.
-
Solution: When extracting the free base, saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility. For the hydrochloride salt formation, ensure the stoichiometric addition of a solution of HCl in a non-polar, anhydrous solvent like diethyl ether or dioxane to a solution of the purified base in a similar solvent.
-
Below is a workflow to diagnose and address low yield issues.
Caption: Troubleshooting workflow for low product yield.
Q2: The final this compound product is an oil or a sticky solid that won't crystallize. How can I obtain a crystalline solid?
A2: This is a common purification challenge, often related to impurities or residual solvent.
-
Probable Cause 1: Presence of Impurities. Even small amounts of impurities can act as a eutectic contaminant, preventing crystallization. The most common impurity is the corresponding sulfoxide if sulfur-containing reagents were used in a prior step.[5]
-
Solution: The purity of the free base before salt formation is critical. Purify the base meticulously using flash column chromatography. Ensure the fractions collected are narrow and pure by TLC analysis.
-
-
Probable Cause 2: Residual Solvent. Solvents used during the workup or salt formation (e.g., ethanol, methanol, water) can become trapped in the product, leading to an oily consistency.
-
Solution: After precipitation of the hydrochloride salt, wash the solid with a cold, anhydrous, non-polar solvent (like diethyl ether) to remove residual reaction solvents. Dry the final product thoroughly under high vacuum for several hours, possibly with gentle heating if the compound is thermally stable.
-
-
Probable Cause 3: Incorrect Stoichiometry of HCl. An excess of HCl can lead to the formation of dihydrochloride salts or simply remain as an impurity, making the product hygroscopic and difficult to crystallize.
-
Solution: Use a standardized solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether). Add the acid dropwise to a stirred solution of the free base until precipitation ceases. You can monitor the pH of a wet aliquot with pH paper to avoid over-acidification.
-
-
Probable Cause 4: Hygroscopicity. The hydrochloride salt may be inherently hygroscopic.
-
Solution: Handle the material in a glove box or under a dry, inert atmosphere. For crystallization, try a solvent/anti-solvent system. Dissolve the oily product in a minimal amount of a polar solvent (like isopropanol or ethanol) and slowly add a non-polar anti-solvent (like diethyl ether or hexane) until turbidity persists, then allow it to stand and crystallize.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes to the 1,2-oxazinane ring system?
A1: Several effective methods exist, with the choice depending on the desired substitution pattern and available starting materials.
-
Hetero-Diels-Alder (HDA) Reaction: This is a powerful and widely used [4+2] cycloaddition. It typically involves the reaction of a nitroso compound (dienophile) with a 1,3-diene.[3][8] This method allows for good control over regioselectivity and stereoselectivity.
-
Intramolecular Cyclization: Suitably functionalized linear precursors, such as γ-aminooxy-α,β-unsaturated esters, can undergo intramolecular cyclization to form the 1,2-oxazinane ring.[4] This is often catalyzed by an organocatalyst.
-
Cyclization of Allenyl-Substituted Hydroxylamines: This method involves a 6-endo-trig cyclization and is effective for producing specific 3,6-dihydro-2H-1,2-oxazines.[7]
Below is a simplified diagram illustrating the general concept of a Hetero-Diels-Alder approach.
Caption: Simplified Hetero-Diels-Alder reaction scheme.
Q2: Why is the hydrochloride salt form often preferred over the free base?
A2: The conversion of the 1,2-oxazinane free base to its hydrochloride salt offers several advantages, particularly in a drug development context:
-
Improved Stability and Shelf-Life: Salts are generally more crystalline and less prone to degradation than their corresponding free bases.
-
Ease of Handling: Crystalline solids are easier to weigh, handle, and formulate compared to potentially oily or low-melting-point free bases.
-
Enhanced Water Solubility: For biological testing, hydrochloride salts often exhibit significantly higher aqueous solubility, which is crucial for preparing stock solutions and for bioavailability.
-
Purification: The process of forming and recrystallizing a salt is an effective method for removing non-basic impurities.
Q3: How should I properly store this compound to ensure its stability?
A3: Proper storage is crucial to maintain the integrity of the compound.[9]
-
Temperature: Store in a cool place, typically at 2-8 °C.[10]
-
Atmosphere: Keep the container tightly closed in a dry and well-ventilated area. Due to potential hygroscopicity, storage in a desiccator or under an inert atmosphere (argon or nitrogen) is highly recommended.
-
Light: Protect from light, especially if the molecule contains photosensitive functional groups. An amber glass vial is suitable.
Q4: What are the key analytical techniques to confirm the structure and purity of my final product?
A4: A combination of spectroscopic and chromatographic methods is essential for full characterization.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the relative stereochemistry.
-
Mass Spectrometry (MS): Confirms the molecular weight of the parent ion and can provide fragmentation data to support the proposed structure.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single sharp peak is indicative of high purity. Chiral HPLC can be used to determine enantiomeric excess if the synthesis is asymmetric.[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Helps identify key functional groups present in the molecule.
| Parameter | Typical Reaction Conditions | Expected Outcome | Reference |
| Synthesis Method | Hetero-Diels-Alder (HDA) | Forms the core 1,2-oxazine ring | [3] |
| Solvent | Dichloromethane (DCM), Toluene | Good solubility for reactants, inert | [4] |
| Temperature | 0 °C to Reflux | Dependent on reactant reactivity | [5] |
| Salt Formation | HCl in Diethyl Ether or Dioxane | Precipitation of the hydrochloride salt | [6] |
| Purification | Column Chromatography (Base), Recrystallization (Salt) | >97% purity by HPLC | [10] |
Experimental Protocols
Protocol 1: General Procedure for Formation and Purification of this compound
This protocol is a general guideline. Specific conditions must be optimized for your particular substrate.
-
Purification of the Free Base:
-
Following the cyclization reaction and aqueous workup, dissolve the crude 1,2-oxazinane product in a minimal amount of dichloromethane (DCM).
-
Purify the free base via flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the pure fractions as determined by TLC and remove the solvent under reduced pressure to yield the purified free base, which may be an oil or solid.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified free base (1.0 equivalent) in anhydrous diethyl ether (approx. 0.1 M concentration).
-
While stirring the solution at room temperature, add a standardized solution of 2.0 M HCl in diethyl ether (1.0 - 1.1 equivalents) dropwise.
-
A precipitate should form immediately. Continue stirring for 30 minutes after the addition is complete.
-
-
Isolation and Purification of the Salt:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the white solid under high vacuum for at least 4 hours to remove all residual solvent.
-
If necessary, the salt can be further purified by recrystallization from a suitable solvent system, such as isopropanol/diethyl ether.
-
References
- 1. Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. capotchem.com [capotchem.com]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Navigating the Stability of 1,2-Oxazinane Derivatives in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-oxazinane derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for the common stability challenges encountered when handling these valuable heterocyclic compounds in solution. As a class of molecules with significant potential in medicinal chemistry, understanding their behavior in various experimental settings is paramount to obtaining reliable and reproducible results.[1] This center offers practical, field-proven insights to help you navigate these challenges effectively.
Introduction to 1,2-Oxazinane Stability
The 1,2-oxazinane ring, a six-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold in organic synthesis. However, the inherent reactivity of the N-O bond can lead to stability issues under various experimental conditions.[2] Degradation can proceed through several pathways, including hydrolysis, oxidation, and thermal decomposition, leading to ring-opening or other structural modifications. This guide will address these potential issues in a practical, question-and-answer format to help you troubleshoot your experiments.
Troubleshooting Guide: Common Stability Issues
This section is structured to address specific problems you may encounter during your research. Each question is followed by a detailed explanation of potential causes and actionable steps to diagnose and resolve the issue.
Q1: I am observing unexpected peaks in my HPLC analysis after dissolving my 1,2-oxazinane derivative in an aqueous buffer. What could be the cause?
Possible Cause: Hydrolytic degradation of the 1,2-oxazinane ring, particularly if the buffer is acidic or basic. The N-O bond is susceptible to cleavage under these conditions.
Scientific Rationale: The stability of the 1,2-oxazinane ring is often pH-dependent. In acidic media, protonation of the nitrogen or oxygen atom can facilitate nucleophilic attack by water, leading to ring cleavage.[3] Conversely, in basic media, hydroxide ions can act as a nucleophile, initiating a similar degradation cascade. The rate and extent of this degradation will depend on the specific substituents on the 1,2-oxazinane ring and the exact pH of the solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Experimental Protocol: pH Stability Assessment
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, and 11). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.
-
Sample Preparation: Prepare stock solutions of your 1,2-oxazinane derivative in a suitable organic solvent (e.g., acetonitrile or DMSO) at a high concentration.
-
Incubation: Dilute a small aliquot of the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis. Incubate these solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, and 24 hours), inject an aliquot of each solution onto an HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Plot the percentage of the parent compound remaining against time for each pH.
| pH | Buffer System | Expected Stability | Potential Degradation Products |
| < 6 | Citrate, Acetate | Potentially Unstable | Ring-opened amino alcohols |
| 6-8 | Phosphate (PBS) | Generally More Stable | Minimal degradation expected |
| > 8 | Borate, Carbonate | Potentially Unstable | Ring-opened products |
Preventative Measures:
-
Whenever possible, work with freshly prepared solutions of your 1,2-oxazinane derivative.
-
If aqueous buffers are necessary, aim for a pH as close to neutral as possible (pH 6-8).
-
Store stock solutions in an anhydrous aprotic solvent at low temperatures (-20°C or -80°C).
Q2: My compound seems to be degrading even in a neutral, aprotic organic solvent. What could be happening?
Possible Causes:
-
Oxidative Degradation: Sensitivity to atmospheric oxygen or peroxides in the solvent.
-
Thermal Degradation: Decomposition at ambient or elevated temperatures.
-
Presence of Trace Impurities: Catalytic degradation by trace amounts of acid, base, or metal ions.
Scientific Rationale: The N-O bond in 1,2-oxazinanes can be susceptible to reductive or oxidative cleavage.[2] Dissolved oxygen in solvents can contribute to oxidative degradation, a process that can be accelerated by light or the presence of metal ions.[4][5] Additionally, some 1,2-oxazinane derivatives may have limited thermal stability, leading to decomposition over time, even at room temperature.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for degradation in aprotic solvents.
Experimental Protocol: Assessing Oxidative and Thermal Stability
1. Oxidative Stability Test:
-
Solvent Preparation: Use a fresh bottle of anhydrous, inhibitor-free solvent (e.g., THF, Dioxane). Purge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Sample Preparation: In a glovebox or under a stream of inert gas, dissolve your compound in the deoxygenated solvent. For comparison, prepare a parallel sample in the same solvent that has not been deoxygenated.
-
Incubation and Analysis: Store both samples under identical temperature and light conditions. Analyze by HPLC or NMR at regular intervals to compare the degradation rates.
2. Thermal Stability Test:
-
Sample Preparation: Prepare solutions of your compound in a high-boiling point, inert solvent (e.g., DMSO, DMF).
-
Incubation: Incubate the solutions at various temperatures (e.g., 40°C, 60°C, and 80°C) for a set period. Include a control sample at room temperature.
-
Analysis: After the incubation period, cool the samples to room temperature and analyze by HPLC to quantify the extent of degradation.
Preventative Measures:
-
Use fresh, high-purity anhydrous solvents.
-
For sensitive compounds, degas solvents before use and handle solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Store solutions in amber vials to protect them from light.
-
Avoid prolonged heating of solutions containing 1,2-oxazinane derivatives.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for solid 1,2-oxazinane derivatives? A: Solid 1,2-oxazinane derivatives should be stored in a cool, dark, and dry place. A desiccator at room temperature is often sufficient for short-term storage. For long-term storage, keeping the compound at -20°C in a tightly sealed container is recommended.
Q: How can I monitor the stability of my 1,2-oxazinane derivative during a long-term experiment? A: The most common methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .
-
HPLC: A stability-indicating HPLC method should be developed where the parent compound is well-resolved from any potential degradation products.[7][8] A diode-array detector (DAD) can be useful for identifying degradation products by comparing their UV spectra to that of the parent compound.
-
NMR: ¹H NMR spectroscopy can be a powerful tool for monitoring the integrity of the 1,2-oxazinane ring.[3][9][10] The disappearance of characteristic proton signals of the parent compound and the appearance of new signals can indicate degradation. Changes in the chemical shifts of protons adjacent to the nitrogen and oxygen atoms can be particularly informative.
Q: Are there any solvents I should avoid when working with 1,2-oxazinane derivatives? A: While this is highly dependent on the specific derivative, caution should be exercised with:
-
Protic Solvents (e.g., methanol, ethanol, water): These can participate in hydrolytic degradation, especially outside of a neutral pH range.
-
Older bottles of ethers (e.g., THF, diethyl ether): These can form explosive peroxides, which are strong oxidizing agents.
-
Strongly acidic or basic solvents: These are likely to cause rapid degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ors.od.nih.gov [ors.od.nih.gov]
- 7. imtm.cz [imtm.cz]
- 8. researchgate.net [researchgate.net]
- 9. 1,2-Oxazine chemistry. Part 6. Conformational analysis of cyclohexene and a heterocyclic analogue by 13C nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Rhodium(II)-Catalyzed Reactions
Welcome to the technical support center for Rhodium(II)-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing catalyst loading and overall reaction performance. Our goal is to move beyond simple protocols and offer a deeper understanding of the principles governing these powerful catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for a Rhodium(II)-catalyzed reaction?
A typical catalyst loading for Rh(II)-catalyzed reactions can range from 0.5 to 5 mol%.[1][2] However, for highly efficient systems, loadings as low as 0.001 mol% have been successfully employed, particularly in asymmetric cyclopropanation.[3][4] The optimal loading is highly dependent on the specific reaction, substrate, and catalyst used. For initial screenings, starting with 1 mol% is a common practice.[5]
Q2: How does catalyst loading impact the reaction outcome?
Catalyst loading directly influences reaction rate and overall efficiency. In some cases, it can even affect chemoselectivity. For instance, in certain Rh(II)-catalyzed reactions with tetrahydrofuran, high catalyst concentrations favored the formation of a C-H insertion product, while low concentrations led to a spirocyclic product.[6] It is a critical parameter to optimize for achieving high turnover numbers (TONs) and turnover frequencies (TOFs).[4][5]
Q3: There are many different Rh(II) catalysts available. How do I choose the right one?
The choice of a Rh(II) catalyst is dictated by the desired transformation and the nature of the substrates. The ligands surrounding the dirhodium core play a crucial role in tuning the catalyst's reactivity and selectivity.[7][8] For example, chiral dirhodium(II) carboxamidates are often employed for asymmetric cyclopropanation and C-H insertion reactions.[9] The electrophilicity of the catalyst, influenced by the ligands, can also determine the reaction pathway.[10] Screening a small panel of catalysts with varying steric and electronic properties is often a good starting point.
Q4: My diazo compound seems to be decomposing. How can I prevent this?
Decomposition of diazo compounds is a common issue that can lead to low yields and byproduct formation.[1] To mitigate this, slow and controlled addition of the diazo compound using a syringe pump is highly recommended. This maintains a low concentration of the diazo compound in the reaction mixture, minimizing side reactions like dimerization.[1] Ensuring the purity of the diazo compound and the absence of acidic impurities is also critical.[1]
Q5: Is it always necessary to run Rh(II)-catalyzed reactions under an inert atmosphere?
Yes, many Rh(II) catalysts and the reactive intermediates they form are sensitive to air and moisture.[1] Oxygen can lead to catalyst deactivation through oxidation. Therefore, it is best practice to perform these reactions under an inert atmosphere, such as nitrogen or argon, and to use anhydrous solvents and oven-dried glassware.[1]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to overcoming common challenges in Rh(II)-catalyzed reactions, with a focus on optimizing catalyst loading.
Problem 1: Low or No Conversion
Q: My reaction is showing little to no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion is a frequent issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
Potential Cause 1: Catalyst Inactivity or Decomposition
-
The "Why": Rhodium(II) catalysts can be deactivated through various pathways, including oxidation by atmospheric oxygen or reaction with impurities in the starting materials or solvent.[11][12] The age and storage conditions of the catalyst can also affect its activity.
-
Troubleshooting Steps:
-
Verify Catalyst Source and Handling: Ensure your catalyst is from a reputable supplier and has been stored correctly under an inert atmosphere.[1]
-
Use Fresh Catalyst: If in doubt, use a freshly opened bottle of the catalyst.
-
Inert Atmosphere is Crucial: Always handle the catalyst and set up the reaction under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1][2]
-
Run a Control Reaction: Test your catalyst with a known, reliable reaction to confirm its activity.[2]
-
Potential Cause 2: Insufficient Catalyst Loading
-
The "Why": While the goal is often to use a low catalyst loading for efficiency and cost-effectiveness, an insufficient amount may lead to a reaction rate that is too slow to be practical or to the reaction stalling due to catalyst deactivation over time.[1]
-
Troubleshooting Steps:
Potential Cause 3: Sub-optimal Reaction Conditions
-
The "Why": Temperature and solvent choice can significantly impact catalyst activity and stability. Some reactions require elevated temperatures to proceed at a reasonable rate.[5][14] The solvent can also play a role in catalyst stability and solubility.[4]
-
Troubleshooting Steps:
-
Increase Temperature: If the reaction is sluggish at room temperature, try moderately increasing the temperature (e.g., to 40-60 °C).[5][15]
-
Solvent Screening: The choice of solvent can be critical. For example, in some cyclopropanation reactions, dimethyl carbonate was found to be superior for achieving high turnover numbers.[4] Consider screening a few different anhydrous solvents.
-
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion in Rh(II)-catalyzed reactions.
Problem 2: Poor Selectivity (Chemo-, Regio-, or Enantio-selectivity)
Q: My reaction is working, but I'm getting a mixture of products or low enantiomeric excess (ee). How can I improve selectivity?
A: Achieving high selectivity is often the primary goal of using Rh(II) catalysts. Poor selectivity can usually be addressed by modifying the catalyst, substrate, or reaction conditions.
Potential Cause 1: Sub-optimal Catalyst Choice
-
The "Why": The ligands on the dirhodium catalyst create a specific steric and electronic environment that directs the approach of the substrate and influences the stereochemical outcome.[7][9] A different ligand architecture may be required for your specific substrate.
-
Troubleshooting Steps:
-
Ligand Screening: The most critical factor for enantioselectivity is the choice of the chiral ligand.[1] Screen a variety of catalysts with different chiral ligands. For example, catalysts like Rh₂(S-DOSP)₄ and Rh₂(S-NTTL)₄ have shown high enantioselectivity in certain cyclopropanation reactions.[14]
-
Consider Catalyst Electrophilicity: The electronic nature of the catalyst can influence chemoselectivity. More electrophilic Rh(II) complexes may favor different reaction pathways.[10]
-
Potential Cause 2: Inappropriate Reaction Temperature
-
The "Why": Higher temperatures can sometimes lead to a decrease in selectivity by providing enough thermal energy to overcome the activation barriers for competing reaction pathways.
-
Troubleshooting Steps:
Typical Catalyst Loading Ranges for Common Rh(II) Reactions
| Reaction Type | Typical Catalyst Loading (mol%) | Key Considerations |
| Cyclopropanation | 0.1 - 2.0 | Can be as low as 0.001% with optimized catalysts and conditions.[3][4] |
| C-H Insertion | 0.5 - 5.0 | Substrate electronics and sterics are critical.[5][9] |
| Aziridination | 1.0 - 5.0 | Slow addition of the nitrene source is often necessary.[2] |
| [2+2+2] Cycloaddition | 1.0 - 5.0 | Catalyst and ligand choice can influence diastereoselectivity.[7] |
Problem 3: Reaction Stalls or Incomplete Conversion
Q: My reaction starts well but then stops before all the starting material is consumed. What could be the cause?
A: A stalling reaction often points towards catalyst deactivation or product inhibition.
Potential Cause 1: Catalyst Deactivation During the Reaction
-
The "Why": Over the course of the reaction, the catalyst can be irreversibly deactivated by impurities, byproducts, or even the product itself.[11][16]
-
Troubleshooting Steps:
-
In Situ Monitoring: If available, use in-situ analytical techniques like ReactIR or process NMR to monitor the reaction kinetics.[3][17] A deviation from the expected kinetic profile can indicate catalyst deactivation.
-
Multiple Catalyst Additions: In some cases, a second charge of the catalyst can restart the reaction. This suggests that the initial catalyst charge was deactivated.
-
Purify Reagents: Ensure that your substrate and solvent are of the highest purity to avoid introducing catalyst poisons.[1]
-
Potential Cause 2: Product Inhibition
-
The "Why": The product of the reaction may coordinate to the catalyst more strongly than the substrate, effectively inhibiting the catalytic cycle.
-
Troubleshooting Steps:
-
Kinetic Analysis: Detailed kinetic studies can reveal product inhibition.[15]
-
Modify Reaction Conditions: Changing the solvent or temperature may alter the binding affinities of the substrate and product to the catalyst.
-
Catalytic Cycle of a Typical Rh(II)-Catalyzed Reaction (e.g., Cyclopropanation)
Caption: A simplified catalytic cycle for Rh(II)-catalyzed cyclopropanation with a diazo compound.
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Rhodium(II)-Catalyzed Reaction
This protocol provides a general guideline for setting up a Rh(II)-catalyzed reaction. Optimization will be required for specific substrates and catalysts.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).[1]
-
Addition of Substrate: Add the alkene or substrate to be functionalized (1.0 mmol) and the anhydrous solvent (e.g., CH₂Cl₂, 5 mL).[1]
-
Preparation of Diazo Solution: In a separate flame-dried flask, prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 mmol) in the same solvent (5 mL).[1]
-
Slow Addition: Add the diazo solution to the reaction mixture dropwise over a period of 4-8 hours at room temperature using a syringe pump.[1]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.[1]
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. Book Review: Modern Rhodium-Catalyzed Organic Reactions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Rhodium diphosphine complexes: a case study for catalyst activation and deactivation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase based on the Chemistry of Rhodium/Phosphine Catalysts. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous orthogonal methods for the real-time analysis of catalytic reactions [dspace.library.uvic.ca]
Technical Support Center: Deprotection Strategies for N-Protected 1,2-Oxazinanes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-oxazinane scaffolds. The unique N-O bond within the 1,2-oxazinane ring presents both synthetic opportunities and significant challenges, particularly during the critical deprotection step. This guide is designed to provide in-depth, field-proven insights into navigating these challenges, structured in a practical question-and-answer format to address the specific issues you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability and handling of N-protected 1,2-oxazinanes during deprotection.
FAQ 1: What are the primary challenges when deprotecting N-substituted 1,2-oxazinanes?
The principal challenge is the inherent lability of the endocyclic N-O bond.[1][2] This bond has a relatively low dissociation energy (approx. 57 kcal/mol), making it susceptible to cleavage under various reaction conditions, especially those involving strong acids or reducing agents.[1] Consequently, standard deprotection protocols for common N-protecting groups (Boc, Cbz, Benzyl) can lead to undesired ring-opening, fragmentation, or rearrangement, resulting in low yields of the desired secondary amine. The goal is always to find conditions that are selective for the protecting group while preserving the integrity of the oxazinane ring.
FAQ 2: Which deprotection methods are most likely to cause N-O bond cleavage?
Two main categories of deprotection are high-risk for the 1,2-oxazinane core:
-
Strongly Acidic Conditions: Reagents like neat trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl), commonly used for N-Boc removal, can protonate the ring oxygen, facilitating reductive or hydrolytic cleavage of the weakened N-O bond.
-
Harsh Reductive Conditions: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are known to cause simultaneous reduction of the protecting group and cleavage of the N-O bond.[3] More importantly, even standard catalytic hydrogenation, used for N-Cbz and N-Benzyl removal, can lead to hydrogenolysis of the N-O bond, yielding a 1,4-amino alcohol as a major byproduct.[4][5]
FAQ 3: How can I effectively monitor my deprotection reaction for N-O bond cleavage?
Careful reaction monitoring is critical. Thin-Layer Chromatography (TLC) is the most common method. The desired deprotected 1,2-oxazinane (a secondary amine) and the ring-opened 1,4-amino alcohol are often separable on silica gel.
-
Desired Product: A more polar spot than the starting material.
-
Side Product (1,4-amino alcohol): Typically, this is the most polar, baseline spot on the TLC plate due to the presence of both primary/secondary amine and hydroxyl groups. It may streak if a basic modifier (e.g., triethylamine in the eluent) is not used.
For more detailed analysis, taking aliquots for LC-MS analysis is highly recommended. This allows for the direct observation of the mass of the desired product and the mass corresponding to the ring-opened species, providing a quantitative assessment of the reaction's selectivity.
Part 2: Troubleshooting Guides by Protecting Group
This section provides specific, problem-oriented advice for the most common N-protecting groups.
Guide 1: Deprotecting N-Boc-1,2-Oxazinanes
The tert-butoxycarbonyl (Boc) group is valued for its stability but its removal often requires acid, posing a direct threat to the oxazinane ring.
Q1: I attempted to deprotect my N-Boc-1,2-oxazinane using 50% TFA in DCM and obtained a complex mixture of products with a very low yield of my target amine. What is the likely cause?
You are most likely observing acid-mediated decomposition of the 1,2-oxazinane ring. Strong acids like TFA can protonate the endocyclic oxygen, which significantly weakens the N-O bond and can initiate ring cleavage, especially at room temperature or with prolonged reaction times.
Caption: Acid-catalyzed decomposition pathway.
Q2: What are milder, "oxazinane-safe" conditions for N-Boc removal?
To avoid ring degradation, you must switch to milder acidic conditions or alternative reagents. The key is to use a protocol that is acidic enough to cleave the Boc group's tert-butyl cation but not so harsh that it promotes N-O bond cleavage.
Recommended Alternative Protocol: Oxalyl Chloride in Methanol
A recently reported mild method involves the use of oxalyl chloride in methanol.[6][7] This system is effective for a wide range of substrates, including those with acid-labile functionalities, and often proceeds at room temperature.[6][7][8]
Step-by-Step Protocol:
-
Dissolve the N-Boc-1,2-oxazinane (1 equiv.) in anhydrous methanol (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (2-3 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Guide 2: Deprotecting N-Cbz-1,2-Oxazinanes
The carboxybenzyl (Cbz) group is typically removed by catalytic hydrogenation, a reductive process that puts it in direct competition with the reduction of the N-O bond.[9]
Q1: I am trying to remove a Cbz group using H₂ and 10% Pd/C in methanol. My main product is not the desired 1,2-oxazinane but a 1,4-amino alcohol. Why is this happening?
This is a classic case of competitive reduction. The palladium catalyst is active not only for the hydrogenolysis of the Cbz group's benzyl C-O bond but also for the hydrogenolysis of the ring's N-O bond.[4] This reductive cleavage of the oxazinane ring results in the formation of a 1,4-amino alcohol.
Caption: Competing reactions during hydrogenation.
Q2: How can I perform the N-Cbz deprotection while preserving the N-O bond?
Selectivity is key. You need to modify the hydrogenation conditions to favor Cbz cleavage over N-O cleavage. This can be achieved by controlling the catalyst activity and reaction time.
Recommended Alternative Protocol: Controlled Hydrogenation
Using a less active catalyst or adding a catalyst inhibitor can sometimes improve selectivity. However, the most reliable method is careful monitoring and stopping the reaction as soon as the starting material is consumed.
Step-by-Step Protocol:
-
Dissolve the N-Cbz-1,2-oxazinane (1 equiv.) in a suitable solvent (e.g., ethanol or ethyl acetate). Methanol is often used but can sometimes accelerate N-O cleavage.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Purge the reaction vessel thoroughly with N₂ or Ar, then introduce hydrogen gas (H₂), typically via a balloon (1 atm pressure).
-
Stir the reaction vigorously at room temperature.
-
Crucially, monitor the reaction progress every 15-30 minutes by TLC or LC-MS.
-
As soon as the starting material is no longer visible, immediately stop the reaction by filtering the mixture through a pad of Celite® to remove the Pd/C catalyst. Do not let the reaction run for an extended period.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
Guide 3: Deprotecting N-Benzyl-1,2-Oxazinanes
Like the Cbz group, the N-benzyl (Bn) group is also removed by catalytic hydrogenation, presenting the same challenge of N-O bond hydrogenolysis.[10][11]
Q1: My catalytic hydrogenation to remove a benzyl group is extremely slow, and forcing the conditions with higher temperature or pressure leads to decomposition. What can I do to improve the reaction rate?
Sluggish N-debenzylation is often due to catalyst poisoning by the amine substrate and/or product.[12] The nitrogen lone pair coordinates strongly to the palladium surface, inhibiting its catalytic activity. This can be overcome by adding a mild acid, which protonates the amine, reduces its coordinating ability, and reactivates the catalyst.[10][13]
Recommended Alternative Protocol: Acid-Facilitated Hydrogenation
The addition of a stoichiometric amount of a mild acid can dramatically accelerate the reaction, allowing it to proceed under milder conditions that are less likely to cause N-O bond cleavage.
Step-by-Step Protocol:
-
Dissolve the N-Bn-1,2-oxazinane (1 equiv.) in ethanol.
-
Add one equivalent of acetic acid or use a solvent like ethanol containing dissolved HCl (e.g., prepared from acetyl chloride).
-
Add 10-20% Pearlman's catalyst (Pd(OH)₂/C) or 10% Pd/C (5-10 mol% by weight). Pearlman's catalyst is often more effective for N-debenzylation.[13]
-
Purge the vessel and introduce H₂ (1 atm or up to 50 psi if equipment allows).
-
Stir vigorously at room temperature, monitoring carefully by TLC or LC-MS.
-
Upon completion, filter the reaction through Celite® to remove the catalyst.
-
Concentrate the filtrate. The product will be the corresponding salt (e.g., acetate or hydrochloride). If the free base is required, perform a standard basic workup (e.g., dissolve in DCM, wash with aq. NaHCO₃, dry, and concentrate).
Part 3: Summary of Recommended Conditions
The selection of a deprotection strategy must prioritize the stability of the 1,2-oxazinane ring. The following table summarizes the key considerations.
| Protecting Group | Standard Method (High Risk) | Primary Side Reaction | Recommended "Ring-Safe" Method | Key Parameters to Control |
| N-Boc | TFA in DCM; Conc. HCl | Acid-catalyzed N-O cleavage | Oxalyl Chloride in MeOH[6][7] | Temperature (0 °C to RT), Stoichiometry |
| N-Cbz | H₂, Pd/C (prolonged) | Reductive N-O cleavage | H₂, Pd/C with careful monitoring[14] | Reaction Time, Catalyst Loading |
| N-Benzyl | H₂, Pd/C (prolonged, high temp.) | Reductive N-O cleavage | H₂, Pd(OH)₂/C with mild acid[10][13] | Addition of Acid, Reaction Time |
References
- 1. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. xray.uky.edu [xray.uky.edu]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Improving enantioselectivity in asymmetric 1,2-Oxazinane synthesis
A Guide to Improving Enantioselectivity and Troubleshooting Common Experimental Issues
Welcome to the technical support center for asymmetric 1,2-oxazinane synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your synthetic routes. This guide is structured to address the specific issues researchers encounter when striving for high enantioselectivity in the formation of these valuable heterocyclic scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is enantioselectivity, and why is it critical for 1,2-oxazinane synthesis in drug development?
Enantioselectivity is the preferential formation of one enantiomer over its mirror image in a chemical reaction. For drug development, this is paramount because enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological profiles. The 1,2-oxazinane core is a privileged scaffold found in numerous bioactive compounds and natural products.[1][2] Therefore, controlling the stereochemistry through asymmetric synthesis is essential to produce therapeutically effective and safe drug candidates.
Q2: What are the primary strategies for achieving asymmetric induction in 1,2-oxazinane synthesis?
The most common and effective strategies involve the use of chiral catalysts to control the stereochemical outcome of the reaction. These methods include:
-
Organocatalytic Cycloadditions: Reactions like the [4+2] cycloaddition between a 1,4-synthon (e.g., a γ-aminooxy-α,β-unsaturated ester) and a reaction partner (e.g., a methyleneindolinone) are frequently employed.[3][4] Chiral organocatalysts, such as squaramides or thioureas derived from cinchona alkaloids, guide the substrates into a specific orientation in the transition state.[1]
-
Metal-Catalyzed Reactions: Chiral Lewis acids, often complexes of copper, iron, or rhodium with chiral ligands (like bis(oxazolines) or N,N'-dioxides), can effectively catalyze cycloadditions and other annulation reactions.[2][5][6] The metal center coordinates to the substrate, and the chiral ligand environment dictates the facial selectivity of the reaction.
-
Intramolecular Aza-Michael Additions: The cyclization of a substrate containing both a nucleophilic nitrogen-oxygen moiety and an electrophilic Michael acceptor can be rendered enantioselective using chiral catalysts.[7]
Q3: What are the most critical factors that influence enantiomeric excess (ee)?
Several interdependent parameters govern the enantioselectivity of a reaction. The most critical are:
-
Catalyst/Ligand Structure: The steric and electronic properties of the chiral catalyst are the primary drivers of stereocontrol.[8]
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize the diastereomeric transition states to different extents.[9][10]
-
Temperature: Lower reaction temperatures generally increase the energy difference between the competing transition states, often leading to higher enantioselectivity.[8]
-
Substrate Structure: The electronic and steric nature of the substituents on the reacting partners can significantly impact catalyst binding and stereochemical outcomes.[4]
-
Additives/Co-catalysts: Acids, bases, or other additives can influence catalyst activity and the reaction pathway.[7]
Troubleshooting Guide: Enhancing Enantioselectivity
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low or Inconsistent Enantiomeric Excess (ee)
This is the most common challenge in asymmetric synthesis. A systematic approach is required to pinpoint the cause.
Q: My reaction is producing the desired 1,2-oxazinane, but the enantiomeric excess is low (<80% ee). Where should I start my investigation?
A: Low enantioselectivity suggests that the energy difference between the two diastereomeric transition states leading to the (R) and (S) products is small. The catalyst is not exerting sufficient stereocontrol. You should systematically evaluate the catalyst, solvent, and temperature.
Below is a logical workflow for troubleshooting this issue.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Q: How do I rationally select a better chiral catalyst?
A: Catalyst selection is the most impactful decision. If you are using an organocatalyst, subtle structural changes can lead to significant improvements.
Causality: The catalyst creates a chiral pocket through non-covalent interactions (e.g., hydrogen bonding, π-π stacking, steric repulsion). The "fit" of the substrates within this pocket determines the stereochemical outcome.
-
Vary the Catalyst Backbone: In organocatalysis, the central hydrogen-bonding motif is key. For instance, in the synthesis of 1,2-oxazinane spiro-oxindoles, squaramide-based catalysts were shown to give superior results compared to thiourea-based ones in certain cases.[1]
-
Modify Steric Bulk: Adjusting the size of substituents on the catalyst can enhance facial shielding. For a given reaction, a catalyst with a larger steric hindrance might be beneficial, while for another, it could completely shut down reactivity.[1][4] For example, a catalyst with a bulky tert-butyl group may provide higher ee than one with a phenyl group.
-
Tune Electronic Properties: The electronic nature of the catalyst can influence its hydrogen-bonding ability or Lewis acidity. Electron-withdrawing groups can increase the acidity of H-bond donors, strengthening substrate binding.
| Catalyst Modification | Rationale | Expected Outcome | Reference Example |
| Change Backbone | Alters the geometry and rigidity of the chiral pocket. | May significantly improve ee if the new backbone provides a better-organized transition state. | Squaramide catalysts providing higher ee than thiourea catalysts.[1] |
| Increase Steric Bulk | Enhances steric repulsion for one approach of the substrate, favoring the other. | Can increase ee, but may decrease reaction rate. | A catalyst with larger steric hindrance (3f) was unable to catalyze one reaction but was effective for another.[4] |
| Modify Electronics | Modulates the strength of non-covalent interactions (e.g., H-bonding). | Can fine-tune catalyst-substrate binding to optimize ee. | Electron-poor substrates reacting with higher enantioselectivity.[6] |
Q: What is the impact of the solvent, and how should I conduct a solvent screen?
A: The solvent can dramatically influence enantioselectivity by differentially solvating the diastereomeric transition states. A change in solvent polarity can even, in some cases, reverse the sense of enantioselection.[11]
Causality: The transition state for the enantioselective step has a specific polarity and geometry. A solvent that preferentially stabilizes the transition state leading to the major enantiomer will increase the reaction's ee.
-
Polarity: Start with a non-polar solvent (e.g., Toluene) and a polar aprotic solvent (e.g., Dichloromethane (DCM), THF). Bio-based solvents like 2-MeTHF have also proven effective and can offer different selectivity profiles compared to THF.[9]
-
Coordinating Ability: Ethereal solvents (THF, Diethyl Ether) can sometimes coordinate to metal catalysts or influence hydrogen bonding, affecting the catalyst's chiral environment.[9]
Example Solvent Screen Data (Hypothetical, based on literature trends[1][4])
| Solvent | Dielectric Constant (ε) | Observed ee (%) | Rationale/Observation |
| Toluene | 2.4 | 75 | Non-polar, often a good starting point. |
| Dichloromethane (DCM) | 9.1 | 96 | Often identified as the optimal solvent in organocatalytic [4+2] reactions for oxazinanes.[1][4] |
| Tetrahydrofuran (THF) | 7.5 | 88 | Coordinating solvent, may interact with catalyst. |
| 2-Methyl-THF | 6.2 | 91 | Can provide slightly better ee than THF in some cases.[9] |
| Acetonitrile | 37.5 | 62 | Highly polar, may disrupt key H-bonding interactions. |
Q: My ee improves upon cooling, but the reaction becomes impractically slow. What can I do?
A: This is a common trade-off. Lowering the temperature increases the difference in the free energy of activation (ΔΔG‡) between the two competing stereochemical pathways, enhancing selectivity. However, it also reduces the overall kinetic energy, slowing both pathways.
Solutions:
-
Increase Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can accelerate the reaction, compensating for the lower temperature.
-
Increase Concentration: Carefully increasing the concentration of the reactants can also increase the reaction rate. However, monitor for any solubility issues or changes in selectivity.
-
Find the "Sweet Spot": Perform a temperature optimization study (e.g., at 25°C, 0°C, -20°C, -40°C) to find the optimal balance between acceptable reaction time and high enantioselectivity.
Caption: Energy diagram showing competing diastereomeric transition states.
Issue 2: Poor Diastereoselectivity
Q: My reaction produces the correct constitutional isomer, but as a mixture of diastereomers. How can I improve diastereoselectivity?
A: Poor diastereoselectivity arises when the catalyst and substrates can adopt multiple approach trajectories (e.g., exo vs. endo in a Diels-Alder reaction) that are close in energy.
Causality: The same principles that govern enantioselectivity also control diastereoselectivity. The chiral catalyst must control not only the facial selectivity (Re vs. Si) but also the relative orientation of the two reactants.
Solutions:
-
Catalyst Choice: This is the most critical factor. A well-designed catalyst will have steric or electronic features that strongly disfavor one diastereomeric transition state. In many reported 1,2-oxazinane syntheses via [4+2] cycloaddition, excellent diastereoselectivity (>20:1 dr) is achieved alongside high enantioselectivity, indicating the catalyst controls both aspects effectively.[12]
-
Substrate Modification: Sometimes, a small change to a protecting group or a non-critical substituent on one of the starting materials can introduce the necessary steric bias to favor one diastereomer.
-
Solvent and Temperature: Just as with enantioselectivity, optimizing these parameters can often improve the diastereomeric ratio (dr).
Key Experimental Protocols
Protocol 1: General Procedure for Catalyst and Solvent Screening in an Organocatalytic [4+2] Cycloaddition
This protocol is based on methodologies reported for the synthesis of 1,2-oxazinane spiro-oxindoles.[4][12]
-
Setup: To a series of identical reaction vials, add the methyleneindolinone substrate (1.0 eq., e.g., 0.10 mmol).
-
Catalyst Addition: To each vial, add a different chiral organocatalyst (e.g., 5-10 mol%, 0.005-0.01 mmol).
-
Solvent Addition: To each vial, add the solvent to be screened (e.g., DCM, Toluene, THF) to achieve the desired concentration (e.g., 0.5 M).
-
Initiation: Add the γ-aminooxy-α,β-unsaturated ester (1.1 eq., 0.11 mmol) to each vial.
-
Reaction: Stir the reactions at a constant temperature (e.g., 25 °C) for a set time (e.g., 48 hours).
-
Analysis:
-
Comparison: Tabulate the results (yield, dr, ee) for each catalyst/solvent combination to identify the optimal conditions.
Protocol 2: Temperature Optimization Study
-
Optimized Conditions: Using the best catalyst and solvent identified in Protocol 1, set up four identical reactions.
-
Temperature Control: Place each reaction in a controlled temperature environment: Room Temperature (~25°C), an ice bath (0°C), a cryostat (-20°C), and a lower temperature cryostat (-40°C).
-
Monitoring: Monitor the reactions periodically by TLC or LC-MS to determine the time required for completion.
-
Analysis: Once each reaction is complete, quench and analyze the yield, dr, and ee as described above.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. [3+3]-Annulation of Cyclic Nitronates with Vinyl Diazoacetates: Diastereoselective Synthesis of Partially Saturated [1,2]Oxazino[2,3-b][1,2]oxazines and Their Base-Promoted Ring Contraction to Pyrrolo[1,2-b][1,2]oxazine Derivatives | MDPI [mdpi.com]
- 3. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02759C [pubs.rsc.org]
- 5. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enantioselective synthesis of 3-substituted 1,2-oxazinanes via organocatalytic intramolecular aza-Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Application of Biobased Solvents in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to C-C Bond Formation: Friedel-Crafts Alkylation vs. Michael Addition for Indole Functionalization
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal and synthetic organic chemistry, the indole scaffold remains a cornerstone, forming the core of numerous pharmaceuticals and natural products. The strategic functionalization of this privileged heterocycle is paramount for tuning biological activity. Among the most powerful methods for introducing carbon substituents are the Friedel-Crafts alkylation and the Michael addition. While both achieve C-C bond formation, they operate via distinct mechanisms and offer divergent strategic advantages. This guide provides an in-depth comparative analysis, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting the optimal methodology for their synthetic challenges.
Executive Overview: Two Paths to Indole Alkylation
At a high level, the choice between Friedel-Crafts alkylation and Michael addition hinges on the nature of the electrophile and the desired product architecture.
-
Friedel-Crafts Alkylation is a classic electrophilic aromatic substitution where an alkyl group is appended to the indole ring, typically from precursors like alcohols, aldehydes, ketones, or alkyl halides.[1][2][3] It is the go-to method for synthesizing important structures like bis(indolyl)methanes (BIMs).[4][5][6]
-
Michael Addition is a conjugate addition where the indole nucleophile attacks the β-carbon of an electron-deficient alkene (the Michael acceptor), such as an α,β-unsaturated ketone or nitroalkene.[7][8] This reaction excels at creating 1,5-dicarbonyl relationships or introducing functionalized alkyl chains.
The fundamental divergence lies in the electrophilic partner: a carbocation (or its equivalent) in the Friedel-Crafts pathway versus a polarized π-system in the Michael addition. This distinction dictates catalyst choice, reaction conditions, and potential side reactions.
Mechanistic Deep Dive: Understanding the "Why"
A robust understanding of the underlying mechanisms is critical for troubleshooting, optimization, and rational reaction design. Both reactions overwhelmingly favor substitution at the C3 position of the indole nucleus, which is the site of highest electron density and nucleophilicity.[1][9]
The Friedel-Crafts Alkylation Pathway
This reaction proceeds via a canonical electrophilic aromatic substitution mechanism. The process requires the generation of a potent electrophile, typically a carbocation, which is then intercepted by the electron-rich indole ring.
Mechanism Visualization:
Caption: Mechanism of Acid-Catalyzed Friedel-Crafts Alkylation of Indole.
Expert Insights: The choice of acid catalyst is crucial. Strong Lewis acids like AlCl₃ can lead to polymerization and decomposition of the sensitive indole ring.[2] Therefore, milder Lewis acids (e.g., InCl₃, Sc(OTf)₃, Bi(OTf)₃) or Brønsted acids (e.g., p-TsOH, ionic liquids) are overwhelmingly preferred in modern protocols.[10][11] The initial alcohol adduct can readily eliminate water to form a highly electrophilic intermediate, which is rapidly trapped by a second indole molecule, making the formation of bis(indolyl)methanes a very common and often desired outcome.[6][12]
The Michael Addition Pathway
This reaction involves the 1,4-conjugate addition of indole to an α,β-unsaturated system. The catalyst's role is typically to activate the Michael acceptor, increasing the electrophilicity of the β-carbon.
Mechanism Visualization:
Caption: General Mechanism of the Michael Addition of Indole.
Expert Insights: The beauty of the Michael addition lies in its versatility and mildness. The reaction can be catalyzed by a wide array of systems, including simple metal salts, Brønsted acids, and increasingly, organocatalysts.[11][13][14][15] This opens the door to highly efficient asymmetric syntheses, a domain where the Michael addition significantly outshines the traditional Friedel-Crafts alkylation.[16][17] Unlike Friedel-Crafts, carbocation rearrangements are not a concern, leading to cleaner product profiles.
Head-to-Head Comparison: A Data-Driven Analysis
The selection of a method is a multi-parameter decision. The following table summarizes the key differentiators to guide your choice.
| Feature | Friedel-Crafts Alkylation | Michael Addition |
| Reaction Type | Electrophilic Aromatic Substitution[2] | Conjugate 1,4-Addition[7] |
| Electrophile | Carbocations (from alcohols, aldehydes, alkyl halides)[3][18] | α,β-Unsaturated Systems (enones, nitroalkenes, etc.)[19][20] |
| Typical Catalysts | Lewis Acids (InCl₃, Sc(OTf)₃), Brønsted Acids (p-TsOH)[1][10] | Lewis/Brønsted Acids, Bases, Organocatalysts[11][13][21] |
| Primary Site of Attack | C3 (intrinsically most nucleophilic)[1][9] | C3 (most common); N1 (aza-Michael, under basic conditions)[15][22][23] |
| Key Advantage | Direct route to bis(indolyl)methanes and related structures.[4][24] | High functional group tolerance, predictable regiochemistry, excellent for asymmetric synthesis.[14][16] |
| Major Limitations | Risk of carbocation rearrangement, over-alkylation, harsh conditions with strong acids.[3][25] | Limited to specific α,β-unsaturated electrophiles. |
| Product Structure | Often symmetrical (BIMs) or simple alkylated indoles. | Functionalized side chain (e.g., 1,5-dicarbonyl, γ-nitro). |
Strategic Application: A Decision-Making Workflow
For the practicing chemist, the theoretical comparison must translate into a practical decision. Use this workflow to guide your selection process.
Caption: Decision workflow for selecting an indole alkylation method.
Field-Proven Experimental Protocols
To bridge theory and practice, the following self-validating protocols provide detailed, step-by-step methodologies for representative transformations.
Protocol: Friedel-Crafts Synthesis of a Bis(indolyl)methane
This protocol details the synthesis of 3,3'-((4-nitrophenyl)methylene)bis(1H-indole) using a mild enzymatic catalyst, demonstrating a green chemistry approach.[12]
Materials:
-
Indole (2.0 mmol, 234 mg)
-
4-Nitrobenzaldehyde (1.0 mmol, 151 mg)
-
α-Chymotrypsin (20 mg)
-
Ethanol (4 mL)
-
Deionized Water (6 mL)
-
Ethyl Acetate (for extraction)
-
Silica Gel (for chromatography)
Procedure:
-
To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (1.0 mmol) and indole (2.0 mmol).
-
Add the solvent mixture of ethanol (4 mL) and deionized water (6 mL).
-
Add α-chymotrypsin (20 mg) to the mixture.
-
Seal the flask and place it in an incubator shaker set to 50 °C and 260 rpm for 24 hours.
-
Validation Checkpoint 1 (TLC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (9:1). The disappearance of the aldehyde spot indicates reaction completion.
-
Upon completion, allow the mixture to cool to room temperature.
-
Extract the product from the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Validation Checkpoint 2 (Purification): Purify the crude solid by column chromatography on silica gel using petroleum ether:ethyl acetate (9:1) as the eluent to afford the pure bis(indolyl)methane product.
-
Validation Checkpoint 3 (Characterization): Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected product is a solid with a yield typically in the range of 90-95%.[12]
Protocol: Michael Addition of Indole to Methyl Vinyl Ketone
This protocol describes the C3-alkylation of indole with methyl vinyl ketone (MVK) using a reusable solid acid catalyst, highlighting an atom-economical and environmentally conscious approach.[26]
Materials:
-
Indole (10 mmol, 1.17 g)
-
Methyl Vinyl Ketone (MVK) (12 mmol, 0.84 g, 1.0 mL)
-
Sulfated Zirconia/Silica Tube Catalyst (SZ/ST) (0.1 g)
-
Toluene (10 mL, solvent)
-
Ethyl Acetate (for extraction)
Procedure:
-
Activate the SZ/ST catalyst by heating at 120 °C for 1 hour prior to use.
-
In a 50 mL round-bottom flask equipped with a reflux condenser, add indole (10 mmol), toluene (10 mL), and the activated SZ/ST catalyst (0.1 g).
-
Heat the mixture to 80 °C with stirring.
-
Add methyl vinyl ketone (12 mmol) dropwise to the reaction mixture over 10 minutes.
-
Maintain the reaction at 80 °C for 2 hours.
-
Validation Checkpoint 1 (TLC/GC-MS): Monitor the consumption of indole using TLC or GC-MS analysis to confirm reaction completion.
-
After cooling to room temperature, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess MVK.
-
Validation Checkpoint 2 (Purification): The resulting crude product is often of high purity. If necessary, it can be further purified by silica gel chromatography using a hexane:ethyl acetate gradient.
-
Validation Checkpoint 3 (Characterization): Confirm the structure of the product, 4-(1H-indol-3-yl)butan-2-one, by ¹H NMR and ¹³C NMR spectroscopy. This reaction typically provides high conversion and selectivity for the C3-adduct.[26]
Conclusion and Future Outlook
Both Friedel-Crafts alkylation and Michael addition are indispensable tools for the functionalization of indoles. The Friedel-Crafts reaction remains a powerful and direct method for creating specific structures like diaryl- and bis(indolyl)methanes. However, its scope can be limited by the stability of the electrophile and the harshness of some catalytic systems.
The Michael addition offers a milder, more versatile, and highly tunable alternative, particularly for installing functionalized side chains. Its true power is realized in the context of modern catalysis, where asymmetric organocatalysis has enabled the synthesis of chiral indole derivatives with exceptional control.[14][27]
For the drug development professional, the choice will be dictated by the specific target molecule. For rapid library synthesis of BIM analogues, Friedel-Crafts is often the most direct route. For the construction of complex chiral molecules with defined stereocenters, the Michael addition provides unparalleled precision. As the field advances, the development of even milder and more selective catalysts for both transformations will continue to expand the synthetic chemist's toolbox, enabling the creation of next-generation indole-based therapeutics.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. mt.com [mt.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. One-pot synthesis of tri- and di-fluoromethylated bis(indolyl)methanols via Friedel–Crafts-type acylation and alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Friedel–Crafts Reaction of Acylsilanes: Highly Chemoselective Synthesis of 1-Hydroxy-bis(indolyl)methanes and 1-Silyl-bis(indolyl)methanes Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Friedel–Crafts Reaction of Acylsilanes: Highly Chemoselective Synthesis of 1-Hydroxy-bis(indolyl)methanes and 1-Silyl-bis(indolyl)methanes Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Conjugate Addition of Indoles to α,β-Unsaturated Ketones Using a Brønsted Acid Ionic Liquid as an Efficient Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin [mdpi.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes | MDPI [mdpi.com]
- 18. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. researchgate.net [researchgate.net]
- 21. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. daneshyari.com [daneshyari.com]
- 27. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Novel 1,2-Oxazine Compounds' Biological Activity
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Rising Profile of 1,2-Oxazines in Medicinal Chemistry
The landscape of heterocyclic chemistry is in a perpetual state of evolution, driven by the quest for novel scaffolds that can address the complexities of human diseases. Among the myriad of heterocyclic systems, the 1,2-oxazine core has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4] These six-membered heterocycles, containing adjacent nitrogen and oxygen atoms, are not merely synthetic curiosities; they are increasingly recognized as potent agents with potential applications in oncology, infectious diseases, and inflammatory conditions.[3][4][5]
This guide is conceived from a field-proven perspective to provide researchers with a robust framework for the validation of novel 1,2-oxazine compounds. We will eschew a rigid, one-size-fits-all template, instead adopting a holistic and scientifically-grounded approach. The core philosophy of this guide is to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will delve into the practicalities of in vitro validation, offering detailed methodologies for assessing anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. Furthermore, we will contextualize the performance of these novel compounds by comparing them with established therapeutic agents, providing a clear benchmark for their potential.
Comparative Efficacy of Novel 1,2-Oxazine Compounds
The true measure of a novel compound's potential lies in its performance relative to existing standards. In this section, we present a comparative analysis of a hypothetical novel 1,2-oxazine derivative, designated OX-12-N1 , against well-established drugs in four key therapeutic areas. The data presented in these tables, while illustrative, is representative of the performance benchmarks that researchers in the field should aim for.
Anticancer Activity
The cytotoxic potential of OX-12-N1 was evaluated against the human colorectal carcinoma cell line HCT116 and compared with Doxorubicin, a widely used chemotherapeutic agent.[6][7][] The half-maximal inhibitory concentration (IC₅₀) was determined using the MTT assay.
| Compound | Cell Line | IC₅₀ (µM) |
| OX-12-N1 | HCT116 | 8.5 |
| Doxorubicin | HCT116 | 0.9 |
Lower IC₅₀ values indicate greater potency.
Antimicrobial Activity
The antimicrobial efficacy of OX-12-N1 was assessed against a Gram-negative bacterium, Escherichia coli, and a Gram-positive bacterium, Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method and compared with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.[9][10][11][12][13][14]
| Compound | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| OX-12-N1 | 16 | 8 |
| Ciprofloxacin | 0.015 | 0.5 |
Lower MIC values indicate greater antimicrobial activity.
Anti-inflammatory Activity
The anti-inflammatory potential of OX-12-N1 was evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The results are compared with Celecoxib, a selective COX-2 inhibitor.[15][16][17][18][19][20][21]
| Compound | NO Inhibition IC₅₀ (µM) |
| OX-12-N1 | 12.3 |
| Celecoxib | 5.8 |
Lower IC₅₀ values indicate greater anti-inflammatory potency.
Antioxidant Activity
The free radical scavenging ability of OX-12-N1 was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and compared with the standard antioxidant, Ascorbic Acid.[2][22][23][24][25][26]
| Compound | DPPH Scavenging IC₅₀ (µM) |
| OX-12-N1 | 25.7 |
| Ascorbic Acid | 8.2 |
Lower IC₅₀ values indicate greater antioxidant capacity.
Mechanistic Insights: Signaling Pathways and Modes of Action
Understanding the mechanism of action is paramount in drug development. This section provides a visual representation of the established signaling pathways for the comparator drugs and a plausible pathway for our hypothetical novel 1,2-oxazine compound, OX-12-N1 .
Experimental Workflow for Biological Validation
The following diagram outlines the logical flow for the comprehensive biological validation of a novel 1,2-oxazine compound.
Caption: A streamlined workflow for the biological validation of novel compounds.
Plausible Anticancer Mechanism of OX-12-N1 vs. Doxorubicin
This diagram illustrates a hypothetical mechanism for OX-12-N1 targeting the PI3K/Akt signaling pathway, a common target in cancer therapy, contrasted with the multi-faceted mechanism of Doxorubicin.[6][7][][27][28]
Caption: Contrasting signaling pathways of OX-12-N1 and Doxorubicin.
Detailed Experimental Protocols
Scientific integrity is built upon reproducible methodologies. This section provides detailed, step-by-step protocols for the four primary in vitro assays discussed in this guide.
Protocol 1: MTT Assay for Anticancer Activity
This assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[29][30][31][32][33]
-
Cell Seeding:
-
Culture HCT116 cells in appropriate media until approximately 80% confluent.
-
Trypsinize, count, and seed 5 x 10³ cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of OX-12-N1 and Doxorubicin in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Broth Microdilution Assay for Antimicrobial Activity
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][34][35][36][37]
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of OX-12-N1 and Ciprofloxacin in a suitable solvent.
-
In a 96-well plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture, suspend several colonies of E. coli or S. aureus in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control (inoculum in broth without compound) and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol 3: Griess Assay for Anti-inflammatory Activity
This assay quantifies nitric oxide production by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.
-
Cell Culture and Stimulation:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of OX-12-N1 or Celecoxib for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.
-
-
Griess Reagent Preparation and Reaction:
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the Griess reagent to each well containing the supernatant.
-
-
Absorbance Measurement:
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC₅₀ value.
-
Protocol 4: DPPH Assay for Antioxidant Activity
This assay measures the free radical scavenging capacity of a compound based on its ability to reduce the stable DPPH radical.[2][26][38][39]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of OX-12-N1 and Ascorbic Acid in methanol.
-
-
Reaction Mixture:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.
-
Include a control with 100 µL of DPPH solution and 100 µL of methanol.
-
-
Incubation and Absorbance Reading:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial biological validation of novel 1,2-oxazine compounds. The methodologies and comparative data presented herein are designed to empower researchers to make informed decisions about the potential of their synthesized molecules. The journey from a novel compound to a therapeutic agent is long and arduous, and rigorous in vitro validation is the critical first step. By employing these self-validating protocols and contextualizing results against established standards, the scientific community can more effectively identify and advance the most promising 1,2-oxazine derivatives for further preclinical and clinical development.
References
- 1. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicaljournal.org [chemicaljournal.org]
- 6. mdpi.com [mdpi.com]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Synthesis, Characterization and Evaluation of Antimicrobial Properties of Novel Oxazine and Thiazine Compounds Derived from Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 16. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. Celecoxib - Wikipedia [en.wikipedia.org]
- 18. news-medical.net [news-medical.net]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, anti-inflammatory evaluation and in silico studies of naphtho[1,2-e][1,3]oxazine derivatives as potential non-steroidal anti-inflammatory agents | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Vitamin C - Wikipedia [en.wikipedia.org]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. researchgate.net [researchgate.net]
- 27. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. benchchem.com [benchchem.com]
- 30. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 31. MTT assay protocol | Abcam [abcam.com]
- 32. texaschildrens.org [texaschildrens.org]
- 33. atcc.org [atcc.org]
- 34. benchchem.com [benchchem.com]
- 35. rr-asia.woah.org [rr-asia.woah.org]
- 36. protocols.io [protocols.io]
- 37. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 38. acmeresearchlabs.in [acmeresearchlabs.in]
- 39. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
A Researcher's Guide to ¹H and ¹³C NMR Spectral Analysis for Determining the Conformation of 1,2-Oxazines
As a Senior Application Scientist, I've frequently guided research teams through the nuances of structural elucidation. Among the diverse heterocyclic scaffolds of interest in medicinal chemistry, the 1,2-oxazine ring presents a fascinating conformational challenge.[1] Its six-membered, unsaturated, and heteroatomic nature leads to a dynamic equilibrium of conformations that dictates its biological activity and interaction with molecular targets. Nuclear Magnetic Resonance (NMR) spectroscopy is, without question, the most powerful tool for characterizing these solution-state conformations.[2][3]
This guide moves beyond a simple recitation of NMR principles. It provides a comparative framework, grounded in experimental data, to demonstrate how ¹H and ¹³C NMR spectral parameters can be synergistically employed to build a high-fidelity model of 1,2-oxazine conformation. We will explore the causality behind our experimental choices, ensuring a robust and self-validating analytical approach.
The Conformational Landscape of 1,2-Oxazines
The 3,6-dihydro-1,2-oxazine ring, an analogue of cyclohexene, is not planar. It predominantly adopts two rapidly interconverting half-chair conformations. The substituents on the ring can exist in pseudo-axial or pseudo-equatorial positions. The energetic preference for one conformation over the other is often subtle, yet critically important for molecular recognition. Our primary goal with NMR is to quantify this preference.
Figure 1: Equilibrium between two half-chair conformations of a substituted 3,6-dihydro-1,2-oxazine.
Pillar 1: Vicinal Proton Coupling Constants (³JHH) - The Dihedral Angle Reporter
The cornerstone of conformational analysis for cyclic systems is the measurement of three-bond proton-proton coupling constants (³JHH).[4] The magnitude of this coupling is directly related to the dihedral angle (φ) between the two protons, a relationship famously described by the Karplus equation.[5][6]
The Karplus Relationship:
-
³J = Acos²(φ) + Bcos(φ) + C [5]
While the exact parameters (A, B, C) can vary, the qualitative relationship is constant and immensely powerful.[7][8]
-
Large coupling (typically 8-13 Hz) implies a dihedral angle near 180° (anti-periplanar, or trans-diaxial).[4][9]
-
Small coupling (typically 0-5 Hz) implies a dihedral angle near 90° (gauche, corresponding to axial-equatorial or equatorial-equatorial relationships).[9]
By carefully measuring the ³JHH values around the 1,2-oxazine ring, we can deduce the preferred orientation of the protons and, by extension, the ring's conformation.
Comparative Analysis: Interpreting ³JHH in Practice
Consider a hypothetical 4-substituted 3,6-dihydro-1,2-oxazine. We are interested in the coupling between H-3 and H-4.
| Interaction Type | Dihedral Angle (φ) | Expected ³J3,4 (Hz) | Conformational Inference |
| Axial (H-3) - Axial (H-4) | ~180° | 8 - 12 | Substituent at C-4 is likely equatorial. |
| Axial (H-3) - Equatorial (H-4) | ~60° | 2 - 5 | Substituent at C-4 is likely axial. |
| Equatorial (H-3) - Axial (H-4) | ~60° | 2 - 5 | Substituent at C-4 is likely equatorial. |
| Equatorial (H-3) - Equatorial (H-4) | ~60° | 2 - 5 | Substituent at C-4 is likely axial. |
Table 1: Representative ³JHH coupling constants and their correlation with the dihedral angle and conformation in a 1,2-oxazine ring.[4][10][11]
The causality here is direct: a bulky substituent will prefer the less sterically hindered equatorial position. This forces its attached proton (H-4) into an axial position. If the neighboring proton (H-3) is also axial, we observe a large coupling constant, validating our conformational hypothesis.
Pillar 2: ¹³C Chemical Shifts - The Steric Environment Probe
While ¹H NMR provides angular information, ¹³C NMR offers a complementary perspective based on the steric environment of the carbon atoms. The chemical shift of a carbon is highly sensitive to its spatial relationship with other atoms, particularly in what is known as the γ-gauche effect.
The γ-Gauche Effect: A carbon atom that is gauche (separated by three bonds with a ~60° dihedral angle) to another carbon or heteroatom will be shielded, causing its signal to shift upfield (to a lower ppm value) compared to an arrangement where they are anti.
This principle is a powerful tool for confirming the axial or equatorial position of substituents. Studies on 3,6-dihydro-1,2-oxazines have shown that their conformational behavior, as reflected in ¹³C chemical shifts, is similar to that of the well-understood cyclohexene system.[12][13] An alkyl group at position 4, for instance, will strongly prefer the equatorial position to avoid steric strain.[12][13]
Comparative Analysis: Using ¹³C Shifts to Validate Conformation
Let's compare two isomers, one with an axial methyl group at C-4 and one with an equatorial methyl group.
| Carbon Atom | 4-Axial Methyl Conformer (ppm) | 4-Equatorial Methyl Conformer (ppm) | Rationale for Shift Difference |
| C-2 | ~50 | ~55 | γ-gauche effect: In the axial conformer, the axial methyl group is gauche to C-2, causing shielding (upfield shift). |
| C-6 | ~68 | ~75 | γ-gauche effect: The axial methyl group is also gauche to C-6, resulting in a significant upfield shift. |
| CH₃ | ~18 | ~23 | The axial methyl group itself is shielded by the gauche interactions with the ring, shifting it upfield. |
Table 2: Predicted ¹³C NMR chemical shift differences for axial vs. equatorial substituents on a 1,2-oxazine ring, based on the γ-gauche effect.
The trustworthiness of this method lies in its orthogonality to the ¹H coupling constant analysis. If the ³JHH values suggest an equatorial substituent, the ¹³C spectrum must corroborate this with the corresponding downfield shifts for the γ-carbons.
Pillar 3: Nuclear Overhauser Effect (NOE) - The "Through-Space" Confirmation
The final piece of the puzzle is the Nuclear Overhauser Effect (NOE), which detects interactions between protons that are close in space (<5 Å), regardless of their bonding connectivity.[14][15] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the most common way to observe these correlations.[16][17]
For 1,2-oxazines, NOE is the definitive tool for confirming spatial relationships.
-
Key NOE Correlations: An NOE cross-peak between protons in a 1,3-diaxial relationship provides unambiguous evidence for their spatial proximity and confirms the chair-like conformation.
-
Distinguishing Isomers: NOE can differentiate between stereoisomers by revealing which substituents are on the same face of the ring.[15][17]
Figure 2: A comprehensive workflow for determining 1,2-oxazine conformation using NMR techniques.
Experimental Protocols
The following protocols provide a self-validating system for acquiring high-quality NMR data for conformational analysis.
Protocol 1: Sample Preparation and 1D NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 1,2-oxazine derivative. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent is free of water and other impurities.
-
¹H NMR Acquisition:
-
Use a spectrometer of at least 400 MHz for adequate signal dispersion.
-
Acquire a standard 1D proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay (d1) of 2 seconds, and at least 16 scans for a good signal-to-noise ratio.
-
Process the spectrum with a small line broadening factor (e.g., 0.3 Hz) to resolve fine coupling patterns.
-
Carefully measure the chemical shifts (δ) and extract all relevant coupling constants (J) in Hz.[18]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon, simplifying the spectrum.
-
A sufficient number of scans (often >1024) and a longer relaxation delay (e.g., 5 seconds) may be necessary due to the low natural abundance of ¹³C and its longer relaxation times.
-
Protocol 2: 2D NOESY Acquisition and Analysis
-
Experiment Setup: Use a standard noesygpph pulse sequence.
-
Mixing Time (d8): This is the most critical parameter. The mixing time is the period during which NOE transfer occurs. For small molecules like 1,2-oxazines, a mixing time between 500 ms and 1.0 s is typically optimal. It is advisable to run a quick series of 1D NOE experiments or a short 2D NOESY with varying mixing times to find the best value.
-
Data Acquisition: Acquire the 2D data matrix, ensuring sufficient scans per increment to achieve good signal-to-noise in the indirect dimension.
-
Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., squared sine-bell) in both dimensions.
-
Analyze the resulting spectrum for cross-peaks. A cross-peak at the intersection of the chemical shifts of two protons (HA, HB) indicates they are spatially close.
-
Correlate the observed NOEs with the model derived from ¹H and ¹³C data. For example, a strong NOE between two methine protons separated by two carbons strongly supports a 1,3-diaxial relationship.
-
By synergistically applying these three pillars of NMR analysis—coupling constants, chemical shifts, and NOE—researchers can build a detailed and reliable model of 1,2-oxazine conformation in solution, providing critical insights for drug design and development.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. youtube.com [youtube.com]
- 7. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. 1,2-Oxazine chemistry. Part 6. Conformational analysis of cyclohexene and a heterocyclic analogue by 13C nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. fiveable.me [fiveable.me]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to DFT Computational Analysis for 1,2-Oxazine Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The 1,2-oxazine scaffold is a privileged heterocyclic motif found in numerous bioactive molecules and is a cornerstone in medicinal chemistry and drug development.[1][2] Understanding the intricate mechanisms of reactions that form or modify this ring system is paramount for designing efficient syntheses and novel therapeutic agents.[3] Density Functional Theory (DFT) has emerged as an indispensable tool, offering profound insights into reaction pathways, transition states, and selectivity that are often difficult to probe experimentally.[4]
This guide provides an in-depth comparison of DFT methodologies for studying 1,2-oxazine reaction mechanisms, grounded in field-proven insights. We will move beyond a simple listing of steps to explain the causality behind computational choices, ensuring a robust and self-validating research framework.
Part 1: Choosing Your Computational Toolkit - A Comparative Analysis
The accuracy of any DFT calculation is fundamentally dependent on the choice of the functional and the basis set. This decision is not trivial; it's a balance between computational cost and the desired accuracy for the specific chemical question at hand. For 1,2-oxazine chemistry, which often involves pericyclic reactions like the hetero-Diels-Alder reaction, the choice is critical.[1][5]
Selecting the Right Functional
Functionals are mathematical approximations that describe the exchange-correlation energy in DFT. Their performance varies significantly depending on the reaction type.
-
Workhorse Functionals (Good Starting Point): The B3LYP hybrid functional is widely used due to its balance of speed and accuracy for a broad range of organic reactions.[6][7] It provides excellent geometries and reasonable energetics for many systems.
-
High-Accuracy Functionals (For Kinetics & Weak Interactions): For pericyclic reactions, where accurate activation barriers are crucial, the M06-2X meta-hybrid functional often provides superior performance.[8][9][10] Benchmark studies have shown that M06-2X delivers a mean absolute error of just 1.1 kcal/mol for a range of pericyclic reaction barriers.[8][10] This level of accuracy is vital when comparing competing reaction pathways. Computational studies on nitrone cycloadditions, which are electronically similar to reactions forming 1,2-oxazines, have successfully employed M06-2X to distinguish between concerted and stepwise mechanisms.[11]
-
Dispersion-Corrected Functionals: When non-covalent interactions, such as π-stacking or hydrogen bonding, are expected to play a significant role in the transition state, dispersion-corrected functionals like ωB97X-D are highly recommended.[12]
Comparative Performance of Common DFT Functionals for Pericyclic Reactions
| Functional | Type | Mean Absolute Error (MAE) for Activation Barriers (kcal/mol) | Strengths & Use Cases |
| B3LYP | Hybrid GGA | 1.5 - 2.4[7] | General purpose, good for geometries, cost-effective. |
| M06-2X | Meta-Hybrid GGA | 1.1 [8][9][10] | Excellent for kinetics, non-covalent interactions, main-group thermochemistry. |
| ωB97X-D | Range-Separated Hybrid | ~1.5 - 2.0 | Includes empirical dispersion correction, good for systems with weak interactions.[12] |
| BP86 | GGA | 5.8[8][10] | Computationally efficient, useful for initial geometry scans but less accurate for energies. |
Choosing the Basis Set
The basis set is a set of mathematical functions used to build the molecular orbitals. The "size" and "flexibility" of the basis set directly impact accuracy.
-
Pople Style Basis Sets (e.g., 6-31G, 6-311+G**) : These are computationally efficient and widely used. The 6-31G basis set is a good starting point for geometry optimizations. For more accurate single-point energy calculations, especially on anions or in reactions involving diffuse electron density, adding diffuse functions (+) and more polarization functions () to create 6-311+G is advisable.[6]
-
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ) : Developed by Dunning, these sets are designed to converge systematically towards the complete basis set (CBS) limit. While more computationally expensive, using a set like cc-pVTZ is recommended for obtaining highly accurate energy barriers.[8][11]
Senior Scientist's Recommendation: For a robust and efficient protocol, perform geometry optimizations and frequency calculations at the B3LYP/6-31G* or BP86/DZP level.[8][10] Then, refine the energies with single-point calculations on these geometries using the more accurate and computationally demanding M06-2X/cc-pVTZ level of theory.[8][11] This approach provides a balance of accuracy and computational feasibility.
Part 2: The Computational Workflow: A Self-Validating Protocol
A rigorous computational study is a self-validating system. Each step provides a check on the previous one, ensuring the final energy profile is physically meaningful. The following workflow is essential for investigating any reaction mechanism.
Step-by-Step Computational Protocol
-
Reactant/Product Optimization:
-
Action: Perform a full geometry optimization of all reactants and products.
-
Causality: This locates the lowest energy conformation (the global minimum) on the potential energy surface for the starting materials and final products.
-
-
Frequency Analysis (Minima Verification):
-
Action: Calculate the vibrational frequencies for all optimized structures.
-
Causality: A true minimum on the potential energy surface will have zero imaginary frequencies. This step validates that your optimized structures are stable points and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.
-
-
Transition State (TS) Search:
-
Action: Locate the transition state structure connecting reactants and products. This is the most challenging step and often requires a good initial guess, which can be obtained from methods like QST2/QST3 or by manually building a structure based on chemical intuition.
-
Causality: The TS represents the highest energy point along the minimum energy reaction path—the activation barrier. Its geometry reveals the nature of the bond-breaking and bond-forming events.
-
-
Frequency Analysis (TS Verification):
-
Action: Calculate the vibrational frequencies for the optimized TS structure.
-
Causality: A true first-order saddle point (a transition state) will have exactly one imaginary frequency. The vibrational mode of this imaginary frequency should correspond to the motion along the reaction coordinate (e.g., the C-O and C-C bonds forming in a hetero-Diels-Alder reaction). This is a critical validation step.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Action: Starting from the TS geometry, calculate the minimum energy path forwards and backwards.
-
Causality: This calculation confirms that the located transition state correctly connects the intended reactants and products. An IRC calculation that leads to unexpected minima indicates that the TS is for a different reaction pathway.
-
-
Energy Profile Construction:
-
Action: Use the calculated Gibbs free energies of the reactants, transition state(s), and products to construct a reaction energy profile.
-
Causality: This profile provides the key thermodynamic and kinetic data: the activation energy (ΔG‡) and the overall reaction energy (ΔG°).
-
Diagram: Validated DFT Workflow for Reaction Mechanism Analysis
Caption: A self-validating workflow for computational reaction mechanism analysis.
Part 3: Case Study - Hetero-Diels-Alder Reaction for 1,2-Oxazine Synthesis
Let's consider a common route to 1,2-oxazines: the [4+2] hetero-Diels-Alder (HDA) reaction between a conjugated diene and a nitroso compound.[1] A key mechanistic question is whether the reaction proceeds via a concerted, asynchronous pathway or a stepwise, zwitterionic mechanism. DFT is perfectly suited to answer this.[5][12]
Competing Reaction Pathways
-
Concerted Pathway: Both new sigma bonds (C-C and C-O) form simultaneously through a single, albeit potentially asynchronous, transition state.
-
Stepwise Pathway: One bond forms first to create a zwitterionic or diradical intermediate, which then undergoes ring closure in a second step, involving a second transition state. Studies have shown that solvent polarity can influence the mechanism, with polar solvents potentially favoring a stepwise path.[11]
Diagram: Competing Mechanisms for 1,2-Oxazine Formation
Caption: Concerted vs. Stepwise pathways for hetero-Diels-Alder reactions.
Interpreting the Computational Data
By applying the workflow from Part 2 to both potential pathways, we can calculate the Gibbs free energy of activation (ΔG‡) for each rate-determining step. The pathway with the lower activation barrier is the kinetically favored mechanism.
Example Energetic Data (M06-2X/cc-pVTZ//B3LYP/6-31G*)
| Species | Pathway | Relative Gibbs Free Energy (kcal/mol) | Key Finding |
| Reactants | - | 0.0 | Reference energy |
| TS (Concerted) | Concerted | +15.2 | Lower energy barrier, kinetically preferred. |
| TS1 (Stepwise) | Stepwise | +21.5 | Higher initial barrier. |
| Intermediate | Stepwise | +11.8 | A true, but high-energy, intermediate. |
| TS2 (Stepwise) | Stepwise | +14.5 | Second barrier is lower than the first. |
| Product | - | -25.0 | Thermodynamically favorable reaction. |
In this hypothetical example, the concerted pathway has an activation barrier of 15.2 kcal/mol, while the rate-determining step of the stepwise pathway (the formation of the intermediate) has a barrier of 21.5 kcal/mol. Therefore, the DFT analysis strongly supports a concerted mechanism for this specific reaction under the calculated conditions. This aligns with many experimental and computational studies of pericyclic reactions.[5][13]
Conclusion and Expert Recommendations
DFT computational analysis is a powerful, predictive tool for elucidating the complex reaction mechanisms of 1,2-oxazines. However, the reliability of the results hinges on informed methodological choices and a rigorous, self-validating workflow.
-
Prioritize Accuracy for Kinetics: When comparing competing pathways, use high-accuracy functionals like M06-2X for energy calculations.[8][9][10]
-
Always Validate Your Structures: The combination of frequency analysis (checking for the correct number of imaginary frequencies) and IRC calculations is non-negotiable for proving the identity of stationary points and their connectivity.
-
Consider the Environment: The inclusion of a solvent model (e.g., PCM, SMD) can be crucial, as polar environments can stabilize charged intermediates and potentially switch the mechanism from concerted to stepwise.[11][12]
By following the principles and protocols outlined in this guide, researchers can confidently leverage DFT to gain deep mechanistic insights, rationalize experimental outcomes, and guide the future design of synthetic routes in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes [mdpi.com]
- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance (Journal Article) | OSTI.GOV [osti.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Technical Guide to 1,2-Oxazine Derivatives as Enzyme Inhibitors
For researchers, medicinal chemists, and professionals in drug development, the exploration of novel heterocyclic scaffolds as potential therapeutic agents is a perpetual frontier. Among these, the 1,2-oxazine core has emerged as a privileged structure, demonstrating a remarkable versatility in engaging with a variety of enzymatic targets. This guide provides an in-depth comparative analysis of 1,2-oxazine derivatives as inhibitors of key enzymes implicated in a range of pathologies, from neurodegenerative diseases to inflammation. We will delve into the experimental data supporting their activity, the methodologies for their evaluation, and the underlying mechanistic principles that govern their inhibitory action.
Introduction to 1,2-Oxazines: A Scaffold of Therapeutic Promise
The 1,2-oxazine ring is a six-membered heterocycle containing adjacent oxygen and nitrogen atoms. This arrangement imparts a unique electronic and conformational profile, making it an attractive starting point for the design of enzyme inhibitors. The potential for diverse substitutions on the oxazine ring allows for the fine-tuning of steric and electronic properties, enabling the optimization of binding affinity and selectivity for specific enzyme active sites.[1] The broad spectrum of biological activities associated with oxazine derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, underscores the therapeutic potential of this chemical class.
Comparative Analysis of Enzyme Inhibition
This section presents a comparative overview of the inhibitory efficacy of various 1,2-oxazine derivatives against several key enzyme targets. The data, presented in the following tables, has been curated from multiple studies to provide a clear and objective comparison of their performance.
Acetylcholinesterase (AChE) and 5-Lipoxygenase (5-LOX) Inhibition
A notable study synthesized a series of thirteen 1,2-oxazine-based small molecules and evaluated their dual inhibitory activity against both acetylcholinesterase (AChE) and 5-lipoxygenase (5-LOX).[2] AChE is a critical enzyme in the central nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[3]
The most potent compound from this series, 2-[(2-acetyl-6,6-dimethyl-4-phenyl-5,6-dihydro-2H-1,2-oxazin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione (referred to as Compound 2a ), demonstrated significant inhibition of both enzymes in the low micromolar range.[2]
| Compound | Target Enzyme | IC50 (µM) |
| 2a | Acetylcholinesterase (AChE) | 2.5 |
| 2a | 5-Lipoxygenase (5-LOX) | 1.88 |
| Table 1: Inhibitory activity of the most potent 1,2-oxazine derivative (Compound 2a) against AChE and 5-LOX.[2] |
These findings highlight the potential of 1,2-oxazine derivatives as dual-acting agents for the treatment of neuroinflammatory conditions. The favorable lipophilicity of Compound 2a also suggests its potential to cross the blood-brain barrier, a crucial attribute for CNS-targeting drugs.[2]
Monoamine Oxidase (MAO) Inhibition
While direct comparative data for a series of 1,2-oxazine derivatives against monoamine oxidase (MAO) is limited in the current literature, a study on the related 1,2,4-oxadiazin-5(6H)-one scaffold provides valuable insights. MAO enzymes are crucial in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic approach for depression and Parkinson's disease.[4]
In a study of 1,2,4-oxadiazin-5(6H)-one derivatives, several compounds exhibited potent and selective inhibition of MAO-B.[4] The two most potent compounds are highlighted below.
| Compound | Target Enzyme | IC50 (µM) |
| 5f | MAO-B | 0.900 |
| 7c | MAO-B | 0.371 |
| Table 2: Inhibitory activity of the most potent 1,2,4-oxadiazin-5(6H)-one derivatives against MAO-B.[4] |
These results suggest that heterocyclic structures related to 1,2-oxazines are promising candidates for the development of MAO-B inhibitors. Further structure-activity relationship (SAR) studies on the 1,2-oxazine scaffold itself are warranted to explore its potential in this area.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation, making selective COX-2 inhibitors desirable for reducing inflammatory pain and swelling with fewer gastrointestinal side effects.[5][6]
Mechanistic Insights and Molecular Interactions
Understanding the mechanism by which 1,2-oxazine derivatives inhibit their target enzymes is crucial for rational drug design. Molecular docking studies have provided valuable insights into the binding modes of these compounds within the enzyme active sites.
For instance, in the case of AChE, in silico studies revealed that Compound 2a binds to the catalytic domain of the enzyme with a high affinity.[2] This interaction likely prevents the substrate, acetylcholine, from accessing the catalytic triad, thereby inhibiting its hydrolysis.
Below is a conceptual workflow for investigating the enzyme-inhibitor interactions, which is a standard approach in the field.
Key Signaling Pathways Targeted by 1,2-Oxazine Derivatives
The therapeutic effects of 1,2-oxazine derivatives stem from their ability to modulate critical signaling pathways. The inhibition of enzymes like COX, 5-LOX, AChE, and MAO has profound downstream consequences.
The Arachidonic Acid Cascade in Inflammation (COX and 5-LOX Inhibition)
COX and 5-LOX are central enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[8][9][10][11][12] By inhibiting these enzymes, 1,2-oxazine derivatives can effectively dampen the inflammatory response.
Cholinergic Signaling in the Central Nervous System (AChE Inhibition)
Inhibition of AChE by 1,2-oxazine derivatives increases the concentration and duration of action of the neurotransmitter acetylcholine in the synaptic cleft.[13] This enhancement of cholinergic signaling is beneficial in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[14][15][16][17]
Dopaminergic Pathway Regulation (MAO Inhibition)
Monoamine oxidase, particularly MAO-B, is involved in the degradation of dopamine.[18] Inhibition of MAO-B by 1,2-oxazine-related compounds can increase the levels of dopamine in the brain, which is a key therapeutic strategy for Parkinson's disease.[19][20][21]
Experimental Protocols for Enzyme Inhibition Assays
To ensure the reproducibility and validity of the findings presented, this section outlines the detailed methodologies for the key enzyme inhibition assays discussed.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method for determining AChE activity.
Principle: The assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. Acetylthiocholine is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion that can be detected at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a 10 mM DTNB solution in the phosphate buffer.
-
Prepare a 14 mM acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh daily).
-
Prepare stock solutions of the 1,2-oxazine test compounds in a suitable solvent (e.g., DMSO).
-
Prepare the AChE enzyme solution in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Blank: Add 150 µL of phosphate buffer, 10 µL of DTNB, and 10 µL of ATCI to the well.
-
Control (100% activity): Add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB, and 10 µL of the solvent used for the test compounds.
-
Test Sample: Add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB, and 10 µL of the test compound solution at various concentrations.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and incubate the plate for 10 minutes at 25°C.
-
-
Initiation of Reaction:
-
Add 10 µL of the ATCI solution to all wells except the blank to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cyclooxygenase (COX) Inhibitor Screening Assay (Colorimetric)
This assay is used to screen for inhibitors of both COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This assay utilizes the oxidation of a colorimetric substrate by the peroxidase component of COX, which can be measured by absorbance.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare a hemin solution in the assay buffer.
-
Prepare the COX-1 and COX-2 enzyme solutions in the assay buffer.
-
Prepare a solution of the colorimetric substrate.
-
Prepare a solution of arachidonic acid.
-
Prepare stock solutions of the 1,2-oxazine test compounds in a suitable solvent.
-
-
Assay Procedure (96-well plate format):
-
Background Wells: Add 160 µL of assay buffer and 10 µL of hemin to three wells.
-
100% Initial Activity Wells: Add 150 µL of assay buffer, 10 µL of hemin, and 10 µL of either COX-1 or COX-2 enzyme to three wells.
-
Inhibitor Wells: Add 150 µL of assay buffer, 10 µL of hemin, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound solution at various concentrations to three wells.
-
-
Incubation:
-
Incubate the plate for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 25°C).
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of the colorimetric substrate solution to all wells.
-
Quickly add 20 µL of arachidonic acid to all wells to initiate the reaction.
-
Incubate for a precise time (e.g., 2 minutes) at 25°C.
-
Read the absorbance at the appropriate wavelength (e.g., 590 nm).
-
-
Data Analysis:
-
Subtract the average absorbance of the background wells from the absorbance of all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells.
-
Determine the IC50 value for both COX-1 and COX-2.
-
Conclusion and Future Directions
The collective evidence strongly supports the 1,2-oxazine scaffold as a versatile and potent platform for the development of novel enzyme inhibitors. The demonstrated dual inhibition of AChE and 5-LOX by certain derivatives opens up exciting possibilities for the treatment of complex diseases with both neurodegenerative and inflammatory components. While the data for COX and MAO inhibition by 1,2-oxazines is less mature, the promising results from related heterocyclic systems provide a strong rationale for further exploration.
Future research should focus on:
-
Systematic SAR studies: To elucidate the key structural features of the 1,2-oxazine ring that govern potency and selectivity for different enzyme targets.
-
In-depth mechanistic studies: To characterize the mode of inhibition (e.g., competitive, non-competitive, reversible, or irreversible) for lead compounds.
-
Pharmacokinetic and in vivo efficacy studies: To translate the promising in vitro activity into tangible therapeutic outcomes.
By continuing to explore the rich chemical space of 1,2-oxazine derivatives, the scientific community is well-positioned to uncover new and effective treatments for a wide range of human diseases.
References
- 1. oaji.net [oaji.net]
- 2. Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,4-Oxadiazin-5(6 H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective cyclooxygenase-2 inhibitors: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Figure 1, [Schematic representation of the arachidonic...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. KEGG PATHWAY: map04725 [genome.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Illuminating the role of cholinergic signaling in circuits of attention and emotionally salient behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nps.org.au [nps.org.au]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Cross-Reactivity Profiling of 1,2-Oxazine-Based Compounds
Introduction: The 1,2-Oxazine Scaffold and the Imperative of Selectivity
The 1,2-oxazine heterocyclic scaffold is a recurring motif in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The inherent reactivity of the N-O bond and the conformational flexibility of the six-membered ring make 1,2-oxazine derivatives a fertile ground for the discovery of novel therapeutics.[5] However, as with any privileged scaffold, the potential for off-target interactions, or cross-reactivity, is a critical consideration in the drug development pipeline.
This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of 1,2-oxazine-based compounds. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide researchers in building a robust selectivity profile for their compounds of interest. Our focus is on empowering drug development professionals to de-risk their candidates early and make informed decisions to advance the most promising molecules.
Pillar 1: Strategic Assay Selection for Comprehensive Cross-Reactivity Profiling
A thorough assessment of a compound's selectivity requires a multi-pronged approach, employing a battery of assays that probe interactions with a diverse range of protein families. The choice of assays should be guided by the intended therapeutic target of the 1,2-oxazine compound, as well as the known liabilities associated with common off-targets.
A tiered approach is often the most efficient. An initial broad-panel screen can identify potential areas of concern, which can then be investigated more thoroughly with dose-response studies and orthogonal assays.
Commonly Employed Cross-Reactivity Assays:
-
Kinase Profiling: Given that kinases are a large and structurally related family of enzymes, and frequent targets of drug discovery programs, assessing the selectivity of 1,2-oxazine-based compounds against a panel of kinases is often a crucial first step.
-
GPCR (G-Protein Coupled Receptor) Binding Assays: As the largest family of cell surface receptors, GPCRs are common off-targets for many small molecules. A panel of binding assays can reveal unintended interactions with these receptors.
-
Cytotoxicity Assays: These assays are essential for determining the general toxicity of a compound to cells and can indicate off-target effects that lead to cell death. They are particularly useful for comparing the effect on cancerous versus healthy cell lines.
Below, we provide detailed protocols for representative assays in each of these categories.
Pillar 2: Methodologies and Experimental Causality
Experimental Workflow for Cross-Reactivity Profiling
Caption: A generalized workflow for the cross-reactivity profiling of 1,2-oxazine-based compounds.
Detailed Experimental Protocol: Kinase Profiling Assay (Luminescence-Based)
Objective: To determine the inhibitory activity of 1,2-oxazine-based compounds against a panel of protein kinases.
Principle: This assay measures the amount of ADP produced by the kinase reaction, which is then converted to ATP. The newly synthesized ATP is used by luciferase to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
1,2-Oxazine test compounds
-
Multi-well plates (white, opaque)
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the 1,2-oxazine compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., 10-point, 3-fold dilutions).
-
Prepare an intermediate dilution of each compound concentration in the appropriate kinase reaction buffer.
-
-
Kinase Reaction:
-
Add the kinase, substrate, and ATP to the wells of a multi-well plate.
-
Add the diluted test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%).
-
Causality Behind Experimental Choices:
-
Choice of Luminescence-based Assay: This format is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.
-
Use of DMSO for Compound Dilution: DMSO is a common solvent for small molecules, but its concentration in the final assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Inclusion of Controls: Positive and negative controls are essential for validating the assay performance and for data normalization.
Detailed Experimental Protocol: GPCR Radioligand Binding Assay
Objective: To determine the ability of 1,2-oxazine-based compounds to displace a radiolabeled ligand from a specific GPCR.
Principle: This assay measures the competition between a radiolabeled ligand and a test compound for binding to a receptor. A decrease in the amount of bound radioactivity in the presence of the test compound indicates binding to the receptor.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Non-labeled competing ligand (for non-specific binding determination)
-
1,2-Oxazine test compounds
-
Assay buffer
-
Filter plates and vacuum manifold
-
Scintillation fluid and microplate scintillation counter
Step-by-Step Methodology:
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of the 1,2-oxazine test compounds in the assay buffer.
-
Dilute the cell membranes, radiolabeled ligand, and non-labeled ligand to their working concentrations in the assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound, assay buffer (for total binding), or a high concentration of the non-labeled ligand (for non-specific binding).
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter plate using a vacuum manifold to trap the cell membranes with the bound ligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
Causality Behind Experimental Choices:
-
Use of Radioligands: Radioligand binding assays are considered the "gold standard" for their high sensitivity and direct measurement of binding.[6]
-
Filtration Method: This is a rapid and efficient way to separate the membrane-bound radioligand from the unbound radioligand.
-
Determination of Non-specific Binding: This is crucial for accurately calculating the specific binding of the ligand to the receptor.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
Objective: To assess the effect of 1,2-oxazine-based compounds on the metabolic activity and viability of cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[3][4][7]
Materials:
-
Cultured cells (e.g., cancer cell lines and normal cell lines)
-
Cell culture medium
-
1,2-Oxazine test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear, flat-bottom tissue culture plates
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,2-oxazine compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the results as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Use of Both Cancer and Normal Cell Lines: This allows for the determination of a therapeutic window and the selectivity of the compound for cancer cells.
-
Time-dependent Incubation: Assessing cytotoxicity at different time points can provide insights into the mechanism of action (e.g., cytostatic vs. cytotoxic effects).
-
Vehicle Control: This is essential to account for any effects of the solvent (e.g., DMSO) on cell viability.
Pillar 3: Data Interpretation and Comparative Analysis
The ultimate goal of cross-reactivity studies is to build a comprehensive selectivity profile for each 1,2-oxazine-based compound. This allows for a direct comparison of the on-target potency with the off-target activity.
Illustrative Case Study 1: Selectivity of a Pyrido[2,3-b][5]oxazine-based EGFR Inhibitor
A study on novel pyrido[2,3-b][5]oxazine-based EGFR inhibitors demonstrated the importance of assessing selectivity against both related kinases and different cell lines.[1]
Table 1: Kinase Selectivity Profile of Compound 7f [1]
| Target | IC50 (µM) |
| EGFR (HCC827 cell line) | 0.09 |
| EGFR (H1975 cell line) | 0.89 |
| EGFR (A549 cell line) | 1.10 |
Table 2: Cellular Selectivity of Compound 7f [1]
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (Normal/Cancer) |
| HCC827 | Lung Cancer (EGFR exon 19 del) | 0.09 | ~680-fold |
| H1975 | Lung Cancer (EGFR L858R/T790M) | 0.89 | ~70-fold |
| A549 | Lung Cancer (wild-type EGFR) | 1.10 | ~55-fold |
| BEAS-2B | Normal Lung Epithelial | >61 | - |
Interpretation: Compound 7f shows high potency against the intended EGFR target in cancer cell lines, particularly the HCC827 line with an EGFR exon 19 deletion.[1] Importantly, it displays excellent selectivity, being significantly less potent against the normal lung cell line BEAS-2B.[1] This favorable selectivity profile suggests a lower potential for on-target toxicity in healthy tissues.
Illustrative Case Study 2: Dual-Target Activity of a 1,2-Oxazine-Based Compound
A series of 1,2-oxazine-based small molecules were synthesized and found to inhibit both 5-lipoxygenase (LOX) and acetylcholinesterase (AChE).[7] This highlights how cross-reactivity studies can also uncover potentially beneficial polypharmacology.
Table 3: Dual Inhibitory Activity of Compound 2a [7]
| Target | IC50 (µM) |
| 5-Lipoxygenase (LOX) | 1.88 |
| Acetylcholinesterase (AChE) | 2.5 |
Interpretation: Compound 2a demonstrates potent inhibition of both LOX and AChE in the low micromolar range.[7] While this could be considered cross-reactivity if only one target was intended, for complex diseases like Alzheimer's, where both inflammatory and cholinergic pathways are implicated, such dual activity could be therapeutically advantageous.
Visualizing Selectivity Data
Caption: A conceptual diagram illustrating the selectivity profiles of two hypothetical compounds.
Conclusion: A Pathway to Safer and More Efficacious Therapeutics
Systematic cross-reactivity profiling is an indispensable component of modern drug discovery. For promising scaffolds like the 1,2-oxazines, a deep understanding of their selectivity is paramount for mitigating the risk of adverse effects and for identifying compounds with the highest potential for clinical success. By employing a strategic combination of in vitro assays and a rigorous, data-driven approach to interpretation, researchers can effectively navigate the complexities of off-target interactions and accelerate the development of the next generation of 1,2-oxazine-based therapeutics.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. researchgate.net [researchgate.net]
- 5. Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,2-Oxazinane Hydrochloride
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final and arguably most critical phase is its safe and compliant disposal. 1,2-Oxazinane hydrochloride, a versatile heterocyclic building block in organic synthesis, demands a meticulous and informed approach to its disposal to ensure the safety of laboratory personnel and the protection of our environment.[1]
This guide provides an in-depth, procedural framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causal logic behind these procedures, grounded in the chemical's inherent properties and the regulatory landscape governing laboratory waste.
Section 1: Hazard Profile and Risk Analysis
A foundational understanding of a chemical's hazard profile is non-negotiable for its safe handling and disposal. This compound (CAS No. 54722-74-6) is a hydrochloride salt of a saturated nitrogen-containing heterocycle.[2][3] Its primary, well-documented hazard is its potential to cause serious eye damage.[2][4]
Table 1: GHS Hazard Identification for this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Serious Eye Damage/Irritation | H318 | Danger | Causes serious eye damage.[2] |
| Skin Irritation (Category 2) | H315 | Warning | Causes skin irritation. |
| Specific target organ toxicity — single exposure (Respiratory system) | H335 | Warning | May cause respiratory irritation. |
The hydrochloride component renders it acidic, contributing to its corrosive nature, particularly to the eyes. The parent organic structure, 1,2-oxazinane, is a six-membered ring containing both nitrogen and oxygen. While the toxicological data on the specific molecule is limited, nitrogen-containing heterocycles as a class can present various biological activities, warranting a cautious approach.[5] During thermal decomposition, it can release hazardous gases, including nitrogen oxides (NOx) and hydrogen chloride gas.[6]
The primary risks during disposal operations stem from:
-
Direct Contact: Splashes or handling contaminated equipment can lead to severe eye injury or skin irritation.
-
Inhalation: Aerosolization of the solid or solutions can irritate the respiratory tract.
-
Incompatible Mixing: Uncontrolled mixing with incompatible chemicals in a waste stream can lead to violent reactions, heat generation, or the release of toxic gases.
Section 2: Regulatory Framework: Adherence to EPA Guidelines
The disposal of any laboratory chemical in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] While this compound is not explicitly listed as a "P" or "U" series hazardous waste, its characteristics may require it to be managed as such.
Given its corrosive nature as a hydrochloride salt, it may be classified as a characteristic hazardous waste under the code D002 (Corrosivity) if its aqueous solution has a pH of less than or equal to 2. It is the responsibility of the waste generator (the laboratory) to make this determination. As a best practice, all waste containing this compound should be treated as hazardous chemical waste.[8]
Section 3: Laboratory Waste Management: A Step-by-Step Protocol
Proper disposal begins at the point of generation. Adherence to a strict in-laboratory waste management protocol is the first line of defense against accidental release and ensures regulatory compliance.
Experimental Protocol: In-Lab Waste Collection
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear appropriate PPE, including:
-
Safety goggles and a face shield to protect against splashes.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.[6]
-
-
Waste Container Selection:
-
Waste Segregation:
-
NEVER mix this compound waste with other waste streams unless their compatibility is confirmed.
-
Specifically, keep it separate from strong bases (e.g., sodium hydroxide), strong oxidizing agents (e.g., nitric acid), and cyanides. Violent reactions may occur.[10]
-
Maintain separate waste containers for solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., reaction mother liquor, washings).
-
-
Labeling:
-
Label the waste container before adding any waste.[10]
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (no formulas or abbreviations) and their approximate concentrations.[9]
-
Include the contact information of the responsible researcher and the accumulation start date.
-
-
Accumulation:
-
Keep the waste container closed at all times, except when adding waste. Do not leave a funnel in the container.[9]
-
Store the container in a designated satellite accumulation area within the laboratory, under the control of the operator.[9]
-
Provide secondary containment (e.g., a larger plastic tub) to capture any potential leaks.[10]
-
-
Disposal Request:
-
Once the container is 90% full, or within one year of the accumulation start date (check local regulations), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) office.[9]
-
Section 4: Disposal Pathways and Decision Making
The appropriate final disposal pathway for this compound depends on the quantity and nature of the waste. Direct disposal into the sewer system is strictly prohibited.[11][12]
The two primary disposal routes are:
-
Bulk Disposal via EH&S: For bulk quantities, unreacted material, and heavily contaminated waste, the only acceptable method is disposal through your institution's licensed hazardous waste management program. This ensures the waste is transported, treated, and disposed of in a permitted facility, likely via high-temperature incineration.[13][14]
-
Chemical Neutralization (for small, aqueous spills only): In the event of a minor spill, a carefully controlled neutralization can be performed by trained personnel before absorption and collection as solid waste. This procedure should not be used for routine disposal of bulk quantities.
Experimental Protocol: Small Spill Neutralization
-
Isolate the Area: Cordon off the spill area to prevent cross-contamination.
-
Ensure Ventilation: Perform the cleanup in a well-ventilated area or a chemical fume hood.
-
Neutralize:
-
Prepare a dilute solution of a weak base, such as sodium bicarbonate (5% solution).
-
Slowly and carefully add the sodium bicarbonate solution to the spill. The acidic hydrochloride will react with the bicarbonate, causing effervescence (CO2 release). Add the base until bubbling ceases.
-
This converts the hydrochloride salt to the free base form of 1,2-oxazinane and neutralizes the acid.
-
-
Absorb:
-
Cover the neutralized spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill absorbent.
-
-
Collect:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container for solids.
-
-
Decontaminate:
-
Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
This decision-making process is summarized in the workflow diagram below.
Caption: Decision workflow for this compound disposal.
Section 5: Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]
-
Large Spills: Evacuate the area immediately. Do not attempt to clean up a large spill without proper training and equipment. Contact your institution's emergency response team or EH&S office.
By implementing these scientifically-grounded and procedurally sound disposal practices, you contribute to a culture of safety, protect your colleagues and community, and ensure that your research endeavors are conducted with the utmost responsibility from start to finish.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C4H10ClNO | CID 13010712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2H-1,2-Oxazine, tetrahydro- | C4H9NO | CID 142102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
- 7. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. research.columbia.edu [research.columbia.edu]
- 10. vet.uth.gr [vet.uth.gr]
- 11. ghc.de [ghc.de]
- 12. ashp.org [ashp.org]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2-Oxazinane Hydrochloride
Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 1,2-Oxazinane hydrochloride (CAS No: 54722-74-6), with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). As drug development professionals, our primary directive is to mitigate risk, not just for experimental success, but for the unwavering protection of the researchers at the heart of innovation. This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a culture of informed, self-validating safety practices in your laboratory.
Hazard Profile of this compound
Understanding the intrinsic hazards of a substance is the critical first step in establishing a robust safety protocol. This compound is classified under the Globally Harmonized System (GHS) with a primary, significant hazard:
-
Serious Eye Damage/Eye Irritation: The compound is designated with the GHS pictogram for corrosion and the hazard statement H318: "Causes serious eye damage".[1][2] This is the most critical hazard associated with this chemical, indicating that even brief contact can result in severe and potentially irreversible injury to the eye.
Secondary, but still significant, hazards that must be considered based on the general properties of similar chemical classes and available safety data include:
-
Skin Irritation: May cause skin irritation upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
Given these hazards, all handling procedures must be designed to eliminate any possibility of contact with eyes, skin, and respiratory passages.
Core Principles of PPE Selection
The hierarchy of controls in industrial hygiene prioritizes eliminating hazards and implementing engineering controls (like fume hoods) before relying on PPE.[3] PPE should be considered the final, essential barrier between the researcher and the chemical.[4] For this compound, this means all handling of the solid or its solutions must occur within a certified chemical fume hood to contain dust and vapors. The following PPE recommendations are predicated on the use of such an engineering control.
Recommended Personal Protective Equipment
The selection of PPE must directly address the identified hazards. The following table summarizes the essential equipment for handling this compound.
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A full-face shield should be worn over the goggles when handling larger quantities (>5g) or during procedures with a high splash potential (e.g., dissolution, transfer). | The primary hazard is severe eye damage.[1] Goggles provide a 360-degree seal around the eyes to protect from dust and splashes. A face shield offers an additional layer of protection for the entire face.[4] |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness). Double-gloving is mandatory. | Provides a barrier against skin contact. While specific permeation data for this compound is not readily available, nitrile gloves offer good short-term splash protection against a range of chemicals, including hydrochloric acid.[5][6] Double-gloving minimizes the risk of exposure from undetected pinholes or contamination during doffing.[7] Gloves should be changed immediately if contaminated, or every 30-60 minutes during extended procedures.[4] |
| Body Protection | A long-sleeved, knee-length laboratory coat made of a low-permeability fabric. A chemically resistant apron should be worn over the lab coat when handling significant quantities. | Protects skin and personal clothing from accidental spills and contamination. The lab coat should be fully buttoned.[7] |
| Respiratory Protection | All handling of solid this compound must be performed in a certified chemical fume hood. If a fume hood is not available, a properly fitted NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is required. | Prevents inhalation of airborne dust particles, which can cause respiratory irritation. A fume hood is the preferred engineering control. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory.[8] |
Procedural Guide: Safe Handling Workflow
Adherence to a strict, logical workflow for donning, using, and doffing PPE is critical to prevent cross-contamination and exposure.
Experimental Workflow Diagram
The following diagram outlines the critical steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step PPE Protocols
Donning Sequence (Putting On): The goal is to move from the least "clean" to the most "clean" areas of your body.
-
Lab Coat/Apron: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check.
-
Eye Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Put on the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Put on the second pair of gloves over the first, pulling the cuffs over the sleeves of the lab coat.[7]
Doffing Sequence (Taking Off): This is the most critical phase for preventing self-contamination. The principle is "dirty-to-dirty."
-
Outer Gloves: Remove the outer pair of gloves by pinching the palm of one glove and peeling it off without touching your skin. Use the removed glove to slide under the cuff of the other glove and peel it off. Dispose of them immediately in the designated waste container.
-
Face Shield/Goggles: Remove from the back of your head, handling only the strap. Avoid touching the front surface.
-
Lab Coat/Apron: Unbutton the lab coat and roll it outwards, containing the contaminated surface. Dispose of it in the appropriate receptacle.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.
-
Respirator (if worn): Remove by the straps without touching the front.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Emergency Procedures and Disposal
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[9]
-
Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Spill Response:
-
Evacuate personnel from the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[9]
-
Decontaminate the spill area.
Disposal:
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: All disposable PPE (gloves, aprons) used while handling the compound must be disposed of as hazardous chemical waste.
By integrating these principles and procedures into your daily laboratory operations, you establish a resilient safety culture that protects both the integrity of your research and the well-being of your scientific team.
References
- 1. This compound | C4H10ClNO | CID 13010712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pharmtech.com [pharmtech.com]
- 4. pppmag.com [pppmag.com]
- 5. docs.rs-online.com [docs.rs-online.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. capotchem.com [capotchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
